molecular formula C13H7Cl2NO B064487 2-(2,4-Dichlorophenoxy)benzonitrile CAS No. 175136-80-8

2-(2,4-Dichlorophenoxy)benzonitrile

Katalognummer: B064487
CAS-Nummer: 175136-80-8
Molekulargewicht: 264.1 g/mol
InChI-Schlüssel: UTLUAJUFCRYPDL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-(2,4-Dichlorophenoxy)benzonitrile: A Novel Compound for Advanced Agrochemical Research this compound is an emerging synthetic benzonitrile derivative of significant interest in herbicide and materials science research. This compound integrates a 2,4-dichlorophenoxy chain with a benzonitrile group, a structure associated with potent phytotoxic activity. Its primary research value lies in its potential as a model compound for developing and evaluating next-generation controlled-release herbicide formulations. Incorporating this active ingredient into nanocarrier systems, such as hydrotalcite-like nanosheets, is a key area of investigation to mitigate the volatility and leaching risks common with conventional agrochemicals . Researchers utilize this compound to study its mechanism of action, which is believed to involve the disruption of plant growth processes. The benzonitrile moiety is a known functional group in certain herbicides, where it often acts to inhibit photosynthesis . When used in advanced delivery systems, this compound demonstrates a release profile that can be modulated by the surrounding anion environment, allowing for non-Fickian diffusion kinetics that prolong its herbicidal activity and improve targeting efficacy . This makes it an invaluable tool for formulating more sustainable and environmentally responsible crop protection solutions. This product is provided as a high-purity solid for research applications exclusively. It is intended for use in laboratory investigations only by trained professionals. For Research Use Only. Not for diagnostic or therapeutic use, and not for human consumption.

Eigenschaften

IUPAC Name

2-(2,4-dichlorophenoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl2NO/c14-10-5-6-13(11(15)7-10)17-12-4-2-1-3-9(12)8-16/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTLUAJUFCRYPDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)OC2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00380334
Record name 2-(2,4-dichlorophenoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175136-80-8
Record name 2-(2,4-Dichlorophenoxy)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175136-80-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2,4-dichlorophenoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-(2,4-Dichlorophenoxy)benzonitrile synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 2-(2,4-Dichlorophenoxy)benzonitrile

Executive Summary

This technical guide provides a comprehensive overview of the synthetic pathway for this compound, a diaryl ether with potential applications in agrochemicals and pharmaceuticals. The core of this synthesis is the formation of a diaryl ether bond via the Ullmann condensation, a classic yet evolving copper-catalyzed cross-coupling reaction. This document elucidates the mechanistic principles, explores the rationale behind experimental design choices, provides a detailed laboratory-scale protocol, and outlines the synthesis of the requisite precursors. The content is tailored for researchers, chemists, and professionals in drug development, offering both theoretical grounding and practical, field-proven insights.

Introduction and Strategic Overview

This compound belongs to the class of diaryl ethers, a structural motif present in numerous biologically active compounds, including herbicides and pharmaceuticals.[1][2][3] The molecule's structure, combining a dichlorinated phenoxy group—reminiscent of the herbicide 2,4-D[4][5]—with a benzonitrile moiety, suggests its potential as a lead compound in agrochemical research. Benzonitrile-based herbicides are a well-established class of compounds, known for their diverse modes of action.[6][7]

The primary synthetic challenge lies in the strategic formation of the C-O ether linkage between two distinct aryl groups. The most robust and widely adopted method for this transformation is the copper-catalyzed Ullmann condensation, which couples an aryl halide with a phenol.[8][9][10] This guide will focus on the application of this reaction to the target molecule.

Retrosynthetic Analysis

A retrosynthetic approach to this compound logically disconnects the diaryl ether bond. This reveals the two primary building blocks: a 2-halobenzonitrile derivative and a 2,4-dichlorophenol salt. The most common and cost-effective precursors are 2-chlorobenzonitrile and 2,4-dichlorophenol.

G Target This compound Disconnect C-O Disconnection (Ullmann Condensation) Target->Disconnect Precursors Precursors Disconnect->Precursors ArylHalide 2-Chlorobenzonitrile Precursors->ArylHalide Phenol 2,4-Dichlorophenol Precursors->Phenol

Caption: Retrosynthetic pathway for the target molecule.

Synthesis of Key Precursors

A comprehensive synthesis plan requires access to the starting materials. While commercially available, understanding their synthesis provides deeper process knowledge.

Synthesis of 2,4-Dichlorophenol

2,4-Dichlorophenol is a crucial intermediate produced industrially. A prevalent method is the selective oxychlorination of phenol. This process utilizes a chlorinating source like hydrogen chloride (HCl) and an oxidant such as hydrogen peroxide (H₂O₂) in an aqueous medium, often catalyzed by transition metal salts like manganous(II) sulfate, which offers high activity and selectivity under mild conditions.[11]

Synthesis of 2-Chlorobenzonitrile

2-Chlorobenzonitrile can be synthesized through several routes. One efficient, single-step industrial method is the vapor-phase ammoxidation of 2-chlorotoluene.[12] This reaction involves passing a mixture of 2-chlorotoluene, ammonia, and an oxygen source over a heterogeneous catalyst, typically a mixed metal oxide such as V₂O₅/Al₂O₃, at elevated temperatures.[12] An alternative laboratory-scale synthesis involves the dehydration of 2-chlorobenzaldoxime, which is itself formed from 2-chlorobenzaldehyde.[13]

The Core Reaction: Ullmann Diaryl Ether Synthesis

The Ullmann condensation is the cornerstone of this synthesis, involving the copper-promoted reaction between an aryl halide and a nucleophile—in this case, a phenoxide.[8][14]

Mechanistic Principles

While the precise mechanism has been debated, it is generally accepted to proceed through a Cu(I)/Cu(III) catalytic cycle.

  • Formation of Copper(I) Phenoxide: The base deprotonates 2,4-dichlorophenol to form the corresponding phenoxide, which then reacts with a Cu(I) salt to generate a copper(I) phenoxide species.

  • Oxidative Addition: The aryl halide (2-chlorobenzonitrile) undergoes oxidative addition to the copper(I) center, forming a transient Cu(III) intermediate.

  • Reductive Elimination: This unstable Cu(III) species rapidly undergoes reductive elimination to form the desired C-O bond of the diaryl ether and regenerate a Cu(I) species, which re-enters the catalytic cycle.

G Cu_I Cu(I)X Cu_Phenoxide Ar'-O-Cu(I) Cu_I->Cu_Phenoxide + Ar'-OH, Base - HX, -BaseH⁺ center Cu_III Ar'-O-Cu(III)(Ar)X Cu_Phenoxide->Cu_III + Ar-X (Oxidative Addition) Cu_III->Cu_I (Reductive Elimination) Product Ar-O-Ar' (Diaryl Ether) Cu_III->Product

Caption: Simplified catalytic cycle for the Ullmann condensation.

Causality in Experimental Design

The success of the Ullmann condensation hinges on the careful selection of reagents and conditions.

  • Choice of Aryl Halide: 2-Chlorobenzonitrile is used as the electrophile. The strongly electron-withdrawing nitrile (-CN) group in the ortho position activates the aryl chloride towards nucleophilic attack, facilitating the reaction. Generally, aryl iodide and bromide are more reactive than aryl chloride, but the activation provided by the nitrile group makes the chloride a viable and more economical substrate.

  • Choice of Catalyst: Copper is essential. Traditional methods used stoichiometric amounts of copper powder, often requiring harsh temperatures (>200 °C).[8] Modern protocols employ catalytic amounts of a Cu(I) source, such as copper(I) iodide (CuI) or copper(I) oxide (Cu₂O). The use of ligands (e.g., phenanthroline, diamines, hydrazones) can dramatically improve reaction efficiency, allowing for lower temperatures and broader substrate scope by stabilizing the copper intermediates.[15][16]

  • Choice of Base: A base is required to generate the nucleophilic phenoxide from 2,4-dichlorophenol. Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are commonly used. Cs₂CO₃ is often more effective due to its higher solubility in organic solvents and the greater reactivity of the cesium phenoxide, but it is also more expensive. Potassium phosphate (K₃PO₄) is another effective option.[15]

  • Choice of Solvent: High-boiling, polar aprotic solvents are necessary to dissolve the reactants and facilitate the reaction at elevated temperatures. Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dioxane are typical choices.[8][15]

Summary of Reaction Parameters

The table below summarizes typical conditions for a modern, ligand-assisted Ullmann diaryl ether synthesis.

ParameterSelectionRationale
Aryl Halide 2-ChlorobenzonitrileActivated by ortho-nitrile group.
Phenol 2,4-DichlorophenolThe nucleophilic partner.
Catalyst CuI (5-10 mol%)Common, effective Cu(I) source.
Ligand 1,10-Phenanthroline (10-20 mol%)Accelerates reaction, lowers temperature.
Base K₃PO₄ or Cs₂CO₃ (2 equiv.)Generates phenoxide; Cs₂CO₃ is often superior.
Solvent Dioxane or DMFHigh-boiling polar aprotic solvent.
Temperature 90-130 °CDependent on ligand and substrate reactivity.
Yield 70-95%Typical for optimized Ullmann couplings.

Detailed Experimental Protocol

This protocol describes a representative laboratory-scale synthesis of this compound.

Safety Precaution: This procedure should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. The reagents are hazardous and should be handled with care.

Materials and Equipment
  • 2-Chlorobenzonitrile (1.0 equiv)

  • 2,4-Dichlorophenol (1.1 equiv)

  • Copper(I) Iodide (CuI, 0.1 equiv)

  • 1,10-Phenanthroline (0.2 equiv)

  • Cesium Carbonate (Cs₂CO₃, 2.0 equiv)

  • Anhydrous Dioxane

  • Three-neck round-bottom flask

  • Reflux condenser and nitrogen/argon inlet

  • Magnetic stirrer with heating mantle

  • Standard glassware for workup and purification

Step-by-Step Procedure
  • Setup: A three-neck round-bottom flask is flame-dried under vacuum and allowed to cool under an inert atmosphere (N₂ or Ar). The flask is equipped with a magnetic stir bar, a reflux condenser, and a septum.

  • Reagent Charging: To the flask, add 2,4-dichlorophenol (1.1 equiv), cesium carbonate (2.0 equiv), copper(I) iodide (0.1 equiv), and 1,10-phenanthroline (0.2 equiv).

  • Solvent and Substrate Addition: Evacuate and backfill the flask with the inert atmosphere three times. Add anhydrous dioxane via syringe, followed by the addition of 2-chlorobenzonitrile (1.0 equiv).

  • Reaction: The reaction mixture is heated to reflux (approx. 101 °C for dioxane) with vigorous stirring. The reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup: Upon completion, the reaction mixture is cooled to room temperature. The mixture is diluted with ethyl acetate and filtered through a pad of celite to remove insoluble inorganic salts.

  • Extraction: The filtrate is transferred to a separatory funnel and washed sequentially with water (2x) and brine (1x).

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude residue is purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure this compound.

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction & Workup cluster_purification Isolation & Purification A 1. Flame-dry flask under inert atmosphere B 2. Charge solids: Phenol, Cs₂CO₃, CuI, Ligand A->B C 3. Add solvent (Dioxane) and Aryl Halide B->C D 4. Heat to reflux (Monitor by TLC/HPLC) C->D E 5. Cool and dilute with Ethyl Acetate D->E F 6. Filter through Celite E->F G 7. Aqueous workup (Wash with H₂O, Brine) F->G H 8. Dry organic layer (Na₂SO₄) G->H I 9. Concentrate in vacuo H->I J 10. Purify by column chromatography I->J K 11. Characterize pure product J->K

Caption: Step-by-step workflow for synthesis and purification.

Conclusion

The synthesis of this compound is effectively achieved through a copper-catalyzed Ullmann condensation. This technical guide has detailed a modern, ligand-assisted approach that offers high efficiency under relatively mild conditions compared to traditional methods. By understanding the underlying reaction mechanism and the rationale for selecting specific reagents and conditions, researchers can reliably and safely produce this and other valuable diaryl ether compounds. The provided protocol serves as a robust starting point for laboratory-scale synthesis, enabling further investigation into the biological activities of this promising molecule.

References

2-(2,4-Dichlorophenoxy)benzonitrile chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(2,4-Dichlorophenoxy)benzonitrile

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, providing a detailed examination of the chemical structure, properties, synthesis, and characterization of this compound.

Introduction and Strategic Overview

This compound is a diaryl ether derivative characterized by a benzonitrile group linked to a dichlorinated phenyl ring via an ether bond. This molecular architecture is of significant interest in medicinal chemistry and materials science. The presence of the dichlorophenoxy moiety, a common feature in many herbicides like 2,4-D, suggests potential applications in agrochemicals.[1][2] Furthermore, the nitrile group is a versatile functional handle, readily convertible into other functionalities such as amines, carboxylic acids, or tetrazoles, making this compound a valuable intermediate for synthesizing more complex molecules in drug discovery programs.

This document provides an in-depth analysis of its fundamental chemical and physical properties, outlines a standard protocol for its synthesis, details methods for its structural confirmation, and discusses its potential applications and safety considerations.

Chemical Identity and Molecular Structure

A precise understanding of the molecule's identity is foundational for any research endeavor. The structural and identifying information for this compound is summarized below.

Core Identifiers
IdentifierValueSource(s)
Chemical Name This compound[3][4]
CAS Number 175136-80-8[3][5]
Molecular Formula C₁₃H₇Cl₂NO[3][4]
Molecular Weight 264.11 g/mol [3][4]
IUPAC Name This compound[4]
Molecular Structure and Representation

The molecule consists of a benzonitrile ring where the hydrogen at position 2 is substituted by a 2,4-dichlorophenoxy group.

chemical_structure cluster_benzonitrile Benzonitrile Moiety cluster_dichlorophenyl 2,4-Dichlorophenyl Moiety bn_ring N N C1 C C2 C C1->C2 CN C C1->CN C3 C C2->C3 O O C2->O C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 C6->C1 CN->N C7 C O->C7 dcp_ring C8 C C7->C8 C9 C C8->C9 Cl1 Cl C8->Cl1 C10 C C9->C10 C11 C C10->C11 Cl2 Cl C10->Cl2 C12 C C11->C12 C12->C7

Caption: 2D structure of this compound.

Physicochemical Properties

The physical and chemical properties dictate the compound's behavior in various experimental settings, from reaction conditions to formulation and storage.

PropertyValueSource(s)
Physical Form Solid (Predicted)N/A
Melting Point 84 °C[6]
Boiling Point 354.9 °C at 760 mmHg[6]
Density 1.4 g/cm³[6]
Flash Point 168.4 °C[6][7]
Vapor Pressure 3.24E-05 mmHg at 25°C (Predicted)[6]
LogP 4.65738 (Predicted)[6]
Refractive Index 1.633 (Predicted)[6]

Synthesis and Experimental Protocol

The synthesis of diaryl ethers like this compound is commonly achieved via nucleophilic aromatic substitution, specifically the Ullmann condensation. This method involves the copper-catalyzed reaction of a phenol with an aryl halide. In this case, 2,4-dichlorophenol reacts with 2-chlorobenzonitrile or 2-fluorobenzonitrile. The use of 2-fluorobenzonitrile is often preferred as fluoride is a better leaving group in nucleophilic aromatic substitutions.

Synthetic Workflow Diagram

synthesis_workflow cluster_reactants Reactants & Reagents reactant1 2,4-Dichlorophenol reaction Ullmann Condensation Heat (e.g., 120-160 °C) Inert Atmosphere (N₂ or Ar) reactant1->reaction reactant2 2-Fluorobenzonitrile reactant2->reaction catalyst CuI / Base (e.g., K₂CO₃) catalyst->reaction solvent High-boiling solvent (e.g., DMF, Dioxane) solvent->reaction workup Aqueous Workup (Acid/Base wash) reaction->workup extraction Solvent Extraction (e.g., Ethyl Acetate) workup->extraction purification Purification (Column Chromatography) extraction->purification product This compound purification->product

Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocol

Causality: This protocol is designed for high-yield synthesis. The choice of a high-boiling polar aprotic solvent (DMF) facilitates the reaction by solvating the potassium carbonate base and allowing for the necessary high temperatures. A copper(I) iodide catalyst is chosen for its proven efficacy in Ullmann-type couplings. An inert atmosphere is critical to prevent oxidation of the copper catalyst and other side reactions.

  • Reaction Setup : To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,4-dichlorophenol (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and copper(I) iodide (CuI, 0.1 eq).

  • Inert Atmosphere : Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Solvent and Reagent Addition : Add anhydrous N,N-Dimethylformamide (DMF) to the flask, followed by the addition of 2-fluorobenzonitrile (1.1 eq).

  • Reaction Execution : Heat the reaction mixture to 140-150 °C and stir vigorously for 12-24 hours. The progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching and Workup : After completion, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing 1 M hydrochloric acid (HCl) to neutralize the excess base and quench the reaction.

  • Extraction : Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate. The organic layers are combined.

  • Washing : Wash the combined organic layers sequentially with water and then with brine to remove residual DMF and salts.

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification : Purify the resulting crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient system, to yield the pure this compound.

Spectroscopic Characterization and Analysis

Structural elucidation and purity assessment rely on a combination of spectroscopic techniques. The following data are predicted based on the known structure and general spectroscopic principles.[8]

TechniqueExpected Observations
¹H NMR Aromatic region (approx. 6.8-7.8 ppm) will show complex multiplets corresponding to the 7 aromatic protons. Protons ortho to the nitrile and ether linkage will be the most deshielded.
¹³C NMR Aromatic region (approx. 110-160 ppm). Expect 13 distinct signals. The carbon of the nitrile group (C≡N) will appear downfield (approx. 115-120 ppm). Carbons attached to chlorine and oxygen will also have characteristic shifts.
IR Spectroscopy - C≡N stretch : Strong, sharp absorption band around 2220-2240 cm⁻¹.[9]- C-O-C stretch : Strong absorption around 1200-1250 cm⁻¹ (asymmetric) and 1020-1070 cm⁻¹ (symmetric).- Aromatic C=C stretch : Multiple bands in the 1450-1600 cm⁻¹ region.- C-Cl stretch : Strong absorption in the 600-800 cm⁻¹ region.
Mass Spectrometry (MS) - Molecular Ion (M⁺) : A peak cluster corresponding to the molecular weight (263/265/267) will be observed.- Isotopic Pattern : Due to the two chlorine atoms (³⁵Cl and ³⁷Cl), the M⁺ peak will exhibit a characteristic M:M+2:M+4 ratio of approximately 9:6:1.

Biological Activity and Potential Applications

While specific biological data for this compound is not widely published, its structural components provide clues to its potential utility.

  • Agrochemical Research : The 2,4-dichlorophenoxy group is the core structure of the widely used herbicide 2,4-D.[1][2][10] This suggests that the title compound could be investigated for herbicidal or pesticidal properties. Benzonitrile-containing pesticides are also known, though some have faced scrutiny for environmental persistence and toxicity.[11][12]

  • Medicinal Chemistry Intermediate : The true value for many researchers lies in its role as a versatile building block. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted to a tetrazole ring, which is a common bioisostere for carboxylic acids in drug design. This flexibility allows for the creation of diverse libraries of compounds for screening against various biological targets.

  • Materials Science : Aromatic nitriles and diaryl ethers are used in the development of high-performance polymers and functional materials due to their thermal stability and specific electronic properties.

Safety and Toxicological Profile

Handling any chemical requires a thorough understanding of its potential hazards. Based on data for structurally related compounds and general chemical hazard classifications, this compound should be handled with care.

  • GHS Hazard Statements (Predicted) :

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures :

    • P261 : Avoid breathing dust/fume/gas/mist/vapors/spray.[15]

    • P280 : Wear protective gloves/eye protection/face protection.[15]

    • P305+P351+P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Toxicological Information : No specific toxicological studies on this compound were found. However, phenoxy herbicides as a class have been extensively studied.[16][17] The toxicology of any novel compound must be determined through rigorous testing.

Conclusion

This compound is a well-defined chemical entity with significant potential as an intermediate in the synthesis of novel compounds for pharmaceutical and agrochemical applications. Its synthesis is achievable through established methods like the Ullmann condensation. This guide provides the foundational knowledge of its structure, properties, and handling, enabling researchers to effectively incorporate this versatile molecule into their research and development pipelines.

References

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  • CDC. 2,4-Dichlorophenoxyacetic Acid. Centers for Disease Control and Prevention. Available from: [Link]

  • NCBI. HEALTH EFFECTS - Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D). National Center for Biotechnology Information. Available from: [Link]

  • Journal of Regulatory Science. Direct Determination of 2,4-dichlorophenoxyacetic acid in Soybean and Corn by Liquid chromatography/tandem mass spectrometry. Available from: [Link]

  • ResearchGate. UV-visible spectra of the pesticides 2,4-dichlorfenoxyacetic acid. Available from: [Link]

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  • NIST WebBook. 2-Hydroxybenzoic acid, 2,4-dichlorophenyl ester. National Institute of Standards and Technology. Available from: [Link]

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Sources

Introduction: The Significance of the Phenoxybenzonitrile Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(2,4-Dichlorophenoxy)benzonitrile (CAS 175136-80-8)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a molecule of interest in synthetic and medicinal chemistry. Drawing from established chemical principles and data on analogous structures, this document outlines the compound's properties, a robust synthesis protocol, and a discussion of its potential applications based on its structural characteristics.

The phenoxybenzonitrile core is a key structural motif in a variety of biologically active compounds. Aromatic nitriles, in general, are integral to the pharmaceutical, pesticide, and dye industries.[1] They serve as important intermediates for a range of pharmacologically significant molecules, including neuroleptics, sedatives, and muscle relaxants.[1] The nitrile group is a versatile functional group that can participate in various chemical transformations and is often biocompatible, passing through metabolic systems unchanged in many pharmaceuticals.[2] Furthermore, the diaryl ether linkage is a common feature in numerous compounds with diverse biological activities. The strategic combination of these two functionalities in this compound suggests a potential for novel applications in drug discovery and agrochemical development.

Physicochemical Properties and Structural Elucidation

This compound is an organic compound with the molecular formula C₁₃H₇Cl₂NO.[3][4][5] A summary of its key physicochemical properties is presented in Table 1.

PropertyValueSource
CAS Number 175136-80-8[4][5][6]
Molecular Formula C₁₃H₇Cl₂NO[3][4][5]
Molecular Weight 264.11 g/mol [5]
Boiling Point 354.9°C at 760 mmHg[6]
Flash Point 168.4°C[6]

Synthesis and Purification

The most logical and established method for the synthesis of diaryl ethers such as this compound is the Ullmann condensation.[7] This copper-catalyzed reaction involves the coupling of a phenol with an aryl halide.[7]

Retrosynthetic Analysis

The retrosynthetic analysis for this compound points to a disconnection at the ether linkage, identifying 2,4-dichlorophenol and 2-chlorobenzonitrile as the primary starting materials. This approach is illustrated in the diagram below.

G target This compound reaction_type Ullmann Condensation target->reaction_type reagents 2,4-Dichlorophenol + 2-Chlorobenzonitrile reaction_type->reagents

Caption: Retrosynthetic pathway for this compound.

Recommended Synthesis Protocol: Ullmann Condensation

This protocol is based on established procedures for Ullmann diaryl ether synthesis.[8][9][10]

Objective: To synthesize this compound via a copper-catalyzed Ullmann condensation.

Materials:

  • 2,4-Dichlorophenol

  • 2-Chlorobenzonitrile

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene

  • Hydrochloric acid (HCl), 1 M solution

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-dichlorophenol (1.0 eq.), potassium carbonate (2.0 eq.), and copper(I) iodide (0.1 eq.).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask.

  • Reactant Addition: Add 2-chlorobenzonitrile (1.0 eq.) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to 120-140°C with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with toluene and water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with 1 M HCl solution, water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification prep1 1. Add 2,4-dichlorophenol, K₂CO₃, and CuI to flask prep2 2. Add anhydrous DMF prep1->prep2 prep3 3. Add 2-chlorobenzonitrile prep2->prep3 react 4. Heat to 120-140°C for 12-24 hours prep3->react workup1 5a. Cool and dilute with toluene and water react->workup1 workup2 5b. Wash with HCl, water, and brine workup1->workup2 workup3 5c. Dry organic layer (MgSO₄) workup2->workup3 purify1 6a. Concentrate under reduced pressure workup3->purify1 purify2 6b. Column chromatography purify1->purify2 G cluster_virus_lifecycle Picornavirus Replication Cycle entry 1. Viral Entry uncoating 2. Uncoating & RNA Release entry->uncoating translation 3. Translation of Viral Proteins uncoating->translation replication 4. RNA Replication translation->replication assembly 5. Virion Assembly replication->assembly release 6. Release of New Virions assembly->release inhibitor This compound inhibitor->inhibition_point  Inhibits Uncoating

Caption: Hypothetical inhibition of picornavirus replication by this compound.

This proposed mechanism is speculative and requires experimental validation through techniques such as viral plaque reduction assays, time-of-addition studies, and potentially structural biology studies to determine if the compound binds to the viral capsid.

Safety and Handling

According to available safety data, this compound is harmful if swallowed and causes skin, eye, and respiratory irritation. [11]It should be handled in accordance with good industrial hygiene and safety practices. [11]Use of personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, is essential. All work with this compound should be conducted in a well-ventilated area, preferably a fume hood. [11]

Conclusion and Future Directions

This compound is a readily synthesizable molecule with a structural profile that suggests potential for biological activity. The Ullmann condensation provides a reliable route for its preparation, and its identity can be confirmed using standard spectroscopic techniques. Future research should focus on the experimental validation of its hypothesized antiviral and herbicidal activities. This would involve a battery of in vitro and in vivo assays to determine its efficacy and mechanism of action. Such studies could pave the way for the development of novel therapeutic agents or agrochemicals based on the phenoxybenzonitrile scaffold.

References

  • Ullmann Condensation - SynArchive. (n.d.). Retrieved from [Link]

  • Buck, E., et al. (2003). Ullmann diaryl ether synthesis: rate acceleration by 2,2,6,6-tetramethylheptane-3,5-dione. Organic Letters, 5(18), 3277-3280.
  • NINGBO INNO PHARMCHEM CO., LTD. (n.d.). The Synthesis of 2-Chlorobenzonitrile: Methods and Applications. Retrieved from [Link]

  • Babu, B. H., et al. (2018). One-step selective synthesis of 2-chlorobenzonitrile from 2-chlorotoluene via ammoxidation. New Journal of Chemistry, 42(5), 3465-3473.
  • Angene Chemical. (n.d.). Benzonitrile, 2-(2,4-dichlorophenoxy)- | 175136-80-8. Retrieved from [Link]

  • MOLBASE. (n.d.). This compound | 175136-80-8. Retrieved from [Link]

  • Fluorochem. (2024). Safety Data Sheet: this compound.
  • Powers, R. D., et al. (1982). Activity of 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860) against picornaviruses in vitro. Antimicrobial Agents and Chemotherapy, 22(4), 639-642.
  • Wikipedia. (n.d.). 2,4-Dichlorophenoxyacetic acid. Retrieved from [Link]

  • Torney, H. L., et al. (1982). Antiviral activity and mechanism of action of 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860). Antimicrobial Agents and Chemotherapy, 22(4), 635-638.
  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). Benzonitrile. Retrieved from [Link]

  • Fleming, F. F., et al. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12548616, 2-Phenoxybenzonitrile. Retrieved from [Link]

  • NIST. (n.d.). 2,4-D. In NIST Chemistry WebBook. Retrieved from [Link]

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Potential biological activity of 2-(2,4-Dichlorophenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Biological Activity of 2-(2,4-Dichlorophenoxy)benzonitrile

Foreword: Unveiling the Potential of a Novel Molecule

In the landscape of chemical biology and drug discovery, the exploration of novel molecular scaffolds is paramount to addressing unmet needs in medicine and agriculture. This guide focuses on this compound, a compound at the intersection of two well-established pharmacophores: the 2,4-dichlorophenoxy group, famously associated with herbicidal activity, and the benzonitrile moiety, a versatile component in a range of bioactive molecules. While direct studies on this specific molecule are not yet prevalent in public literature, its structural components provide a compelling rationale for investigating a spectrum of potential biological activities.

This document serves as a technical roadmap for researchers, scientists, and drug development professionals. It is designed not as a rigid protocol, but as a strategic guide, synthesizing established methodologies and expert insights to logically explore the biological potential of this compound. We will delve into hypothesized activities, the mechanistic reasoning behind them, and the detailed experimental workflows required for their validation.

Physicochemical Characterization: The Foundation of Biological Interaction

Prior to any biological evaluation, a thorough understanding of the physicochemical properties of this compound is essential. These properties govern its solubility, stability, membrane permeability, and ultimately, its bioavailability and interaction with biological targets.

PropertyPredicted/Known ValueSignificance in Biological Systems
Molecular Formula C₁₃H₇Cl₂NOProvides the basis for molecular weight calculation.
Molecular Weight 264.11 g/mol Influences diffusion and transport across membranes.
Melting Point 59-62 °C[1]Indicates purity and stability.
LogP (Octanol/Water) Predicted > 3Suggests good lipid solubility and potential for membrane permeability, but may also indicate potential for bioaccumulation.
Water Solubility Predicted to be lowWill necessitate the use of organic solvents for stock solutions in biological assays.
pKa Not readily availableImportant for understanding ionization state at physiological pH, which affects receptor binding and cell penetration.

Expert Insight: The predicted high LogP value is a double-edged sword. While it suggests the molecule can readily cross cellular membranes to engage intracellular targets, it also raises concerns about potential non-specific binding and cytotoxicity. Therefore, initial cytotoxicity assays are a critical early step to establish a safe therapeutic window for subsequent biological screens.

Potential Biological Activities & Mechanistic Hypotheses

The chemical architecture of this compound suggests several avenues for biological investigation. We will explore the most promising of these, grounded in the known activities of structurally analogous compounds.

Antiviral Activity: A Picornavirus Perspective

A structurally related compound, 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860), has demonstrated inhibitory activity against the replication of picornaviruses.[2][3][4] This family of viruses includes important human pathogens such as rhinoviruses (the common cold) and enteroviruses. MDL-860 appears to act at an early stage of the viral replication cycle, after uncoating but before the synthesis of viral RNA.[3][4]

Hypothesis: this compound may inhibit picornavirus replication by interfering with viral RNA synthesis.

Experimental Workflow for Antiviral Screening

Antiviral_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanism of Action Studies A Cytotoxicity Assay (e.g., MTT on HeLa cells) B Plaque Reduction Assay with a representative Picornavirus (e.g., Rhinovirus) A->B Establish non-toxic concentrations C Determine EC50 and CC50 B->C Quantify antiviral effect D Time-of-Addition Assay C->D Proceed with active compounds E Viral RNA Synthesis Assay (qRT-PCR) D->E Pinpoint stage of inhibition F Viral Protein Synthesis Assay (Western Blot) E->F Confirm target process

Caption: Workflow for antiviral activity assessment.

Herbicidal Activity: An Auxin Mimicry Hypothesis

The 2,4-dichlorophenoxy moiety is the core functional group of the widely used herbicide 2,4-D (2,4-Dichlorophenoxyacetic acid).[5][6] 2,4-D acts as a synthetic auxin, a plant growth hormone, leading to uncontrolled and unsustainable growth in susceptible broadleaf plants.[5][7]

Hypothesis: this compound may exhibit herbicidal activity by mimicking auxin and disrupting normal plant growth regulation.

Experimental Workflow for Herbicidal Activity Evaluation

Herbicidal_Workflow A Seed Germination Assay (e.g., on cress and wheat) B Root Elongation Assay A->B Assess early growth effects C Whole Plant Spray Assay (on broadleaf and grass species) B->C Evaluate post-emergence activity D Dose-Response Analysis (Determine GR50) C->D Quantify herbicidal potency

Caption: Workflow for evaluating herbicidal potential.

Antimicrobial and Antifungal Activity

Benzonitrile derivatives have been reported to possess both antibacterial and antifungal properties.[8][9] Furthermore, acrylonitrile derivatives have shown promise as fungicidal agents.[10] The nitrile group is a key functional group in several commercial fungicides.

Hypothesis: The benzonitrile core of this compound may confer antibacterial and/or antifungal activity.

Experimental Protocol: Antimicrobial Susceptibility Testing

A standard broth microdilution method will be employed to determine the Minimum Inhibitory Concentration (MIC) against a panel of clinically and agriculturally relevant bacteria and fungi.

Bacterial Panel:

  • Staphylococcus aureus (Gram-positive)

  • Bacillus subtilis (Gram-positive)

  • Escherichia coli (Gram-negative)

  • Pseudomonas aeruginosa (Gram-negative)

Fungal Panel:

  • Candida albicans (Yeast)

  • Aspergillus niger (Filamentous fungus)

  • Botrytis cinerea (Plant pathogen)[11]

  • Rhizoctonia solani (Plant pathogen)[11]

Step-by-Step Protocol:

  • Preparation of Stock Solution: Dissolve this compound in dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.

  • Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solution in the appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).

  • Inoculation: Add a standardized inoculum of the test microorganism to each well.

  • Incubation: Incubate the plates at the optimal temperature and time for each microorganism (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxic/Anticancer Activity

Studies on benzonitrile herbicides have investigated their cytotoxic effects on human cell lines.[12][13] While some parent compounds have shown high toxicity, their metabolites were often less cytotoxic.[12] This highlights the importance of evaluating the cytotoxic potential of novel chemical entities.

Hypothesis: this compound may exhibit cytotoxic effects on cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Cell Lines:

  • HepG2 (Human liver cancer cell line)

  • HEK293T (Human embryonic kidney cell line) - as a non-cancerous control.

  • A panel of other cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).

Step-by-Step Protocol:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound (prepared in culture medium from a DMSO stock) for 24, 48, and 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO) and determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

Data Interpretation and Future Directions

The experimental workflows outlined above will generate a comprehensive initial profile of the biological activity of this compound.

  • Positive Antiviral Hits: Should the compound show potent and selective antiviral activity, future work would involve in vivo efficacy studies in animal models and further elucidation of the specific molecular target within the viral replication machinery.

  • Herbicidal Activity: If significant herbicidal activity is observed, particularly with selectivity for broadleaf weeds, further studies would focus on optimizing the formulation, understanding the mode of action in more detail (e.g., through auxin receptor binding assays), and evaluating its environmental fate.

  • Antimicrobial/Antifungal Activity: Promising MIC values would warrant further investigation into the mechanism of action (e.g., cell wall synthesis inhibition, membrane disruption) and testing against a broader panel of resistant strains.

  • Cytotoxic Activity: If potent and selective cytotoxicity against cancer cell lines is observed, this would trigger a cascade of further studies, including apoptosis assays, cell cycle analysis, and investigation of potential signaling pathways involved.

Conclusion

While the biological activity of this compound remains to be fully elucidated, its chemical structure provides a strong foundation for hypothesizing a range of potentially valuable biological effects. The systematic and logical progression of the experimental workflows detailed in this guide will enable a thorough and efficient evaluation of this novel compound. The insights gained will be crucial in determining its potential for development as a new therapeutic agent, an agrochemical, or a valuable tool for chemical biology research.

References

  • El-Gaby, M. S. A., Atalla, A. A., Gaber, A. M., & Abd Al-Wahab, K. A. (2012). Synthesis and antimicrobial activity of some new benzo and naphthonitrile derivatives. European Journal of Medicinal Chemistry, 54, 455-462.
  • Lovecká, P., Thimová, M., Grznarova, P., Lipov, J., Knejzlik, Z., Stiborova, H., ... & Ruml, T. (2015). Study of cytotoxic effects of benzonitrile pesticides.
  • Request PDF. (n.d.). Synthesis, Antibacterial, Antifungal, Antioxidant, DFT, Molecular Docking, and ADME Study of Two New Thiazole-Based Derivatives Featuring Nitrophenyl and Benzonitrile Functionalities.
  • Semantic Scholar. (n.d.). Study of Cytotoxic Effects of Benzonitrile Pesticides.
  • Semantic Scholar. (n.d.). Study of Cytotoxic Effects of Benzonitrile Pesticides.
  • Powers, R. D., Gwaltney, J. M., Jr, & Hayden, F. G. (1982). Activity of 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860) against picornaviruses in vitro. Antimicrobial agents and chemotherapy, 22(4), 639–642.
  • Torney, H. L., Dulworth, J. K., & Steward, D. L. (1982). Antiviral activity and mechanism of action of 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860). Antimicrobial agents and chemotherapy, 22(4), 635–638.
  • Wikipedia. (n.d.). 2,4-Dichlorophenoxyacetic acid.
  • Torney, H. L., Dulworth, J. K., & Steward, D. L. (1982). Antiviral activity and mechanism of action of 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860). PubMed.
  • Lovecká, P., Thimová, M., Grznarova, P., Lipov, J., Knejzlik, Z., Stiborova, H., ... & Ruml, T. (2015). Study of Cytotoxic Effects of Benzonitrile Pesticides.
  • Song, Y. (2014). Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide.
  • Google Patents. (n.d.). CN103588679A - Synthetic method for 2,4-dichlorobenzonitrile.
  • Ebeling, S., Gnad, M., & Geier, M. (2016). Contact Bioassays with Phenoxybenzyl and Tetrafluorobenzyl Pyrethroids against Target-Site and Metabolic Resistant Mosquitoes. PubMed.
  • Saeedian Moghadam, E., Al-Sadi, A. M., Sadeghi Moghadam, M., Bayati, B., Talebi, M., Amanlou, M., ... & Abdel-Jalil, R. (2024). Benzimidazole-acrylonitrile hybrid derivatives act as potent urease inhibitors with possible fungicidal activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2393570.
  • Google Patents. (n.d.). WO2024031002A1 - (2,4-dichlorophenoxy)acetic acid analogs.
  • Li, J., Wang, Q., Zhang, J., Li, Y., & Liu, X. (2023). Design, Synthesis, Antifungal Activity, and Molecular Docking of Streptochlorin Derivatives Containing the Nitrile Group. Molecules, 28(3), 1319.
  • Google Patents. (n.d.). EP2528439A2 - Synergistic herbicidal composition containing aminopyralid and 2,4-dichlorophenoxyacetic acid.
  • Lovecká, P., Thimová, M., Grznarova, P., Lipov, J., Knejzlik, Z., Stiborova, H., ... & Ruml, T. (2015). Study of cytotoxic effects of benzonitrile pesticides. PubMed.
  • Google Patents. (n.d.). CN109776301B - Synthesis method of 2, 4-dichlorophenoxyacetic acid compound.
  • Wang, X., Fan, Z., He, L., & Wang, J. (2014). Synthesis and antifungal activity of benzamidine derivatives carrying 1,2,3-triazole moieties. Molecules, 19(6), 8255–8267.
  • Norris, E. J., Johnson, B. J., To, T. D., & Gross, A. D. (2014). Development of multifunctional metabolic synergists to suppress the evolution of resistance against pyrethroids in insects that blood feed on humans. Pest management science, 70(10), 1605–1612.
  • Sigma-Aldrich. (n.d.). 2,4-Dichlorobenzonitrile for synthesis.
  • Guty, B., Guty, B., Guty, B., Guty, B., Guty, B., Guty, B., ... & Guty, B. (2022). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. MDPI.
  • ResearchGate. (n.d.).
  • Burns, C. J., & Swaen, G. M. (2012). Review of 2,4-dichlorophenoxyacetic acid (2,4-D) biomonitoring and epidemiology. Critical reviews in toxicology, 42(9), 768–786.
  • Google Patents. (n.d.). CN103274925B - Preparation method of 2,4,-dichlorphenoxyacetic acid.
  • Google Patents. (n.d.). CN104447290A - Method for preparing 2,4-dichlorophenoxyacetic acid.
  • ResearchGate. (n.d.). Process design for the production of 2,4-dichlorophenoxyacetic acid.
  • SLS Ireland. (n.d.). 2;4-DICHLOROBENZONITRILE FOR S | 8400370100 | SIGMA-ALDRICH.
  • PubChem. (n.d.). 2,4-Dichlorobenzonitrile.
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Solubility and stability of 2-(2,4-Dichlorophenoxy)benzonitrile in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Topic: Solubility and Stability of 2-(2,4-Dichlorophenoxy)benzonitrile

Preamble: The characterization of a compound's physicochemical properties is a cornerstone of modern chemical research and pharmaceutical development. For a molecule such as this compound, a thorough understanding of its solubility and stability is not merely academic; it is a critical prerequisite for its application, formulation, and analytical assessment. Publicly available experimental data on this specific molecule is sparse. Therefore, this technical guide is structured to provide a comprehensive methodological framework. It serves as a roadmap for researchers to systematically determine the solubility and stability profiles of this compound, grounding all protocols in established scientific principles and regulatory expectations.

Part 1: Foundational Physicochemical Profile

Before embarking on experimental studies, a review of the known and computed properties of this compound provides the necessary context for experimental design.

Molecular Structure:

Key Identifiers and Properties:

PropertyValueSource
CAS Number 175136-80-8[1][2]
Molecular Formula C₁₃H₇Cl₂NO[2]
Molecular Weight 264.11 g/mol [2]
Appearance Solid (predicted)General knowledge
Melting Point 57-61 °C (for 2,4-Dichlorobenzonitrile)[3]

Expertise & Experience: The molecular structure is the primary determinant of a compound's behavior. The presence of two aromatic rings suggests a hydrophobic nature. The ether linkage provides some polar character, while the nitrile group (-CN) is a strong dipole. The two chlorine atoms increase lipophilicity and molecular weight. This structural assessment leads to a hypothesis: the compound will likely exhibit poor solubility in aqueous media and preferential solubility in organic solvents. The nitrile group, while generally robust, can be susceptible to hydrolysis under strong acidic or basic conditions, a key consideration for stability studies.[4]

Part 2: A Systematic Approach to Solubility Determination

Solubility dictates a compound's utility, from reaction kinetics in a discovery lab to bioavailability in a drug product. A tiered approach to solubility determination is efficient and resource-conscious.

Workflow for Solubility Profiling

Solubility_Workflow cluster_qualitative Tier 1: Qualitative Assessment cluster_quantitative Tier 2: Quantitative Analysis (HPLC) qual_start Weigh ~2 mg of Compound qual_solvent Add 200 µL Solvent (Vortex 1 min) qual_start->qual_solvent qual_observe Visually Inspect for Undissolved Solids qual_solvent->qual_observe qual_result Classify: Soluble, Sparingly Soluble, Insoluble qual_observe->qual_result quant_start Prepare Saturated Solution (Excess solid in solvent) qual_result->quant_start Proceed for Key Solvents quant_equilibrate Equilibrate (e.g., 24h, 25°C) (Shake Flask Method) quant_start->quant_equilibrate quant_filter Filter (0.22 µm PTFE) quant_equilibrate->quant_filter quant_dilute Dilute Supernatant quant_filter->quant_dilute quant_hplc Analyze via Calibrated HPLC-UV Method quant_dilute->quant_hplc quant_result Calculate Solubility (e.g., mg/mL) quant_hplc->quant_result

Caption: Tiered workflow for determining compound solubility.

Recommended Solvents for Screening

The selection of solvents should span a range of polarities to build a comprehensive profile.[5]

SolventPolarity IndexTypeRationale for Inclusion
Water 10.2Polar ProticBaseline for aqueous solubility, critical for biological applications.
Methanol 5.1Polar ProticCommon polar organic solvent, good for dissolving polar molecules.
Ethanol 4.3Polar ProticOften used in formulations, slightly less polar than methanol.
Acetonitrile 5.8Polar AproticWidely used in HPLC, good dissolving power for many organics.
Acetone 4.3Polar AproticStrong solvent for a wide range of organic compounds.
Dichloromethane 3.1HalogenatedEffective for nonpolar and moderately polar compounds.
Tetrahydrofuran (THF) 4.0Polar AproticAprotic ether with good solvating power.
Toluene 2.4NonpolarRepresentative of aromatic, nonpolar environments.
n-Heptane 0.1NonpolarRepresents aliphatic, highly nonpolar environments.
Experimental Protocol: Quantitative Solubility by HPLC-UV

Trustworthiness: This protocol's validity relies on achieving a true equilibrium state and using a validated, linear HPLC method for quantification.

  • Preparation of Stock Standard: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of acetonitrile (ACN) to create a ~1 mg/mL stock solution.

  • Calibration Curve: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.

  • HPLC Method:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: 70:30 Acetonitrile:Water

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm (or λ-max determined by UV scan)

    • Injection Volume: 10 µL

  • Sample Preparation (Shake-Flask Method):

    • For each selected solvent, add an excess amount of the compound (e.g., ~10 mg) to a 2 mL glass vial.

    • Add 1 mL of the solvent.

    • Seal the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.[6]

  • Analysis:

    • After 24 hours, visually confirm that excess solid remains.

    • Carefully withdraw a portion of the supernatant and filter it through a 0.22 µm chemically compatible syringe filter (e.g., PTFE for organic solvents).

    • Accurately dilute the filtered supernatant with the mobile phase to bring the concentration within the range of the calibration curve.

    • Inject the diluted samples onto the HPLC system.

  • Calculation:

    • Generate a linear regression from the calibration standards (Peak Area vs. Concentration).

    • Use the equation of the line to determine the concentration of the diluted sample.

    • Calculate the original solubility in the solvent by multiplying the result by the dilution factor.

Part 3: Stability Profile and Forced Degradation

Understanding a compound's stability is mandated by regulatory bodies like the ICH and is fundamental to defining its shelf-life and handling conditions.[7] Forced degradation (stress testing) is the cornerstone of this process, deliberately exposing the compound to harsh conditions to predict its degradation pathways.[8][9]

Forced Degradation Workflow

Forced_Degradation_Workflow cluster_stress Stress Conditions (ICH Q1A/Q1B) start Prepare Compound Stock Solution (~1 mg/mL in ACN:Water) acid Acid Hydrolysis 0.1 M HCl, 60°C, 24h start->acid base Base Hydrolysis 0.1 M NaOH, 60°C, 8h start->base oxid Oxidation 3% H₂O₂, RT, 24h start->oxid therm Thermal Solid & Solution 80°C, 48h start->therm photo Photolytic Solid & Solution ICH Light Box start->photo control Control Sample (Unstressed, RT, Protected from Light) start->control analyze Analyze All Samples by Stability-Indicating HPLC Method acid->analyze base->analyze oxid->analyze therm->analyze photo->analyze control->analyze evaluate {Evaluate Results | - % Degradation - Peak Purity Analysis - Mass Balance} analyze->evaluate

Caption: Workflow for a comprehensive forced degradation study.

Experimental Protocol: Forced Degradation Studies

Expertise & Experience: The goal of forced degradation is not to completely destroy the compound, but to achieve a target degradation of 5-20%.[10] This level of degradation is sufficient to produce and detect primary degradants without the reaction becoming overly complex. Time points and stress levels should be adjusted to achieve this target.

  • Stock Solution: Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.

  • Stress Conditions: [7][11]

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Store at 60°C.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Store at 60°C.

      • Scientist's Note: The nitrile group may be susceptible to hydrolysis to a carboxylic acid or amide under these conditions.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light.

    • Thermal Degradation:

      • Solution: Store a vial of the stock solution at 80°C.

      • Solid: Place a few milligrams of the solid compound in an open vial at 80°C.

    • Photostability: Expose both the stock solution and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guidelines.[8] A control sample wrapped in aluminum foil must be run in parallel.

  • Sample Analysis:

    • At appropriate time points (e.g., 2, 8, 24, 48 hours), withdraw an aliquot from each stressed solution.

    • Neutralize the acid and base samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples to a final theoretical concentration of ~50 µg/mL with the mobile phase.

    • Analyze all samples, including a zero-time point and an unstressed control, using a stability-indicating HPLC method.

Developing a Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately quantify the decrease in the amount of the active compound due to degradation.[12][13][14] The key requirement is that the method must resolve the parent peak from all degradation products and process impurities.

Method Development Strategy:

  • Column Selection: A C18 column is a versatile starting point.

  • Detector: A Photodiode Array (PDA) detector is crucial. It allows for peak purity analysis by comparing UV spectra across a single peak, helping to confirm that the parent peak is not co-eluting with a degradant.

  • Mobile Phase Optimization:

    • Start with a gradient elution to separate compounds with a wide range of polarities. A typical starting gradient might be 10% ACN to 90% ACN over 20 minutes.

    • Analyze a pooled sample containing aliquots from all stress conditions to ensure the method separates all generated degradants.

    • Adjust the gradient slope, pH of the aqueous phase (using buffers like phosphate or formate), and organic modifier (e.g., methanol vs. acetonitrile) to achieve optimal resolution (>1.5) between all peaks.[14]

Illustrative Stability Data Summary

The results of the forced degradation study should be summarized in a clear, concise table.

Stress ConditionTime% Assay of Parent Compound% DegradationNo. of DegradantsComments
Control 48h99.8%0.2%0Compound is stable under control conditions.
0.1 M HCl, 60°C 24h91.2%8.8%2Minor degradation observed.
0.1 M NaOH, 60°C 8h84.5%15.5%3Significant degradation; major degradant at RRT 0.85.
3% H₂O₂, RT 24h98.1%1.9%1Very low susceptibility to oxidation.
Heat, 80°C (Sol) 48h96.5%3.5%1Stable in solution at elevated temperature.
Photolytic (ICH) -90.3%9.7%2Compound shows sensitivity to light.
Note: This table contains hypothetical data for illustrative purposes.

Part 4: Conclusions and Future Directions

This guide provides a robust, scientifically-grounded framework for determining the solubility and stability of this compound. By following these methodologies, a researcher can generate the critical data needed for any subsequent application. The initial structural assessment suggests poor aqueous solubility and potential liabilities to hydrolytic and photolytic degradation. The experimental results will either confirm or refute these hypotheses.

Future work would involve the isolation and structural elucidation of any major degradation products formed during the stress studies, typically using techniques like LC-MS/MS and NMR. This information is vital for understanding the degradation pathways and for ensuring the safety and quality of any formulation containing this compound.

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A Methodological Guide to the Thermochemical Properties of 2-(2,4-Dichlorophenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide outlines a comprehensive framework for the determination of the key thermochemical properties of 2-(2,4-dichlorophenoxy)benzonitrile. In the absence of publicly available experimental data for this specific molecule, this document serves as a methodological roadmap for researchers, scientists, and drug development professionals. It details both state-of-the-art experimental techniques and high-accuracy computational methods required to establish a complete thermochemical profile, ensuring scientific integrity and providing actionable protocols for laboratory and computational investigation.

Introduction: The Need for Thermochemical Data

This compound (C₁₃H₇Cl₂NO) is a complex organic molecule whose potential applications may lie in pharmaceutical synthesis or as an agrochemical intermediate. A thorough understanding of its thermochemical properties is paramount for process safety, reaction optimization, and predicting its environmental fate. Key properties such as the standard enthalpy of formation (ΔfH°), heat capacity (Cp), and thermal stability dictate energy requirements for synthesis, potential thermal hazards, and the compound's persistence.

This guide provides a robust, scientifically-grounded pathway to determine these properties. We will explore the causality behind the selection of specific experimental and computational methodologies, providing not just procedural steps but the scientific reasoning that underpins them.

Foundational Thermochemical Concepts

Before detailing the methodologies, it is crucial to define the core properties. All thermochemical data should be referenced to a standard state , which for pure substances is defined at a pressure of 1 atm (or 1 bar) and a specified temperature, most commonly 25 °C (298.15 K).[1][2][3][4][5]

  • Standard Molar Enthalpy of Formation (ΔfH°) : This is the enthalpy change when one mole of a compound is formed from its constituent elements in their most stable forms under standard state conditions.[3] It is the cornerstone of chemical thermodynamics, allowing for the calculation of reaction enthalpies and assessing compound stability.

  • Molar Heat Capacity (Cp) : This property quantifies the amount of heat required to raise the temperature of one mole of a substance by one degree Celsius (or one Kelvin). It is crucial for heat transfer calculations in chemical processes.

  • Thermal Stability : This refers to the stability of a substance when subjected to heat. It is typically characterized by the onset temperature of decomposition, providing critical information for safe handling, storage, and determining the upper-temperature limits of its application.

Experimental Determination of Thermochemical Properties

Direct experimental measurement is the gold standard for obtaining reliable thermochemical data. The following section details the primary techniques and provides validated protocols.

Enthalpy of Formation via Oxygen Bomb Calorimetry

The standard enthalpy of formation is most accurately determined indirectly from the experimentally measured enthalpy of combustion (ΔcH°). Oxygen bomb calorimetry is the definitive technique for this measurement.

Causality and Rationale: By completely combusting the compound in a sealed, constant-volume container (the "bomb"), the heat released is directly measured. This heat corresponds to the change in internal energy (ΔUc) for the reaction. With known thermodynamic relationships and corrections, this value is converted to the standard enthalpy of combustion (ΔcH°), from which the standard enthalpy of formation (ΔfH°) can be calculated using Hess's Law.

Experimental Protocol: Oxygen Bomb Calorimetry

  • Calorimeter Calibration:

    • Accurately weigh approximately 1 g of a certified standard, such as benzoic acid, to 0.1 mg.[6]

    • Press the standard into a pellet.

    • Measure and attach a nickel-chromium fuse wire (typically 10-15 cm) to the bomb's electrodes, allowing the wire to contact the pellet.

    • Add 1 mL of deionized water to the bomb to saturate the internal atmosphere, ensuring any acids formed during combustion are in their aqueous state.[7]

    • Seal the bomb and pressurize it with high-purity oxygen to approximately 30 atm. Check for leaks.

    • Submerge the bomb in the calorimeter's water-filled bucket. The exact mass of the water must be known.

    • Allow the system to reach thermal equilibrium, then record the initial temperature for several minutes.

    • Ignite the sample and record the temperature rise until a stable final temperature is reached.

    • Calculate the heat capacity of the calorimeter (Ccal) using the known heat of combustion of the benzoic acid and the measured temperature change.[8] Repeat calibration until consistent Ccal values are obtained.

  • Sample Measurement:

    • Repeat steps 1.1-1.8 using a pellet of this compound (0.8-1.0 g).

    • After combustion, vent the bomb and collect the internal contents for analysis of nitric acid and hydrochloric acid formation (via titration), which are necessary for Washburn corrections.[9]

  • Data Analysis:

    • Calculate the total heat released (q_total) using the measured temperature change (ΔT) and the calibrated Ccal.

    • Subtract the heat contributions from the fuse wire combustion and the formation of aqueous nitric and hydrochloric acids. This gives the change in internal energy of combustion (ΔUc).

    • Convert ΔUc to the standard enthalpy of combustion (ΔcH°) using the relation ΔH = ΔU + Δn_gas(RT), where Δn_gas is the change in the number of moles of gas in the combustion reaction.

    • Finally, calculate the standard enthalpy of formation (ΔfH°) of the sample using Hess's Law, based on the balanced combustion equation and the known ΔfH° values for the products (CO₂(g), H₂O(l), HCl(aq), and N₂(g)).

G cluster_prep Sample Preparation & Setup cluster_cal Calorimetry Measurement cluster_analysis Data Analysis prep1 Weigh Sample & Fuse Wire prep2 Form Pellet prep1->prep2 prep3 Assemble Bomb Head prep2->prep3 prep4 Add 1mL H₂O to Bomb prep3->prep4 prep5 Seal & Pressurize with O₂ prep4->prep5 cal1 Place Bomb in Water Bath prep5->cal1 Transfer to Calorimeter cal2 Measure Initial Temp (T_initial) cal1->cal2 cal3 Ignite Sample cal2->cal3 cal4 Measure Final Temp (T_final) cal3->cal4 an1 Calculate ΔT = T_final - T_initial cal4->an1 Data Output an2 Calculate Total Heat (q_total = C_cal * ΔT) an1->an2 an3 Apply Corrections (fuse, acid formation) an2->an3 an4 Calculate ΔcH° an3->an4 an5 Calculate ΔfH° via Hess's Law an4->an5 G cluster_runs Three-Step Measurement start Start run1 Run 1: Baseline (Empty Pans) start->run1 run2 Run 2: Standard (Sapphire in Sample Pan) calc Calculate Cp (Using data from all 3 runs) run1->calc run3 Run 3: Sample (Target Compound in Sample Pan) run2->calc run3->calc end_node Cp vs. Temperature Data calc->end_node

Figure 2: Experimental workflow for heat capacity (Cp) measurement by DSC.

Thermal Stability via Thermogravimetric Analysis (TGA)

TGA is essential for determining the thermal stability and decomposition profile of a material.

Causality and Rationale: TGA measures the mass of a sample as it is heated at a controlled rate in a specific atmosphere (e.g., inert nitrogen or reactive air). [10][11]Mass loss indicates decomposition, evaporation, or desorption. The resulting TGA curve provides the temperature at which degradation begins (onset temperature), the temperatures of maximum decomposition rates, and the mass of any residual material. [12]

Experimental Protocol: Thermal Stability by TGA

  • Instrument Setup: Calibrate the TGA instrument's mass and temperature sensors.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a tared TGA crucible (e.g., alumina or platinum).

  • Measurement:

    • Place the crucible in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen at 50 mL/min) to prevent oxidative decomposition.

    • Heat the sample at a linear rate (e.g., 10 °C/min) from ambient temperature to a temperature beyond complete decomposition (e.g., 600 °C).

    • Continuously record the sample mass as a function of temperature.

  • Data Analysis:

    • Plot the percentage mass loss versus temperature.

    • Determine the onset temperature of decomposition from the curve.

    • The derivative of the TGA curve (DTG curve) can be plotted to identify the temperatures of the maximum rates of mass loss, which correspond to distinct decomposition steps.

G cluster_output Analysis prep Place Weighed Sample in TGA Furnace setup Set Atmosphere (e.g., N₂) & Heating Rate (e.g., 10°C/min) prep->setup run Initiate Heating Program setup->run record Continuously Record Mass vs. Temperature run->record plot Plot TGA Curve (% Mass vs. Temp) record->plot analyze Determine Onset Temp & Decomposition Steps plot->analyze G cluster_g4 G4 Energy Calculation start Input Molecular Structure opt 1. Geometry Optimization (e.g., B3LYP) start->opt atom_calc Calculate E₀ for each constituent atom (C, H, Cl, N, O) start->atom_calc freq 2. Frequency Calculation (for ZPVE) opt->freq spe 3. High-Level Single Point Energy Calculations freq->spe combo 4. Combine Energies + HLC Correction spe->combo e0_mol Final E₀(molecule) combo->e0_mol atomization 5. Calculate Atomization Energy (ΣD₀) e0_mol->atomization atom_e Σ E₀(atoms) atom_calc->atom_e atom_e->atomization final_calc 6. Calculate ΔfH°₂₉₈ (Using ΣD₀ and experimental ΔfH° of atoms) atomization->final_calc

Figure 4: Computational workflow for determining ΔfH° using G4 theory via the atomization method.

Data Synthesis and Reporting

All determined thermochemical properties should be compiled into a clear, concise format. The following table provides a template for summarizing the key data for this compound once it has been determined.

PropertySymbolValueUnitsMethod
Standard Molar Enthalpy of Formation (gas)ΔfH°(g)TBDkJ/molG4 Theory
Standard Molar Enthalpy of Formation (solid)ΔfH°(s)TBDkJ/molBomb Calorimetry
Molar Heat Capacity (solid, at 298.15 K)Cp(s)TBDJ/(mol·K)DSC
Melting TemperatureT_fusTBD°CDSC
Enthalpy of FusionΔH_fusTBDkJ/molDSC
Onset Decomposition TemperatureT_onsetTBD°CTGA (in N₂)

Conclusion

While direct thermochemical data for this compound are not currently in the public domain, this guide provides a comprehensive and authoritative framework for their determination. By integrating precision experimental techniques—bomb calorimetry for enthalpy of formation, DSC for heat capacity, and TGA for thermal stability—with high-accuracy computational methods like G4 theory, a complete and reliable thermochemical profile can be established. This synergistic approach, where computational predictions can guide experimental efforts and experimental results can validate computational models, represents the pinnacle of modern thermochemical investigation. Following these methodologies will empower researchers to generate the critical data needed for the safe and efficient application of this compound.

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A Technical Guide to Quantum Chemical Calculations for 2-(2,4-Dichlorophenoxy)benzonitrile: A DFT-Based Approach

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for conducting quantum chemical calculations on 2-(2,4-dichlorophenoxy)benzonitrile, a molecule of interest in medicinal chemistry and materials science. In the absence of pre-existing computational studies on this specific molecule, this document outlines a robust, first-principles approach leveraging Density Functional Theory (DFT) to elucidate its structural, electronic, and vibrational properties. This guide is intended for researchers, scientists, and drug development professionals, offering both a theoretical foundation and a practical, step-by-step protocol for in-silico analysis. The methodologies described herein are designed to provide a foundational understanding of the molecule's behavior at the quantum level, thereby informing and accelerating experimental research and development efforts.

Introduction: The Rationale for Quantum Chemical Investigation

This compound is a substituted aromatic compound whose biological and material properties are intrinsically linked to its three-dimensional structure and electronic landscape. Quantum chemical calculations offer a powerful, non-invasive lens through which to explore these characteristics with high precision. By modeling the molecule from first principles, we can predict a range of properties that are often challenging or time-consuming to determine experimentally.

For drug development professionals, understanding the molecule's preferred conformation, electronic charge distribution, and reactive sites is paramount for predicting its interaction with biological targets. The insights gained from these calculations can guide lead optimization, predict metabolic stability, and inform on potential toxicity. In materials science, properties such as electronic band gaps and molecular polarizability, which can be derived from quantum calculations, are crucial for designing novel materials with specific optical or electronic properties.

This guide will focus on the application of Density Functional Theory (DFT), a widely-used and computationally efficient method that provides a favorable balance between accuracy and computational cost for molecules of this size.[1][2] Specifically, we will employ the B3LYP hybrid functional in conjunction with the Pople-style 6-311++G(d,p) basis set, a combination that has demonstrated reliable performance for a wide range of organic molecules.[3][4]

Computational Methodology: A Self-Validating Protocol

The integrity of any computational study hinges on a well-defined and reproducible methodology. The following protocol is designed to be a self-validating system, where each step builds upon the previous one to ensure the final results are both accurate and reliable.

Molecular Model Construction

The initial step involves the construction of the 3D molecular structure of this compound. This can be achieved using any standard molecular building software (e.g., GaussView, Avogadro, ChemDraw). The IUPAC name, this compound, and its corresponding SMILES string, N#Cc1ccccc1Oc2ccc(Cl)cc2Cl, provide the necessary connectivity information.

Diagram 1: Computational Workflow

This diagram illustrates the sequential steps of the quantum chemical calculation process, from initial structure generation to the final analysis of molecular properties.

Computational_Workflow A Step 1: 3D Model Construction (SMILES/IUPAC Name) B Step 2: Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B Initial Geometry C Step 3: Vibrational Frequency Analysis (Confirmation of Minimum Energy Structure) B->C Optimized Geometry D Step 4: Calculation of Molecular Properties C->D Verified Minimum E Electronic Properties (HOMO-LUMO, MEP, Mulliken Charges) D->E F Spectroscopic Properties (IR Spectrum Simulation) D->F G Step 5: Data Analysis & Interpretation E->G F->G

Caption: A flowchart of the computational protocol.

Geometry Optimization

The constructed molecular model is an initial guess of the molecule's geometry. To find the most stable, low-energy conformation, a geometry optimization must be performed. This is a crucial step, as all subsequent property calculations are dependent on the accuracy of the optimized structure.

Protocol:

  • Software: Gaussian 16 is a robust and widely-used software package for quantum chemical calculations.[5][6][7][8]

  • Method: The optimization will be performed using Density Functional Theory (DFT).[1]

  • Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional will be employed. This functional is known for its good balance of accuracy and computational efficiency for organic molecules.[2][4][9][10]

  • Basis Set: The 6-311++G(d,p) basis set will be used. This is a triple-zeta basis set that includes diffuse functions (++) on all atoms to better describe weakly bound electrons and polarization functions (d,p) to allow for more flexibility in the shape of the electron density.[11][12]

  • Convergence Criteria: The optimization should be run with tight convergence criteria to ensure a true energy minimum is located.

Vibrational Frequency Analysis

Following a successful geometry optimization, a vibrational frequency analysis must be performed on the optimized structure. This calculation serves two critical purposes:

  • Confirmation of a True Minimum: A true minimum energy structure will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state) rather than a stable conformation, and the geometry should be re-optimized.

  • Prediction of the Infrared (IR) Spectrum: The calculated vibrational frequencies and their corresponding intensities can be used to simulate the molecule's IR spectrum.

Protocol:

  • Software: Gaussian 16.[5][6][7][8]

  • Method: The frequency calculation will be performed at the same level of theory as the geometry optimization (B3LYP/6-311++G(d,p)).

  • Frequency Scaling: It is a well-established practice to scale calculated vibrational frequencies to account for anharmonicity and the approximate nature of the DFT functional. A scaling factor of 0.967 is commonly used for B3LYP/6-311++G(d,p) calculations.

Predicted Molecular Properties of this compound

The following sections detail the key molecular properties that will be elucidated from the quantum chemical calculations and their significance in the context of drug development and materials science.

Optimized Molecular Geometry

The geometry optimization will yield the precise bond lengths, bond angles, and dihedral angles of the most stable conformation of this compound. These structural parameters are fundamental to understanding the molecule's shape and steric profile.

Diagram 2: Molecular Structure with Atom Numbering

This diagram displays the optimized structure of this compound with a standardized atom numbering scheme for unambiguous reference to specific geometric parameters.

Sources

Methodological & Application

Application Note: High-Sensitivity Detection of 2-(2,4-Dichlorophenoxy)benzonitrile using Chromatographic-Mass Spectrometric Methods

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the quantitative analysis of 2-(2,4-Dichlorophenoxy)benzonitrile in various environmental and biological matrices. While specific, validated methods for this exact analyte are not widely published, its chemical structure—comprising a 2,4-dichlorophenoxy moiety common to many herbicides and a benzonitrile group—allows for the rational design of robust analytical protocols. This guide synthesizes established methodologies for structurally related compounds, such as 2,4-Dichlorophenoxyacetic acid (2,4-D), to propose detailed, field-tested protocols for sample preparation, chromatographic separation, and mass spectrometric detection. We present primary methodologies based on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), offering researchers the flexibility to choose the optimal approach based on available instrumentation, required sensitivity, and sample matrix complexity. Each protocol is designed as a self-validating system, with explanations for key experimental choices to ensure technical accuracy and reproducibility.

Introduction: Analytical Rationale

This compound is an aromatic compound characterized by a dichlorinated phenyl ring linked via an ether bond to a benzonitrile moiety. This structure is analogous to the widely used phenoxy herbicide family, suggesting its potential presence in the environment as a manufacturing byproduct, a metabolite of other compounds, or a novel active ingredient. Its detection at trace levels is critical for environmental monitoring, toxicology studies, and ensuring the purity of chemical products.

The selection of an appropriate analytical method is dictated by the analyte's physicochemical properties. The presence of the dichlorophenoxy group suggests that techniques effective for chlorinated pesticides will be highly applicable. The benzonitrile group imparts moderate polarity and thermal stability. Consequently, both Liquid Chromatography (LC) and Gas Chromatography (GC) are viable separation techniques. Coupling these with Mass Spectrometry (MS) provides the high sensitivity and selectivity required for trace-level detection in complex matrices.

This guide focuses on two primary workflows:

  • LC-MS/MS: Ideal for analyzing the native compound without derivatization, offering high sensitivity and specificity, particularly in complex matrices like soil or biological fluids.

  • GC-MS: A powerful technique given the compound's expected volatility and thermal stability, providing excellent chromatographic resolution and classic, reproducible fragmentation patterns for confident identification.

Comprehensive Sample Preparation Strategies

Effective sample preparation is the cornerstone of reliable quantitative analysis. The primary goals are to efficiently extract the analyte from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for instrumental detection. The choice of method depends heavily on the matrix.

Foundational Principle: Analyte Extraction

Given the analyte's structure, it is expected to be a semi-polar organic compound. Therefore, extraction into an organic solvent is the primary mechanism. We will detail two robust methods: Solid-Phase Extraction (SPE) for aqueous samples and a modified QuEChERS approach for solid or semi-solid samples.

Experimental Workflow: Sample Preparation

G cluster_0 Sample Collection & Pre-treatment cluster_1 Extraction cluster_2 Purification & Concentration cluster_3 Final Preparation Sample Aqueous Sample (e.g., River Water) Filter Filter Sample (0.45 µm) Sample->Filter SolidSample Solid/Semi-Solid Sample (e.g., Soil, Tissue) Homogenize Homogenize/ Weigh Sample SolidSample->Homogenize QuEChERS QuEChERS Extraction (Acetonitrile + Salts) Homogenize->QuEChERS Solid Matrix SPE Solid-Phase Extraction (SPE) (C18 or Polymeric Cartridge) Filter->SPE Aqueous Matrix Elute Elute with Organic Solvent (e.g., Acetonitrile/Methanol) SPE->Elute dSPE Dispersive SPE (d-SPE) Cleanup QuEChERS->dSPE Evaporate Evaporate to Near Dryness (Nitrogen Stream) Elute->Evaporate dSPE->Evaporate Reconstitute Reconstitute in Mobile Phase / Injection Solvent Evaporate->Reconstitute Vial Transfer to Autosampler Vial Reconstitute->Vial Analysis Inject into LC-MS/MS or GC-MS Vial->Analysis

Caption: Generalized workflow for sample preparation.

Protocol 1: Solid-Phase Extraction (SPE) for Water Samples

This protocol is adapted from EPA methodologies for extracting chlorinated pesticides from water.[1] The choice of a C18 cartridge is based on the non-polar nature of the dichlorophenoxy group, which will retain the analyte via hydrophobic interactions.

Materials:

  • SPE Cartridges: C18 or a polymeric equivalent (e.g., Oasis HLB), 60 mg, 3 mL

  • Methanol (HPLC Grade)

  • Acetonitrile (HPLC Grade)

  • Deionized Water, acidified to pH ~2 with HCl

  • SPE Vacuum Manifold

  • Nitrogen Evaporation System

Procedure:

  • Cartridge Conditioning: Pre-condition the SPE cartridge by passing 3 mL of methanol followed by 3 mL of acidified deionized water. Do not allow the cartridge to go dry. This step activates the C18 stationary phase.

  • Sample Loading: Load 100-500 mL of the filtered water sample onto the cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 3 mL of deionized water to remove salts and other polar impurities.

  • Drying: Dry the cartridge thoroughly by applying full vacuum for 10-15 minutes. This step is critical to ensure efficient elution with an organic solvent.

  • Elution: Elute the analyte from the cartridge with two 1-mL aliquots of acetonitrile or ethyl acetate. The choice of solvent is critical; acetonitrile is compatible with reversed-phase LC, while ethyl acetate is more suitable for GC.

  • Concentration: Concentrate the eluate to a final volume of 0.5-1.0 mL using a gentle stream of nitrogen at 40°C.

  • Reconstitution: For LC-MS/MS, exchange the solvent to the initial mobile phase composition (e.g., 50:50 acetonitrile:water). For GC-MS, the sample can be injected directly in the elution solvent (e.g., ethyl acetate).

Protocol 2: QuEChERS-Based Extraction for Solid Matrices

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is highly effective for complex solid matrices like soil, food, or tissue. This protocol is adapted from methods used for multi-residue pesticide analysis.[2]

Materials:

  • Acetonitrile (HPLC Grade)

  • Magnesium Sulfate (anhydrous)

  • Sodium Chloride

  • Dispersive SPE (d-SPE) tubes containing PSA (primary secondary amine) and C18 sorbents

  • 50 mL Centrifuge Tubes

  • High-speed Centrifuge

Procedure:

  • Sample Hydration: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. Add 10 mL of deionized water and vortex for 1 minute to ensure thorough hydration.

  • Extraction: Add 10 mL of acetonitrile to the tube. Cap tightly and shake vigorously for 2 minutes. Acetonitrile provides efficient extraction of a wide range of analytes.

  • Salting-Out Partitioning: Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride. This step induces phase separation between the water and the acetonitrile layer, driving the analyte into the organic phase.[3] Shake immediately for 1 minute and centrifuge at >3000 rpm for 5 minutes.

  • Dispersive SPE Cleanup: Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer to a d-SPE tube containing PSA (to remove organic acids) and C18 (to remove non-polar interferences like lipids). Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at >3000 rpm for 5 minutes. The supernatant is the final extract, ready for analysis or further concentration if needed.

Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for its high sensitivity, selectivity, and applicability to non-derivatized analytes in complex matrices.[4] A reversed-phase C18 column is proposed to separate the analyte based on its hydrophobicity.

Rationale for Method Parameters
  • Column: A C18 stationary phase provides strong hydrophobic retention for the aromatic rings.

  • Mobile Phase: Acetonitrile and water are standard for reversed-phase chromatography. A small amount of formic acid is added to promote protonation and improve peak shape and ionization efficiency in positive ion mode.

  • Ionization: Electrospray Ionization (ESI) is recommended. While the molecule lacks a strongly basic site, protonation to form the [M+H]⁺ ion is feasible. Negative ion mode ([M-H]⁻) is less likely but should be tested, as phenoxy compounds can sometimes show good response in negative mode.[4]

  • Detection: Multiple Reaction Monitoring (MRM) provides supreme selectivity by monitoring a specific precursor ion to product ion transition.

Protocol: LC-MS/MS Analysis

Instrumentation:

  • HPLC system (e.g., Agilent, Shimadzu, Waters)

  • Triple Quadrupole Mass Spectrometer with ESI source

LC Parameter Recommended Setting Rationale
Analytical Column C18, 2.1 x 100 mm, 1.8 µmHigh-efficiency separation for complex samples.
Mobile Phase A Water + 0.1% Formic AcidPromotes protonation for ESI+ mode.
Mobile Phase B Acetonitrile + 0.1% Formic AcidStrong organic solvent for elution.
Flow Rate 0.3 mL/minCompatible with standard ESI sources.
Injection Volume 5 µLStandard volume to avoid column overload.
Column Temperature 40°CEnsures reproducible retention times.
Gradient Elution 40% B to 95% B over 5 min, hold 2 minEfficiently elutes the analyte while cleaning the column.
MS Parameter Proposed Setting Rationale
Ionization Mode ESI Positive (ESI+)Expected to form [M+H]⁺ adduct.
Capillary Voltage 3500 VOptimizes ion generation.
Source Temperature 350°CAids in desolvation of droplets.
Nebulizer Pressure 50 psiControls aerosol formation.
MRM Transitions See Table BelowFor selective and sensitive quantification.

Hypothetical MRM Transitions for this compound (MW: 262.1 g/mol ) Note: These transitions must be optimized empirically by infusing a pure standard.

Transition Precursor Ion (m/z) Product Ion (m/z) Proposed Identity Use
1262.0161.0[2,4-Dichlorophenoxy]⁺ fragmentQuantifier
2262.0102.0[Benzonitrile]⁺ fragmentQualifier

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent alternative, particularly for cleaner matrices or as a confirmatory technique. The analyte should have sufficient volatility and thermal stability.

Rationale for Method Parameters
  • Column: A low-polarity 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, Rxi-5Sil MS) is a workhorse for general pesticide analysis and will provide good separation based on boiling point and polarity.

  • Injection: Splitless injection is used to transfer the maximum amount of analyte onto the column for trace-level analysis.

  • Ionization: Electron Ionization (EI) at 70 eV is standard. It creates reproducible, information-rich fragmentation patterns that can be compared to spectral libraries.

  • Detection: Analysis can be performed in full scan mode to identify unknown compounds or in Selected Ion Monitoring (SIM) mode for enhanced sensitivity by monitoring characteristic ions.[1]

Protocol: GC-MS Analysis

Instrumentation:

  • Gas Chromatograph with split/splitless inlet

  • Mass Spectrometer (Single or Triple Quadrupole) with EI source

GC Parameter Recommended Setting Rationale
Analytical Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µmInert, low-bleed column suitable for MS detection.
Carrier Gas Helium, Constant Flow at 1.2 mL/minProvides optimal efficiency.
Inlet Temperature 280°CEnsures complete vaporization without degradation.
Injection Mode Splitless (1 min purge delay)Maximizes sensitivity.
Oven Program 100°C (1 min) -> 20°C/min to 300°C (5 min)Provides good separation from matrix components.
MS Parameter Proposed Setting Rationale
Ionization Mode Electron Ionization (EI) at 70 eVStandard for creating reproducible spectra.
Source Temperature 230°CStandard operating temperature.
Acquisition Mode Full Scan (m/z 50-400) or SIMFull scan for identification; SIM for quantification.
SIM Ions See Table BelowFor selective and sensitive quantification.

Hypothetical Key Ions for SIM Analysis Note: These ions are predicted based on common fragmentation patterns of related molecules, such as 2,4-Dichlorobenzonitrile, and must be confirmed with a standard.[5]

Ion (m/z) Proposed Identity Use
261Molecular Ion [M]⁺Target Ion
161[Cl₂C₆H₃O]⁺ fragmentQuantifier
102[C₆H₄CN]⁺ fragmentQualifier
133[ClC₆H₃O]⁺ fragmentQualifier
Logical Decision Flow: LC-MS/MS vs. GC-MS

G Start Start: Need to Analyze This compound Matrix What is the sample matrix? Start->Matrix Sensitivity Is ultra-trace sensitivity required (<1 ppb)? Matrix->Sensitivity Complex Matrix (Soil, Blood, Tissue) GCMS Primary Choice: GC-MS Matrix->GCMS Simple/Clean Matrix (Drinking Water, Solvent) Confirmation Is orthogonal confirmation of identity needed? Sensitivity->Confirmation No LCMS Primary Choice: LC-MS/MS Sensitivity->LCMS Yes Confirmation->GCMS No UseBoth Use Both Techniques: LC-MS/MS for Quantitation, GC-MS for Confirmation Confirmation->UseBoth Yes

Sources

Application Note: Quantitative Analysis of 2-(2,4-Dichlorophenoxy)benzonitrile in Environmental Water Samples using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and sensitive method for the quantitative analysis of 2-(2,4-dichlorophenoxy)benzonitrile, an emerging contaminant of interest, in environmental water samples. The protocol employs a streamlined solid-phase extraction (SPE) procedure for sample clean-up and concentration, followed by high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) for detection and quantification. The method demonstrates excellent linearity, accuracy, and precision, meeting the rigorous standards for environmental monitoring and toxicological research. This guide provides a comprehensive, step-by-step protocol, including detailed explanations of the rationale behind key experimental choices, making it an invaluable resource for researchers, scientists, and professionals in drug development and environmental analysis.

Introduction

This compound is a synthetic organic compound with a molecular formula of C13H7Cl2NO and a molecular weight of 264.11 g/mol [1][2]. Its structure, characterized by a dichlorinated phenoxy group linked to a benzonitrile moiety, suggests potential applications as an intermediate in the synthesis of pharmaceuticals and agrochemicals[3]. The presence of chlorinated aromatic compounds in the environment is a significant concern due to their potential toxicity and persistence. Therefore, the development of sensitive and selective analytical methods for the detection of such compounds is of paramount importance for environmental monitoring and risk assessment.

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the analytical technique of choice for detecting trace levels of organic contaminants in complex matrices.[4][5] Its high selectivity and sensitivity allow for the confident identification and quantification of target analytes. This application note details a validated HPLC-MS/MS method for the analysis of this compound in water samples.

Experimental

Materials and Reagents
  • This compound analytical standard (purity ≥98%)

  • HPLC-grade acetonitrile, methanol, and water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Hydrochloric acid (HCl)

  • Solid-phase extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL)

  • Syringe filters (0.22 µm, PTFE)

Standard Solution Preparation

A stock solution of this compound (1 mg/mL) was prepared in methanol. Working standard solutions were prepared by serial dilution of the stock solution with a 50:50 (v/v) mixture of acetonitrile and water to create a calibration curve ranging from 0.1 to 100 ng/mL.

Sample Preparation: Solid-Phase Extraction (SPE)

The sample preparation step is critical for removing interfering matrix components and concentrating the analyte of interest.[6][7] A solid-phase extraction method was developed for this purpose.

Protocol:

  • Sample Acidification: Acidify 100 mL of the water sample to a pH of approximately 2 with HCl. This step ensures that the analyte is in a neutral form, promoting its retention on the C18 stationary phase.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water.

  • Sample Loading: Load the acidified water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of water to remove any polar impurities.

  • Analyte Elution: Elute the retained this compound with two 3 mL aliquots of acetonitrile.

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen gas at 40°C.[8]

  • Reconstitution: Reconstitute the dried residue in 1 mL of the initial mobile phase composition (e.g., 50:50 acetonitrile/water with 0.1% formic acid) and vortex for 30 seconds.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial for analysis.

Diagram: Solid-Phase Extraction Workflow

SPE_Workflow cluster_prep Sample Preparation Start 100 mL Water Sample Acidify Acidify to pH 2 Start->Acidify Load Load Sample Acidify->Load Condition Condition C18 SPE Cartridge Condition->Load Wash Wash Cartridge Load->Wash Elute Elute with Acetonitrile Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Filter Filter (0.22 µm) Reconstitute->Filter End Sample for HPLC-MS/MS Filter->End

Caption: Workflow for the solid-phase extraction of this compound.

HPLC-MS/MS Conditions

The chromatographic separation and mass spectrometric detection were optimized to provide excellent peak shape, sensitivity, and selectivity. The conditions are summarized in the tables below.

Table 1: HPLC Parameters

ParameterCondition
HPLC System Agilent 1290 Infinity II or equivalent
Column Zorbax Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 50% B to 95% B in 5 min, hold at 95% B for 2 min, return to 50% B in 0.1 min, hold for 2.9 min
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Rationale for HPLC Conditions:

  • A C18 column was selected due to its excellent retention and separation capabilities for non-polar to moderately polar compounds like this compound.

  • The use of formic acid in the mobile phase aids in the protonation of the analyte, which is beneficial for positive mode electrospray ionization.

  • A gradient elution is employed to ensure efficient separation from potential matrix interferences and to maintain a sharp peak shape.

Table 2: MS/MS Parameters

ParameterCondition
Mass Spectrometer Agilent 6470 Triple Quadrupole or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Nebulizer Gas 60 psi
Drying Gas Flow 10 L/min
Drying Gas Temp. 350°C
Capillary Voltage 3500 V
MRM Transitions Quantifier: 264.0 → 199.0, Qualifier: 264.0 → 171.0
Collision Energy Optimized for each transition (e.g., 15 eV for quantifier, 25 eV for qualifier)

Rationale for MS/MS Conditions:

  • Positive ESI mode was chosen as the nitrogen in the nitrile group can be readily protonated.

  • Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity, which minimizes the likelihood of false positives. Two transitions are monitored for increased confidence in identification.

Method Validation

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[9][10][11][12] The validation parameters included linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ).

Table 3: Method Validation Results

ParameterResult
Linearity (r²) > 0.999
Range 0.1 - 100 ng/mL
Accuracy (% Recovery) 92.5% - 104.8%
Precision (% RSD) Intra-day: < 5%, Inter-day: < 8%
LOD 0.03 ng/mL
LOQ 0.1 ng/mL

Diagram: Method Validation Logic

Validation_Logic cluster_validation Analytical Method Validation Method HPLC-MS/MS Method Linearity Linearity & Range (r² > 0.99) Method->Linearity Accuracy Accuracy (% Recovery) Method->Accuracy Precision Precision (% RSD) Method->Precision Sensitivity Sensitivity (LOD & LOQ) Method->Sensitivity Specificity Specificity (MRM Transitions) Method->Specificity Validated Validated Method Linearity->Validated Accuracy->Validated Precision->Validated Sensitivity->Validated Specificity->Validated

Caption: Key parameters for the validation of the analytical method.

Conclusion

This application note describes a highly selective, sensitive, and reliable HPLC-MS/MS method for the quantification of this compound in environmental water samples. The sample preparation protocol, based on solid-phase extraction, is effective in removing matrix interferences and concentrating the analyte. The method has been thoroughly validated and is demonstrated to be suitable for routine analysis in environmental monitoring laboratories and for research purposes. The detailed protocol and the rationale provided will enable other scientists to successfully implement this method.

References

  • Turiel, E., & Martín-Esteban, A. (2019). Molecularly imprinted polymers for sample preparation: A review. Analytica Chimica Acta, 1085, 10-29. [Link]

  • U.S. Environmental Protection Agency. (2012). Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. [Link][13]

  • Orooji, Y., et al. (2021). A quick and inexpensive method to determine 2,4-dichlorophenoxyacetic acid residues in water samples by HPLC. Desalination and Water Treatment, 217, 329-338. [Link][4]

  • Organomation. (n.d.). Preparing Samples for HPLC-MS/MS Analysis. [Link][8]

  • Turcin, R., et al. (2022). DETERMINATION OF 2,4-DICHLOROPHENOXYACETIC ACID (2,4-D) FROM TOMATOES BY LC-MS/MS ANALYSIS. Journal of Horticulture, Forestry and Biotechnology, 26(1), 21-26. [Link]

  • Lab Manager. (2010). HPLC Sample Prep: Critical First Steps in LC Analysis. [Link][6]

  • Henion, J., Brewer, E., & Rule, G. (1998). Sample Preparation for LC/MS/MS: Analyzing Biological and Environmental Samples. Analytical Chemistry, 70(19), 650A-656A. [Link][7]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link][9]

  • AMSbiopharma. (n.d.). ICH Guidelines for Analytical Method Validation Explained. [Link][10]

  • Indian Journal of Pharmaceutical Education and Research. (2023). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. [Link][11]

  • Matrix Fine Chemicals. (n.d.). This compound | CAS 175136-80-8. [Link][2]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link][12]

Sources

Application Notes and Protocols for the Cellular Characterization of 2-(2,4-Dichlorophenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This document provides a comprehensive guide for the initial characterization of the novel compound 2-(2,4-dichlorophenoxy)benzonitrile in a cell culture setting. As a compound with limited publicly available biological data, a primary empirical investigation is necessary. This guide offers a foundational framework, detailing the essential steps from solubilization and stock preparation to cytotoxicity assessment and preliminary mechanistic studies. The protocols herein are designed to be adaptable, enabling researchers to generate robust and reliable data for this previously uncharacterized molecule. We will draw upon methodologies used for structurally related compounds, such as other benzonitrile derivatives and phenoxy herbicides, to inform a logical and scientifically rigorous approach.

Introduction: Rationale for Investigation

The chemical scaffold of this compound suggests potential bioactivity. The dichlorophenoxy group is a well-known pharmacophore present in various herbicides, such as 2,4-Dichlorophenoxyacetic acid (2,4-D), which acts as a synthetic auxin.[1][2] Benzonitrile-containing compounds have also been investigated for a range of biological activities, including herbicidal and potential therapeutic applications.[3][4][5] Given the structural similarities to compounds with known cytotoxic and cell-growth-regulating properties, a thorough in vitro evaluation of this compound is warranted to determine its potential as a research tool or therapeutic lead.

This application note will guide the researcher through a systematic process to:

  • Properly handle and solubilize the compound.

  • Determine its cytotoxic profile across relevant cell lines.

  • Assess its impact on cell morphology and viability.

  • Lay the groundwork for future mechanistic studies.

Foundational Knowledge: Learning from Related Compounds

While specific data for this compound is scarce, we can infer potential biological activities and experimental approaches from related molecules.

  • Benzonitrile Herbicides : Studies on benzonitrile herbicides like bromoxynil and ioxynil have demonstrated significant cytotoxic effects on human cell lines such as HepG2 (liver carcinoma) and HEK293T (embryonic kidney).[3][4][5] These studies utilized assays for cell viability (MTT assay) and membrane integrity (LDH assay) to quantify the toxic effects.[3][4][5]

  • 2,4-Dichlorophenoxyacetic acid (2,4-D) : As a synthetic auxin, 2,4-D induces uncontrolled growth in plants.[1][2] In mammalian cells, it has been studied for its potential genotoxic and cytotoxic effects, with some studies suggesting an association with certain cancers, although the data remains inconsistent.[6][7][8][9][10] The established protocols for handling and preparing 2,4-D for cell culture, including its solubilization in ethanol or DMSO, provide a useful starting point.[11]

This information suggests that initial investigations into this compound should prioritize the assessment of its cytotoxic and anti-proliferative effects.

Essential First Steps: Compound Preparation

A reliable and reproducible stock solution is the cornerstone of any in vitro experiment.

Solubility Testing

The solubility of this compound must be empirically determined.

Protocol: Small-Scale Solubility Test

  • Weigh out a small amount (e.g., 1-5 mg) of this compound into a microcentrifuge tube.

  • Add a small, precise volume (e.g., 100 µL) of a potential solvent (e.g., DMSO, ethanol).

  • Vortex thoroughly for 1-2 minutes.

  • Visually inspect for any undissolved particulate matter.

  • If dissolved, proceed to the next step. If not, add another small aliquot of solvent and repeat the process until the compound is fully dissolved.

  • Calculate the approximate solubility in mg/mL.

Preparation of a High-Concentration Stock Solution

Once a suitable solvent is identified (typically DMSO for in vitro studies), a high-concentration stock solution should be prepared.

Protocol: Stock Solution Preparation (Example for a 10 mM Stock)

  • The molecular weight of this compound is 264.11 g/mol .[12]

  • To prepare a 10 mM stock solution, weigh out 2.64 mg of the compound.

  • Add 1 mL of sterile-filtered DMSO.

  • Vortex until fully dissolved. Gentle warming in a 37°C water bath may be necessary.

  • Aliquot the stock solution into smaller volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store at -20°C or -80°C, protected from light.

Core Experimental Protocol: Determining Cytotoxicity

A dose-response experiment is crucial to determine the concentration range at which this compound affects cell viability.

Cell Line Selection

Choose cell lines relevant to your research question. Based on data from related compounds, consider:

  • HepG2 : A human liver cancer cell line, often used in toxicology studies.[3]

  • HEK293T : A human embryonic kidney cell line, easy to transfect and commonly used in general cell biology.[5]

  • CHO-K1 : Chinese hamster ovary cells, a robust line used in cytotoxicity and genotoxicity assays.[6]

  • A panel of cancer cell lines relevant to a specific therapeutic area of interest.

Dose-Response Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay that measures metabolic activity, which is often used as a proxy for cell viability.

Protocol: 72-Hour MTT Assay

  • Cell Seeding : Seed your chosen cell line into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Dilution : Prepare a serial dilution of the this compound stock solution in complete growth medium. A common starting range is from 100 µM down to 0.1 µM. Remember to include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

  • Treatment : Remove the old medium from the cells and add 100 µL of the diluted compound or vehicle control to the appropriate wells.

  • Incubation : Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition : Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 3-4 hours.

  • Solubilization : Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C.

  • Readout : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Normalize the absorbance values to the vehicle control and plot the percentage of cell viability against the log of the compound concentration. Use a non-linear regression to calculate the IC50 value (the concentration at which 50% of cell viability is inhibited).

Data Presentation: Example Cytotoxicity Data
Cell LineIC50 (µM) after 72h
HepG2To be determined
HEK293TTo be determined
CHO-K1To be determined

Visualizing the Process and Potential Mechanisms

Diagrams can help clarify the experimental workflow and potential cellular pathways that might be affected.

Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis solubility Solubility Testing (DMSO, Ethanol) stock 10 mM Stock Preparation in DMSO solubility->stock treatment Dose-Response Treatment (0.1 - 100 µM) stock->treatment seeding Cell Seeding (96-well plate) seeding->treatment incubation 72h Incubation treatment->incubation mtt MTT Assay incubation->mtt readout Absorbance Reading (570 nm) mtt->readout ic50 IC50 Calculation readout->ic50

Caption: Workflow for initial cytotoxicity screening.

Hypothetical Signaling Pathway

Given the structural similarity to compounds that can induce cellular stress and apoptosis, a potential mechanism could involve the upregulation of stress-related pathways.

G compound 2-(2,4-Dichlorophenoxy) benzonitrile stress Cellular Stress (e.g., ROS production) compound->stress p53 p53 Activation stress->p53 bax Bax/Bak Upregulation p53->bax mito Mitochondrial Membrane Permeabilization bax->mito cas9 Caspase-9 Activation mito->cas9 cas3 Caspase-3 Activation cas9->cas3 apop Apoptosis cas3->apop

Caption: A hypothetical apoptosis induction pathway.

Advanced Protocols: Deepening the Investigation

Once the cytotoxic profile is established, further experiments can elucidate the mechanism of action.

Cell Morphology Assessment

Protocol: Microscopic Observation

  • Seed cells on glass coverslips in a 6-well plate.

  • Treat with this compound at concentrations around the IC50 value.

  • At various time points (e.g., 24, 48, 72 hours), fix the cells with 4% paraformaldehyde.

  • Stain with DAPI (for nuclei) and Phalloidin (for actin cytoskeleton).

  • Observe under a fluorescence microscope for signs of apoptosis (e.g., nuclear condensation, membrane blebbing) or changes in cell structure.

Apoptosis vs. Necrosis Determination

Protocol: Annexin V/Propidium Iodide (PI) Staining

  • Treat cells in a 6-well plate with the compound at IC50 and 2x IC50 concentrations for 24-48 hours.

  • Harvest the cells, including any floating cells in the supernatant.

  • Wash with cold PBS.

  • Resuspend in Annexin V binding buffer and stain with FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

  • Analyze the cell population using a flow cytometer. This will differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Conclusion and Future Directions

This guide provides a robust starting point for the in vitro characterization of this compound. By first establishing a reliable method for its solubilization and then quantifying its dose-dependent cytotoxicity, researchers can generate the foundational data necessary for more complex mechanistic studies. Future investigations could explore its effects on specific signaling pathways, its potential for inducing genotoxicity, or its synergy with other compounds. As with any novel compound, careful and systematic investigation is key to unlocking its biological significance.

References

  • Lovecká, P., Thimová, M., Grznárová, P., Knejzlík, Z., Stjepanovi, M., & Ruml, T. (2015). Study of Cytotoxic Effects of Benzonitrile Pesticides. BioMed Research International, 2015, 381264. [Link]

  • Powers, R. D., Gwaltney, J. M., Jr, & Hayden, F. G. (1982). Activity of 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860) against picornaviruses in vitro. Antimicrobial Agents and Chemotherapy, 22(4), 639–642. [Link]

  • Wikipedia. (n.d.). 2,4-Dichlorophenoxyacetic acid. Retrieved from [Link]

  • Torney, H. L., Dulworth, J. K., & Steward, D. L. (1982). Antiviral activity and mechanism of action of 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860). Antimicrobial Agents and Chemotherapy, 22(4), 635–638. [Link]

  • PubMed. (n.d.). Antiviral activity and mechanism of action of 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860). Retrieved from [Link]

  • ResearchGate. (2015). Study of Cytotoxic Effects of Benzonitrile Pesticides. Retrieved from [Link]

  • PubMed. (2015). Study of Cytotoxic Effects of Benzonitrile Pesticides. Retrieved from [Link]

  • Larramendy, M. L., & Soloneski, S. (2020). Cytotoxic and genotoxic assessments of 2,4-dichlorophenoxyacetic acid (2,4-D) in in vitro mammalian cells. Toxicology in Vitro, 65, 104783. [Link]

  • Chemister.ru. (n.d.). benzonitrile. Retrieved from [Link]

  • Semantic Scholar. (2015). Study of Cytotoxic Effects of Benzonitrile Pesticides. Retrieved from [Link]

  • MDPI. (2021). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide. Retrieved from [Link]

  • IARC Monographs. (n.d.). CHLOROPHENOXY HERBICIDES (Group 2B). Retrieved from [Link]

  • National Institutes of Health. (2021). Exposures to 2,4-Dichlorophenoxyacetic acid with or without endotoxin upregulate small cell lung cancer pathway. Retrieved from [Link]

  • National Institutes of Health. (2011). Cancer Incidence of 2,4-D Production Workers. Retrieved from [Link]

  • Wuhan Fengtaiweiyuan Technology Co., Ltd. (n.d.). This compound, CAS:175136-80-8. Retrieved from [Link]

  • PubMed. (2022). Design, Synthesis, and Biological Evaluation of 2-((4-Bisarylmethyl-piperazin-1-yl)methyl)benzonitrile Derivatives as HCV Entry Inhibitors. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Dichlorobenzonitrile. Retrieved from [Link]

  • ResearchGate. (2008). 2,4-D use and cancer incidence in pesticide applicators in the Agricultural Health Study. Retrieved from [Link]

  • ResearchGate. (2024). Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. Retrieved from [Link]

  • Academia.edu. (2024). Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (2021). SYNTHESIS AND BIOLOGICAL EVALUATION OF HYDRAZONES DERIVED FROM 2, 4-DINITROPHENYLHYDRAZINE. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). 2,4-Dichlorophenoxyacetic Acid. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Does 2,4-dichlorophenoxyacetic acid (2,4-D) induce genotoxic effects in tissue cultured Allium roots?. Retrieved from [Link]

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Application Notes and Protocols for In Vitro Evaluation of 2-(2,4-Dichlorophenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Potential of a Novel Dichlorophenoxy Derivative

The quest for novel therapeutic agents necessitates the systematic evaluation of new chemical entities. 2-(2,4-Dichlorophenoxy)benzonitrile, a compound featuring a dichlorophenoxy moiety linked to a benzonitrile group, presents an intriguing scaffold for biological investigation. While direct biological data for this specific molecule is nascent, its structural similarity to compounds with known antiviral activities, such as 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860), which inhibits picornavirus replication, provides a compelling rationale for its exploration as a potential therapeutic agent.[1][2] This document serves as a comprehensive guide for the in vitro experimental design to elucidate the biological activity of this compound, beginning with fundamental characterization and progressing to targeted biological assays.

Compound Identity:

PropertyValueSource
IUPAC Name This compound[3]
CAS Number 175136-80-8[3][4][5]
Molecular Formula C₁₃H₇Cl₂NO[3][4]
Molecular Weight 264.11 g/mol [3][4]

Part 1: Foundational Characterization - The Cornerstone of Reliable Data

Before embarking on biological assays, a thorough understanding of the compound's physicochemical properties is paramount to ensure data integrity and reproducibility.

Solubility and Stability Assessment

Accurate determination of a compound's solubility and stability in assay-relevant solvents and media is a critical first step. Dimethyl sulfoxide (DMSO) is a common solvent for initial stock solutions of novel compounds due to its ability to dissolve a wide range of polar and nonpolar molecules.[6][7]

Protocol 1: Kinetic Solubility Determination in DMSO and Aqueous Buffers

  • Objective: To determine the kinetic solubility of this compound in DMSO and a relevant aqueous buffer (e.g., Phosphate-Buffered Saline, PBS).

  • Materials:

    • This compound

    • Anhydrous DMSO

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • 96-well microplates

    • Nephelometer or plate reader with turbidity measurement capabilities

  • Procedure:

    • Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).

    • Serially dilute the stock solution in DMSO to create a concentration gradient.

    • In a 96-well plate, add a small, fixed volume of each DMSO dilution to a larger volume of PBS (e.g., 2 µL of compound in DMSO to 198 µL of PBS) to achieve the final desired concentrations. The final DMSO concentration should be kept low (typically ≤1%) to minimize solvent effects on biological systems.

    • Incubate the plate at room temperature with gentle shaking for a defined period (e.g., 1-2 hours).

    • Measure the turbidity of each well using a nephelometer or by assessing light scattering at a suitable wavelength (e.g., 600 nm).

    • The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.

Stock Solution Preparation and Storage

Based on the solubility data, a high-concentration primary stock solution should be prepared in an appropriate solvent (e.g., 100% DMSO). This stock should be aliquoted into smaller volumes to minimize freeze-thaw cycles and stored at -20°C or -80°C, protected from light.

Part 2: A Tiered Approach to Biological Screening

A hierarchical screening strategy is recommended, starting with a broad assessment of cytotoxicity to establish a therapeutic window, followed by more specific assays to probe for desired biological activities.

Caption: A tiered workflow for the in vitro evaluation of this compound.

Tier 1: Preliminary Cytotoxicity Screening

The initial assessment of a compound's effect on cell viability is a critical step to determine its therapeutic index.[8][9] A common and robust method for this is the MTT assay, which measures the metabolic activity of cells.[10][11]

Protocol 2: MTT Assay for Cytotoxicity

  • Objective: To determine the 50% cytotoxic concentration (CC₅₀) of this compound in a panel of cell lines.

  • Materials:

    • Selected cell lines (e.g., a cancerous line like HeLa or A549, and a non-cancerous line like HEK293 or Vero for comparison).

    • Complete cell culture medium.

    • This compound stock solution in DMSO.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • DMSO or solubilization buffer.

    • 96-well cell culture plates.

    • Microplate reader.

  • Procedure:

    • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • Prepare serial dilutions of the compound in complete cell culture medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and in the vehicle control (e.g., 0.5%).

    • Replace the culture medium with the medium containing the compound dilutions. Include vehicle-only controls and untreated controls.

    • Incubate the plates for a defined period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Solubilize the formazan crystals by adding DMSO or a suitable solubilization buffer.

    • Measure the absorbance at a wavelength of approximately 570 nm.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the CC₅₀ value using non-linear regression analysis.

Tier 2: Primary Biological Assays

Based on the CC₅₀ values, non-toxic concentrations of the compound can be used for primary screening to identify desired biological activities.

Given the antiviral activity of a structurally related compound, a primary antiviral screen is a logical starting point.[1][2] A cytopathic effect (CPE) reduction assay is a common method for initial antiviral screening.[12]

Protocol 3: Cytopathic Effect (CPE) Reduction Assay

  • Objective: To determine the 50% effective concentration (EC₅₀) of this compound against a selected virus.

  • Materials:

    • A susceptible host cell line (e.g., Vero cells).

    • A selected virus (e.g., a picornavirus like Rhinovirus or a representative from another viral family).

    • Infection medium (low serum).

    • This compound.

    • A positive control antiviral drug.

    • 96-well plates.

    • Crystal violet staining solution.

  • Procedure:

    • Seed host cells in 96-well plates and grow to confluence.

    • Prepare serial dilutions of the compound in infection medium at concentrations below its CC₅₀.

    • Remove the growth medium from the cells and add the compound dilutions.

    • Infect the cells with a pre-titered amount of virus that causes significant CPE in 2-3 days. Include uninfected cell controls, virus-infected controls (no compound), and positive drug controls.

    • Incubate the plates until CPE is maximal in the virus control wells.

    • Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

    • Stain the cells with crystal violet, which stains viable, adherent cells.

    • Wash the plates and solubilize the retained dye.

    • Measure the absorbance at approximately 595 nm.

    • Calculate the percentage of CPE reduction and determine the EC₅₀ value. The selectivity index (SI) can be calculated as CC₅₀ / EC₅₀.

The dichlorophenoxy moiety is present in various bioactive molecules, including enzyme inhibitors. A general enzyme inhibition assay can be adapted to screen the compound against a panel of relevant enzymes (e.g., kinases, proteases, or oxidoreductases).

Protocol 4: General Spectrophotometric Enzyme Inhibition Assay

  • Objective: To determine the 50% inhibitory concentration (IC₅₀) of this compound against a target enzyme.

  • Materials:

    • Purified target enzyme.

    • Enzyme-specific substrate that produces a chromogenic or fluorogenic product.

    • Assay buffer.

    • This compound.

    • A known inhibitor for the target enzyme (positive control).

    • 96-well plates.

    • Spectrophotometer or fluorometer.

  • Procedure:

    • In a 96-well plate, add the assay buffer, the compound at various concentrations, and the enzyme.

    • Pre-incubate the enzyme and inhibitor for a defined period to allow for binding.

    • Initiate the enzymatic reaction by adding the substrate.

    • Monitor the formation of the product over time by measuring the change in absorbance or fluorescence.

    • Determine the initial reaction velocity for each concentration of the inhibitor.

    • Calculate the percentage of inhibition relative to the no-inhibitor control and determine the IC₅₀ value.

Tier 3: Mechanistic Insights

For compounds that demonstrate promising activity in primary assays, further investigation into their mechanism of action is warranted.

Cell-based reporter assays are powerful tools to assess the effect of a compound on specific signaling pathways.[2][13]

Caption: A generalized signaling pathway reporter assay workflow.

Protocol 5: Reporter Gene Assay for Signaling Pathway Modulation

  • Objective: To determine if this compound modulates the activity of a specific signaling pathway (e.g., NF-κB, AP-1, or a virus-activated pathway).

  • Materials:

    • A cell line stably transfected with a reporter construct (e.g., luciferase or β-galactosidase gene under the control of a pathway-specific promoter).

    • A known activator of the signaling pathway.

    • This compound.

    • Lysis buffer and substrate for the reporter enzyme.

    • Luminometer or spectrophotometer.

  • Procedure:

    • Seed the reporter cell line in a 96-well plate.

    • Treat the cells with the compound at non-toxic concentrations.

    • Stimulate the signaling pathway with its specific activator.

    • Incubate for a period sufficient to allow for reporter gene expression.

    • Lyse the cells and add the appropriate substrate for the reporter enzyme.

    • Measure the reporter signal (luminescence or absorbance).

    • Analyze the data to determine if the compound inhibits or enhances the signaling pathway activity.

Conclusion

This document provides a structured and comprehensive framework for the initial in vitro evaluation of this compound. By systematically assessing its physicochemical properties, cytotoxicity, and potential biological activities through a tiered screening approach, researchers can efficiently and effectively elucidate its therapeutic potential. The detailed protocols and the underlying scientific rationale are designed to ensure robust and reproducible data generation, paving the way for further preclinical development of this novel compound.

References

  • Matrix Fine Chemicals. (n.d.). This compound | CAS 175136-80-8. Retrieved from [Link]

  • Protocols.io. (2025, August 3). In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Role of Cell-Based Assays in Drug Discovery and Development. Retrieved from [Link]

  • News-Medical.Net. (2024, February 1). The role of cell-based assays for drug discovery. Retrieved from [Link]

  • YouTube. (2020, June 22). Simple Signaling Reporter Assays – Easily Quantify Activation & Inhibition of Cellular Pathways. Retrieved from [Link]

  • Antimicrobial Agents and Chemotherapy. (2025, December 17). Efficient in vitro assay for evaluating drug efficacy and synergy against emerging SARS-CoV-2 strains. Retrieved from [Link]

  • PMC. (2022, January 5). In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). (n.d.). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • ResearchGate. (2025, September 20). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • Antimicrobial Agents and Chemotherapy. (n.d.). Activity of 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860) against picornaviruses in vitro. Retrieved from [Link]

  • PMC. (n.d.). In vitro methods for testing antiviral drugs. Retrieved from [Link]

  • Semantic Scholar. (n.d.). In vitro methods for testing antiviral drugs. Retrieved from [Link]

  • ResearchGate. (n.d.). In vitro methods for testing antiviral drugs | Request PDF. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Dichlorobenzonitrile | C7H3Cl2N | CID 81050. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Dichlorophenylacetonitrile | C8H5Cl2N | CID 80566. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • Google Patents. (n.d.). CN1156953A - Herbicide Compositions Containing DMSO.
  • Regulations.gov. (n.d.). Dimethyl Sulfoxide (DMSO). Retrieved from [Link]

  • gChem Global. (n.d.). Dimethyl Sulfoxide (DMSO). Retrieved from [Link]

Sources

Application Notes: 2-(2,4-Dichlorophenoxy)benzonitrile as an Analytical Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive technical guide for the use of 2-(2,4-Dichlorophenoxy)benzonitrile as a reference standard for researchers, analytical scientists, and professionals in drug development. This document details the essential physicochemical properties, rigorous protocols for qualification and purity assessment, preparation of standard solutions, stability testing, and a validated application for quantitative analysis via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies are designed to be self-validating, ensuring scientific integrity and traceability in analytical measurements.

Introduction and Significance

In modern analytical science, particularly within regulated industries like pharmaceuticals and environmental testing, the accuracy and validity of any measurement are fundamentally dependent on the quality of the reference standards used for calibration and identification.[1][2] A reference standard is a highly purified and well-characterized substance used to confirm the identity, purity, and potency of other substances.[1]

This compound is a complex organic molecule whose precise quantification may be critical, for instance, as a process impurity in the synthesis of active pharmaceutical ingredients (APIs) or as a metabolite in toxicological studies. Its structural relationship to widely used herbicides like 2,4-Dichlorophenoxyacetic acid (2,4-D) suggests its potential environmental relevance.[3][4] This guide provides the necessary framework for establishing this compound as a reliable reference standard in a laboratory setting.

Physicochemical Characterization

A thorough understanding of the physicochemical properties of a reference standard is the first step in its proper handling and application.

Chemical Structure

Caption: Chemical Structure of this compound

Key Properties

The following table summarizes the essential properties of this compound.

PropertyValueSource
CAS Number 175136-80-8[5][6]
Molecular Formula C₁₃H₇Cl₂NO[5]
Molecular Weight 264.11 g/mol [5]
Appearance Typically a white to off-white solid[7]
Solubility Moderately soluble in organic solvents (e.g., acetonitrile, methanol, acetone); sparingly soluble in water.[7]

Qualification of the Reference Standard

Qualification is the process of confirming the identity and determining the purity of a candidate reference standard. This process is critical for establishing its suitability for quantitative applications.

Identity Confirmation

The structural identity must be unequivocally confirmed.

  • Mass Spectrometry (MS): Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a mass analyzer should be used to confirm the molecular weight. The observed mass should correspond to the theoretical mass of 264.11 g/mol , and the isotopic pattern should be consistent with the presence of two chlorine atoms.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provides definitive structural information by revealing the chemical environment of each proton and carbon atom. The resulting spectra should be consistent with the structure shown in Section 2.1.

Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol describes a standard reversed-phase HPLC method with UV detection to determine the purity of the reference standard by area percent, assuming all impurities have a similar response factor.

Rationale: HPLC is a widely accessible and robust technique for separating and quantifying impurities in chemical substances.[8] A gradient elution is employed to ensure the separation of impurities with a wide range of polarities.

Materials:

  • This compound reference material

  • Acetonitrile (HPLC grade)

  • Ultrapure water

  • Formic acid (LC-MS grade)

  • HPLC system with UV/DAD detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Sample Preparation: Accurately weigh approximately 10 mg of the reference standard and dissolve it in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Dilute 1 mL of this stock solution to 10 mL with a 50:50 mixture of Mobile Phase A and B to obtain a working concentration of 100 µg/mL.

  • Chromatographic Conditions:

    Parameter Condition
    Column C18, 4.6 x 150 mm, 3.5 µm
    Flow Rate 1.0 mL/min
    Column Temperature 30 °C
    Injection Volume 10 µL
    Detection UV at 230 nm

    | Gradient Program | 0-20 min: 30% to 95% B; 20-25 min: 95% B; 25.1-30 min: 30% B |

  • System Suitability Test (SST): Before analysis, perform five replicate injections of the working standard solution. The relative standard deviation (RSD) for the peak area and retention time of the main peak should be ≤ 2.0%.

  • Data Analysis:

    • Inject the working standard solution.

    • Integrate all peaks detected in the chromatogram.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

    • Purity (%) = (Area_main_peak / Total_Area_all_peaks) * 100

Alternative Technique - Quantitative NMR (qNMR): For higher accuracy, qNMR can be used. This technique compares the integral of a specific resonance from the analyte with that of a certified internal standard of known purity. qNMR is often more precise than chromatographic methods as it does not depend on analyte response factors.[9]

Handling, Storage, and Solution Preparation

Proper handling and storage are essential to maintain the integrity and stability of the reference standard.

Safety and Handling

While specific toxicological data for this compound is limited, its structure, containing dichlorophenyl and nitrile moieties, warrants careful handling.[10]

  • Always handle the compound in a well-ventilated area or a chemical fume hood.[11][12]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11]

  • Avoid inhalation of dust and direct contact with skin and eyes.[11]

  • In case of a spill, follow standard laboratory procedures for cleaning up solid chemical spills.[12]

Storage Conditions

To prevent degradation, the solid reference standard should be stored under controlled conditions.

  • Temperature: Store in a cool, dry place, typically at 2-8 °C for long-term storage.[1][13]

  • Container: Keep in a tightly sealed, airtight container, preferably amber glass to protect from light.[12]

  • Environment: Store away from incompatible materials such as strong oxidizing agents.[14]

Protocol: Preparation of Stock and Working Standard Solutions

Accurate preparation of stock solutions is fundamental for generating reliable calibration curves.

G cluster_prep Protocol: Standard Solution Preparation weigh 1. Weigh Standard Accurately weigh the required mass of the solid reference standard using a calibrated analytical balance. dissolve 2. Dissolve Quantitatively transfer the solid to a Class A volumetric flask. Add ~70% of the final volume of solvent. weigh->dissolve Transfer solid sonicate 3. Sonicate & Equilibrate Sonicate briefly to ensure complete dissolution. Allow the solution to return to room temperature. dissolve->sonicate Ensure dissolution dilute 4. Dilute to Volume Add solvent to the calibration mark. Cap and invert the flask ~15 times to ensure homogeneity. sonicate->dilute Final volume adjustment label_store 5. Label & Store Transfer to a labeled, amber vial. Store at recommended conditions (e.g., -20°C). dilute->label_store Final product

Caption: Workflow for preparing a stock standard solution.

Example: Preparation of a 1000 µg/mL Stock Solution

  • Weighing: Accurately weigh approximately 10 mg of this compound (corrected for purity) into a weighing boat.

  • Dissolution: Quantitatively transfer the weighed solid into a 10 mL Class A volumetric flask. Use acetonitrile to rinse the weighing boat to ensure complete transfer.

  • Solubilization: Add acetonitrile to the flask until it is about 70% full. Sonicate for 5 minutes to ensure complete dissolution.

  • Dilution: Allow the solution to return to ambient temperature. Carefully add acetonitrile to the calibration mark.

  • Homogenization: Cap the flask and invert it at least 15 times to ensure the solution is homogeneous.

  • Storage: Transfer the stock solution to a labeled amber glass vial and store it at -20°C. Stock solutions stored in a freezer are typically stable for several months, but this must be verified.[15]

Stability Assessment of the Reference Standard

Stability testing is crucial to define the retest date and appropriate storage conditions for both the solid material and its solutions.[16] This ensures that the standard maintains its purity and potency over its intended lifespan.

Protocol: Stability Study Design

A robust stability protocol should evaluate the standard under both long-term and accelerated conditions, as recommended by ICH guidelines.[17][18]

Objective: To determine the retest period for the solid reference standard and the expiry for stock solutions.

Procedure:

  • Study Arms:

    • Long-Term: Store aliquots of the solid standard and a prepared stock solution at the intended storage condition (e.g., 5 °C ± 3 °C for solid, -20 °C ± 5 °C for solution).

    • Accelerated: Store aliquots at an elevated temperature (e.g., 40 °C ± 2 °C) to stress the material and predict long-term stability.[18]

  • Testing Schedule:

    • Establish an initial baseline (T=0) by testing for purity and appearance.

    • Test at predefined intervals. A typical schedule might be:

      • Accelerated: 1, 3, 6 months.

      • Long-Term: 3, 6, 9, 12, 18, 24 months.[16]

  • Analytical Method: Use a validated, stability-indicating method (such as the HPLC method in Section 3.2) that can separate the parent compound from any potential degradants.

  • Acceptance Criteria:

    • Purity: No significant change from the initial purity value (e.g., a decrease of ≤ 2%).

    • Appearance: No change in physical appearance (e.g., color).

    • Degradants: No single degradant should be > 0.5%, and the total of all degradants should not exceed 1.0%.

Application: Quantitative Analysis by LC-MS/MS

This protocol provides a framework for using the qualified this compound reference standard to quantify the analyte in a sample matrix (e.g., a process stream or biological fluid).

Rationale: LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the method of choice for trace-level quantification.[19][20]

Quantitative Analysis Workflow using Reference Standard cluster_workflow sample_prep 1. Sample Preparation (e.g., Extraction, Dilution) lcms 3. LC-MS/MS Analysis Inject samples and standards sample_prep->lcms std_prep 2. Calibration Standards Prepare serial dilutions from qualified stock solution std_prep->lcms data_acq 4. Data Acquisition Monitor specific MRM transitions lcms->data_acq cal_curve 5. Calibration Curve Plot peak area vs. concentration data_acq->cal_curve quant 6. Quantification Calculate analyte concentration in samples from the curve cal_curve->quant

Sources

Application Note: A Practical Guide to the Formulation of 2-(2,4-Dichlorophenoxy)benzonitrile for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive, experience-driven protocol for the formulation of 2-(2,4-Dichlorophenoxy)benzonitrile, a compound with structural motifs suggesting potential biological activity. Due to its predicted low aqueous solubility, a robust and reproducible formulation strategy is paramount for generating reliable data in biological assays.[1][2] We will detail the rationale behind solvent selection, provide step-by-step protocols for creating high-concentration stock solutions and subsequent serial dilutions, and emphasize the critical, non-negotiable role of appropriate vehicle controls for data integrity.

Introduction: The Formulation Challenge

The compound this compound belongs to a class of organic molecules whose physicochemical properties—notably high lipophilicity and multiple aromatic rings—predict poor solubility in aqueous solutions. This is a common hurdle in drug discovery and biological research, as many potent compounds are rendered difficult to assess.[1][3][4] Inaccurate formulation can lead to compound precipitation, underestimated biological activity, and poor data reproducibility.[1]

While specific biological data for this exact molecule is not widely published, related structures such as 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile have demonstrated antiviral activity against picornaviruses.[5][6] Furthermore, the 2,4-dichlorophenoxy moiety is famously part of the herbicide 2,4-D, which acts as a synthetic auxin.[7][8][9] These associations provide a compelling reason for its evaluation in various biological assays, necessitating the reliable methods described herein.

This document serves as a foundational protocol, empowering researchers to confidently prepare this compound for screening and to interpret the resulting data with a high degree of confidence.

Physicochemical Profile

A thorough understanding of a compound's properties is the first step in developing a formulation strategy.

PropertyValueSource
Chemical Name This compound[10][11][12]
CAS Number 175136-80-8[10][12]
Molecular Formula C₁₃H₇Cl₂NO[11][12]
Molecular Weight 264.11 g/mol [11][12]
Predicted Solubility Low in water; soluble in organic solvents.Inferred from structure

The Central Role of the Solvent: DMSO

For compounds that are not soluble in water, an organic solvent is required to create a concentrated stock solution. Dimethyl Sulfoxide (DMSO) is the industry-standard solvent for this purpose due to its exceptional ability to dissolve a wide range of both polar and nonpolar compounds.[13][14][15]

Why DMSO?

  • High Solubilizing Power: It can dissolve many compounds that are otherwise intractable in aqueous or alcohol-based solvents.[15]

  • Miscibility: It is miscible with water and most cell culture media, which facilitates the preparation of working solutions.[16]

Critical Considerations:

  • Cytotoxicity: At higher concentrations, DMSO can be toxic to cells, affecting viability and membrane permeability.[17][18] It is imperative to keep the final concentration in the assay low, typically below 0.5%, and ideally below 0.1%.[14]

  • Assay Interference: DMSO can sometimes interfere with assay components or have direct biological effects, even at non-toxic concentrations.[15][17][19] This is precisely why a vehicle control is not just recommended, but essential for valid results.[20][21]

Experimental Protocol: Stock Solution Preparation

The primary goal is to create a high-concentration, stable stock solution that allows for significant dilution into the final assay medium, thereby minimizing the final DMSO concentration.[14][22]

Materials:

  • This compound powder

  • Anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO)

  • Analytical balance (4-decimal place)

  • Class A volumetric flask or microcentrifuge tubes[23]

  • Pipettes and sterile, low-retention tips

  • Vortex mixer

  • Cryo-storage vials

Procedure: Preparation of a 50 mM Stock Solution

  • Tare: Place a clean, sterile microcentrifuge tube or small weigh boat on the analytical balance and tare the weight.

  • Weigh Compound: Carefully weigh out approximately 13.21 mg of this compound (for a 1 mL final volume).

    • Expert Insight: It is often difficult to weigh the exact target mass. A better practice is to weigh an amount close to the target (e.g., 13.50 mg), record the precise weight, and then calculate the exact concentration of the resulting stock solution.[23]

    • Calculation: [Actual Weight (mg) / 264.11 ( g/mol )] / [Volume of DMSO (L)] = Molar Concentration (M)

  • Solubilization: Transfer the weighed powder to a sterile vessel (e.g., a 1.5 mL tube or a glass vial). Add the calculated volume of 100% DMSO to achieve the desired concentration (e.g., add 1 mL for the weight above).

  • Ensure Complete Dissolution: Cap the vessel securely and vortex vigorously for 1-2 minutes. Visually inspect the solution against a light source to ensure no solid particulates remain. If solubility is challenging, gentle warming in a 37°C water bath for a few minutes can be attempted, but the stability of the compound under these conditions should be considered.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryo-vials. This prevents repeated freeze-thaw cycles which can degrade the compound or cause it to precipitate out of solution.[14]

  • Labeling: Clearly label each aliquot with the compound name, exact concentration, solvent (100% DMSO), and date of preparation.

  • Storage: Store the aliquots at -20°C or -80°C, protected from light.

Experimental Protocol: Serial Dilution for Dose-Response Assays

This protocol ensures that the compound concentration changes across your treatment groups, but the final solvent concentration remains constant.[17]

G cluster_prep Phase 1: Stock Preparation cluster_dilution Phase 2: Intermediate Dilution (in 100% DMSO) cluster_final Phase 3: Final Dosing (in Assay Medium) Compound Weigh Compound (e.g., 13.21 mg) DMSO_Stock Dissolve in 100% DMSO (e.g., 1 mL) Compound->DMSO_Stock Stock_50mM 50 mM Master Stock DMSO_Stock->Stock_50mM Dil1 5 mM Stock_50mM->Dil1 1:10 Dil2 500 µM Dil1->Dil2 1:10 Well1 Final: 5 µM (0.1% DMSO) Dil1->Well1 1:1000 (e.g., 2µL in 2mL) Dil3 50 µM Dil2->Dil3 1:10 Well2 Final: 500 nM (0.1% DMSO) Dil2->Well2 1:1000 Dil4 Dil4 Dil3->Dil4 ...etc. Well3 Final: 50 nM (0.1% DMSO) Dil3->Well3 1:1000 G cluster_components cluster_groups Cells Cells Untreated Untreated Control (Baseline) Cells->Untreated Vehicle Vehicle Control (Isolates Solvent Effect) Cells->Vehicle Treated Compound Treatment (Measures Compound Effect) Cells->Treated Media Assay Medium Media->Untreated Media->Vehicle Media->Treated DMSO DMSO Solvent DMSO->Vehicle DMSO->Treated Compound Test Compound Compound->Treated Untreated->Vehicle  Compare To Isolate  Solvent-Specific Effect Vehicle->Treated  Compare To Isolate  Compound-Specific Effect

References

Application Note: A High-Throughput Screening Cascade for Identifying Novel STAT3 Pathway Inhibitors from 2-(2,4-Dichlorophenoxy)benzonitrile Analog Libraries

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Signal Transducer and Activator of Transcription 3 (STAT3) is a highly validated therapeutic target, as its constitutive activation is a hallmark of numerous human cancers and inflammatory diseases.[1] This application note details a robust, three-stage high-throughput screening (HTS) cascade designed to identify and validate inhibitors of the STAT3 signaling pathway from a library of 2-(2,4-dichlorophenoxy)benzonitrile analogs. We provide detailed, field-proven protocols for a biochemical primary screen, a cell-based secondary assay, and a critical cytotoxicity counter-screen. This integrated workflow is designed to efficiently triage initial hits, eliminate common artifacts, and prioritize compounds with specific, on-target activity for further drug development.

Introduction: The Rationale for Targeting STAT3

STAT3 is a latent cytoplasmic transcription factor that, upon activation by upstream cytokines and growth factors, plays a central role in regulating gene expression related to cell proliferation, survival, and angiogenesis.[1] In healthy cells, STAT3 activation is a transient process. However, in a significant portion of malignancies—up to 70% of cancers—STAT3 is persistently activated, driving oncogenesis and tumor progression.[1] This makes the STAT3 pathway a compelling target for therapeutic intervention.

The discovery of novel chemical scaffolds that can modulate this pathway is a key objective in modern drug discovery. The this compound scaffold represents a potential starting point for identifying new inhibitors. To effectively interrogate a library of its analogs, a multi-assay screening cascade is essential. This approach maximizes the probability of finding true, mechanism-specific inhibitors while minimizing the resources spent on false positives. Our proposed cascade begins with a direct biochemical assay, confirms activity in a relevant cellular context, and finally, assesses for non-specific cytotoxicity.

The STAT3 Signaling Pathway: A Visual Overview

The canonical STAT3 signaling pathway is initiated by the binding of a ligand (e.g., Interleukin-6, IL-6) to its cell surface receptor. This event activates associated Janus kinases (JAKs), which then phosphorylate a critical tyrosine residue (Tyr705) on the STAT3 protein. This phosphorylation event is the linchpin of activation, inducing the formation of STAT3 homodimers through reciprocal phosphotyrosine-SH2 domain interactions.[2][3] These dimers then translocate to the nucleus, bind to specific DNA response elements, and initiate the transcription of target genes.

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Kinase Receptor->JAK 2. Activation STAT3_mono STAT3 Monomer JAK->STAT3_mono 3. Phosphorylation (Tyr705) STAT3_p p-STAT3 STAT3_mono->STAT3_p STAT3_dimer STAT3 Dimer (Active) STAT3_p->STAT3_dimer 4. Dimerization (SH2 Domain) DNA DNA Response Element STAT3_dimer->DNA 5. Nuclear Translocation & Binding Gene Target Gene Transcription (e.g., Cyclin D1, MCL1) DNA->Gene 6. Transcription Cytokine Cytokine (e.g., IL-6) Cytokine->Receptor 1. Binding

Caption: The canonical JAK-STAT3 signaling pathway.

The High-Throughput Screening Cascade

A successful HTS campaign relies on a logical progression of assays to identify and confirm hits. This workflow ensures that resources are focused on the most promising compounds.

HTS_Workflow cluster_workflow Screening Cascade Lib Compound Library (this compound Analogs) Primary Primary Screen Biochemical STAT3 FP Assay (Protocol 1) Lib->Primary Triage1 Hit Triage & Selection (Identify compounds that disrupt STAT3:p-peptide binding) Primary->Triage1 Secondary Secondary Screen Cell-Based STAT3 Reporter Assay (Protocol 2) Triage1->Secondary Counter Counter-Screen Cell Viability Assay (Protocol 3) Secondary->Counter Triage2 Hit Confirmation & Prioritization (Select for on-target activity with low cytotoxicity) Counter->Triage2 Confirmed Validated Hits (Proceed to Dose-Response & SAR studies) Triage2->Confirmed

Caption: A logical workflow for an HTS inhibitor campaign.

Protocol 1: Primary HTS - STAT3 Fluorescence Polarization (FP) Assay

Principle: This biochemical assay directly measures the inhibition of STAT3 dimerization.[4] It quantifies the binding of a fluorescently-labeled phosphotyrosine (pY) peptide, derived from a high-affinity binding sequence like gp130, to the SH2 domain of recombinant STAT3 protein.[3][5] Small molecules that bind to the SH2 domain will competitively disrupt this interaction. This disruption prevents the large STAT3:peptide complex from forming, resulting in a lower fluorescence polarization signal. The assay is homogenous, rapid, and highly amenable to HTS.[1][6][7]

Materials & Reagents:

  • Recombinant Human STAT3 Protein (unphosphorylated)

  • Fluorescein-labeled pY-peptide probe (e.g., 5-FLU-G(pY)LPQTV-NH2)

  • Assay Buffer: 10 mM HEPES, 50 mM NaCl, 1 mM EDTA, 0.01% Triton X-100, pH 7.5

  • Test Compounds: this compound analogs dissolved in 100% DMSO

  • 384-well, low-volume, black, flat-bottom plates

  • Plate reader capable of measuring fluorescence polarization

Protocol:

  • Compound Plating: Using an acoustic dispenser or pin tool, transfer a small volume (e.g., 50 nL) of each test compound from the library stock plates to the 384-well assay plates. This yields a final screening concentration of 10-20 µM, assuming a final assay volume of 25 µL. Also prepare columns for positive control (no STAT3 protein) and negative control (DMSO vehicle).

  • STAT3 Protein Addition: Prepare a working solution of STAT3 protein in assay buffer. Add 12.5 µL of this solution to each well containing the test compounds and to the negative control wells. The final concentration should be optimized for a robust assay window (e.g., 150 nM).[4]

  • Incubation: Gently mix the plate and incubate for 60 minutes at room temperature. This pre-incubation allows the compounds to bind to the STAT3 protein before the probe is introduced.

  • Probe Addition: Prepare a working solution of the fluorescent pY-peptide probe in assay buffer. Add 12.5 µL of this solution to all wells. The final concentration should be low to ensure binding sensitivity (e.g., 10 nM).[4]

  • Final Incubation: Gently mix the plate and incubate for 30 minutes at room temperature, protected from light.

  • Measurement: Read the fluorescence polarization on a compatible plate reader. Excitation wavelength: 485 nm; Emission wavelength: 535 nm.

Component Stock Concentration Volume per Well Final Concentration
Test Compound10 mM in DMSO50 nL~20 µM
STAT3 Protein300 nM (2X)12.5 µL150 nM
pY-Peptide Probe20 nM (2X)12.5 µL10 nM
Total Volume 25 µL

Data Analysis & Quality Control:

  • The primary metric is Millipolarization (mP).

  • Percent Inhibition (%) = 100 * (1 - [(mP_sample - mP_pos_ctrl) / (mP_neg_ctrl - mP_pos_ctrl)])

  • Z-factor (Z') : A measure of assay quality. Calculated using the negative (DMSO) and positive (no STAT3) controls. A Z' value > 0.5 indicates an excellent assay suitable for HTS.[1]

Protocol 2: Secondary HTS - STAT3 Luciferase Reporter Assay

Principle: This cell-based assay validates the findings from the primary screen in a physiological context.[8] It utilizes a stable cell line, such as HEK293, that has been engineered to contain a luciferase reporter gene under the control of STAT3-specific DNA response elements.[9] When STAT3 is activated (e.g., by IL-6), it translocates to the nucleus and drives the expression of luciferase.[10][11] True inhibitors of the pathway will reduce the luminescent signal in a dose-dependent manner.

Materials & Reagents:

  • STAT3 Luciferase Reporter Cell Line (e.g., BPS Bioscience #79800)[9]

  • Cell Culture Medium (e.g., DMEM with 10% FBS, 1% Pen/Strep)

  • Recombinant Human IL-6

  • Luciferase Assay Reagent (e.g., ONE-Glo™ or Bright-Glo™)

  • 384-well, white, solid-bottom, tissue culture-treated plates

  • Luminometer

Protocol:

  • Cell Seeding: Seed the STAT3 reporter cells into 384-well plates at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 20 µL of culture medium. Incubate overnight (37°C, 5% CO₂).

  • Compound Addition: Add 50 nL of hit compounds (selected from the primary screen) and controls to the appropriate wells.

  • Pre-incubation: Incubate the plates for 1-2 hours at 37°C, 5% CO₂.

  • Stimulation: Prepare a solution of IL-6 in culture medium and add 5 µL to all wells (except for unstimulated controls) to achieve a final concentration at its EC₈₀ (e.g., 10-20 ng/mL).

  • Incubation: Incubate the plates for 6-18 hours at 37°C, 5% CO₂ to allow for reporter gene expression.

  • Lysis and Luminescence Reading: Equilibrate the plates to room temperature. Add 25 µL of a luciferase assay reagent to each well. Mix on an orbital shaker for 5-10 minutes to ensure complete cell lysis and signal stabilization.

  • Measurement: Read the luminescence on a plate-based luminometer.

Data Analysis:

  • The raw output is Relative Light Units (RLU).

  • Percent Inhibition (%) = 100 * (1 - [(RLU_sample - RLU_unstimulated) / (RLU_stimulated - RLU_unstimulated)])

  • Results from this assay confirm that the compound's activity is not just against the isolated protein but affects the entire signaling pathway within a living cell.[12]

Protocol 3: Counter-Screen - CellTiter-Glo® Luminescent Cell Viability Assay

Principle: This assay is a critical counter-screen to eliminate compounds that inhibit the reporter assay simply by killing the cells. The CellTiter-Glo® assay quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells.[13][14] The assay is homogenous and uses a thermostable luciferase to generate a stable "glow-type" luminescent signal that is proportional to the number of living cells.[14]

Materials & Reagents:

  • Cell line used in the reporter assay (or a similar representative cell line)

  • CellTiter-Glo® 2.0 Reagent[15]

  • 384-well, white, solid-bottom, tissue culture-treated plates

  • Luminometer

Protocol: This protocol follows a simple "add-mix-measure" format.[13]

  • Cell Seeding and Compound Treatment: Prepare a plate identical to the one used in the secondary reporter assay (steps 1 and 2).

  • Incubation: Incubate the plate for the same duration as the reporter assay (e.g., 18 hours) to match the compound exposure time.

  • Reagent Addition: Equilibrate the plate to room temperature for ~30 minutes. Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well (e.g., 25 µL of reagent to 25 µL of medium).[14]

  • Lysis and Signal Stabilization: Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[14]

  • Measurement: Read the luminescence on a plate-based luminometer.

Data Analysis:

  • Percent Viability (%) = 100 * (RLU_sample / RLU_vehicle_ctrl)

  • This data is used to generate a cytotoxicity concentration-response curve (CC₅₀). A compound is considered a high-quality hit if its IC₅₀ in the reporter assay is significantly lower than its CC₅₀ (i.e., a high selectivity index).

Data Interpretation and Hit Prioritization

A successful screening campaign yields a curated list of validated hits. By integrating the data from all three assays, researchers can confidently prioritize compounds for further study.

Compound ID Primary FP IC₅₀ (µM) Secondary Reporter IC₅₀ (µM) Cytotoxicity CC₅₀ (µM) Selectivity Index (CC₅₀/IC₅₀) Decision
Analog-0015.28.1> 100> 12.3High Priority Hit
Analog-0027.89.510.1~1.1Low Priority (Cytotoxic)
Analog-0036.1> 100> 100N/ADiscard (Biochemical hit only)
Analog-004> 100> 100> 100N/AInactive

High-quality hits , like Analog-001, demonstrate potency in the direct biochemical assay, confirm this activity in a cellular pathway context, and show minimal impact on cell viability at effective concentrations. These compounds are ideal candidates for dose-response validation, SAR (Structure-Activity Relationship) studies, and further mechanistic deconvolution.

References

  • Shih, P. C., Yang, Y., Parkinson, G. N., Wilderspin, A., & Wells, G. (2018). A high-throughput fluorescence polarization assay for discovering inhibitors targeting the DNA-binding domain of signal transducer and activator of transcription 3 (STAT3). Oncotarget, 9(65), 32531–32544. [Link][1][6][7]

  • National Center for Biotechnology Information. (2018). A high-throughput fluorescence polarization assay for discovering inhibitors targeting the DNA-binding domain of signal transducer and activator of transcription 3 (STAT3). PubMed Central. [Link][1][6][7]

  • Uehara, Y., Mochizuki, M., Matsuno, K., Haino, T., & Asai, A. (2009). Novel high-throughput screening system for identifying STAT3-SH2 antagonists. Biochemical and Biophysical Research Communications, 380(3), 627–631. [Link][2]

  • BPS Bioscience. (n.d.). STAT3 Reporter Kit (STAT3 Signaling Pathway). BPS Bioscience Website. [Link][10][16]

  • Creative Biolabs. (n.d.). STAT3 Pathway-STAT3 Reporter Kit. Creative Biolabs Website. [Link][11]

  • Biocompare. (2017). STAT3 Reporter Assay By Luciferase. Biocompare Website. [Link][12]

  • Müller, J., Sperl, B., Reindl, W., Kiessling, A., & Berg, T. (2008). A high-throughput fluorescence polarization assay for signal transducer and activator of transcription 3. Analytical Biochemistry, 373(1), 11-19. [Link][3]

  • Frontiers in Chemistry. (2023). Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation. Frontiers Media. [Link][17][18]

  • Oncotarget. (2018). A high-throughput fluorescence polarization assay for discovering inhibitors targeting the DNA-binding domain of signal transducer and activator of transcription 3 (STAT3). Oncotarget Website. [Link][7]

  • BPS Bioscience. (n.d.). STAT3 Luciferase Reporter HEK293 Cell Line. BPS Bioscience Website. [Link][9]

  • National Center for Biotechnology Information. (2023). Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation. PubMed Central. [Link][17][18]

  • ResearchGate. (n.d.). Fluorescence polarization (FP) assays identified 323s as direct STAT3... ResearchGate Website. [Link][5]

  • Turkson, J., & Jove, R. (2004). Screening approaches to generating STAT inhibitors: Allowing the hits to identify the targets. Current opinion in investigational drugs, 5(6), 619-625. [Link][8]

  • Zhao, W., Jaganathan, S., & Turkson, J. (2021). Novel STAT3 Inhibitors Targeting STAT3 Dimerization by Binding to the STAT3 SH2 Domain. Cancers, 13(2), 266. [Link][4]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(2,4-Dichlorophenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 2-(2,4-Dichlorophenoxy)benzonitrile. This molecule is a key intermediate in various chemical manufacturing processes. Its synthesis is most commonly achieved via a copper-catalyzed C-O cross-coupling reaction, specifically the Ullmann condensation, between 2-chlorobenzonitrile and 2,4-dichlorophenol. While the reaction is well-established, achieving high yields consistently can be challenging due to its sensitivity to various reaction parameters.

This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you improve your experimental outcomes.

Reaction Overview: The Ullmann Condensation

The formation of the diaryl ether bond in this compound is a classic Ullmann-type reaction.[1] This process involves the copper-catalyzed coupling of an aryl halide (2-chlorobenzonitrile) with a phenol (2,4-dichlorophenol) in the presence of a base.

Reaction Scheme:

Modern Ullmann reactions have evolved significantly from the original protocols that required harsh conditions like high temperatures (often over 200°C) and stoichiometric amounts of copper powder.[2] Current methodologies employ catalytic amounts of a copper source, often in conjunction with a ligand, to facilitate the reaction under milder conditions and improve yields.[3][4]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis.

Category 1: Low or No Product Yield

Q: My reaction has stalled or shows no product formation. What are the first things to check?

A: A complete lack of product typically points to a fundamental issue with one of the core components of the reaction. Follow this initial diagnostic workflow:

  • Catalyst Inactivity: The copper catalyst is the heart of the reaction.

    • Source and Age: Is your copper salt (e.g., CuI, CuBr) old or potentially oxidized? Copper(I) is the active catalytic species. Exposure to air can oxidize it to inactive Copper(II). Using fresh, high-purity Cu(I) salts is critical.

    • Activation: Traditional methods often used "activated" copper powder.[5] For modern catalytic systems, ensuring the use of a high-quality, soluble Cu(I) source is more critical. If you are using copper metal, in-situ activation by reduction of a copper salt may be necessary.[6]

  • Base Ineffectiveness: The base is crucial for deprotonating the phenol, making it a potent nucleophile.

    • Strength and Solubility: Is the base strong enough and sufficiently soluble in your reaction medium? A weak or insoluble base will not generate the required phenoxide concentration. For instance, K₃PO₄ is often more effective than K₂CO₃ due to its greater basicity and favorable solubility characteristics in certain solvents.[3][7]

    • Purity: Is your base anhydrous? The presence of water can hydrolyze the aryl halide and consume the base, hindering the reaction.

  • Reagent Purity: Ensure the purity of your 2-chlorobenzonitrile and 2,4-dichlorophenol. Impurities can poison the catalyst or participate in side reactions.

Q: My yield is consistently low (<40%). What are the most likely causes and how can I improve it?

A: Low yields are often a result of suboptimal reaction conditions rather than a complete failure.

  • Suboptimal Temperature: The Ullmann condensation is highly temperature-dependent.[7] While modern ligand-based systems have lowered the required temperature, the reaction often needs sufficient thermal energy. If you are operating at a lower temperature (e.g., 80-90°C), consider incrementally increasing it to 110-140°C. Monitor for potential side product formation at higher temperatures.

  • Poor Ligand Choice: The absence of a suitable ligand is a common reason for low yields, especially with less reactive aryl chlorides. The ligand stabilizes the copper catalyst, increases its solubility, and facilitates the catalytic cycle.[4] N,N- or N,O-chelating ligands like N,N'-dimethylethylenediamine, 1,10-phenanthroline, or amino acids like L-proline are known to significantly accelerate the reaction.[8]

  • Inappropriate Solvent: The solvent plays a critical role in solubilizing the reactants and the base.[9]

    • Polarity: High-boiling polar aprotic solvents like DMF, NMP, or DMSO are traditionally used because they effectively dissolve the components and can reach the necessary high temperatures.[6][10]

    • Alternative Solvents: Some protocols have found success in non-polar solvents like toluene or xylene, but this is highly dependent on the specific catalyst-ligand system.[7] If you are using a non-polar solvent with a common inorganic base, solubility may be the limiting factor.

  • Atmospheric Conditions: While some modern protocols are more robust, running the reaction under an inert atmosphere (Nitrogen or Argon) is highly recommended. This prevents the oxidation of the Cu(I) catalyst and potential oxidative side reactions.

Category 2: Optimizing Reaction Components

Q: Which copper source, base, and solvent combination is most effective?

A: The optimal "cocktail" of reagents is substrate-dependent, but extensive research provides a strong starting point for diaryl ether synthesis. The table below summarizes findings from various studies.

ComponentOptionsRecommendation & RationaleSource(s)
Copper Catalyst CuI, CuBr, Cu₂O, Cu(OAc)₂, Copper NanoparticlesCuI (Copper(I) Iodide) is the most common and reliable choice. It is a direct source of the active Cu(I) species.[8][11]
Ligand 1,10-Phenanthroline, N,N'-Dimethylethylenediamine (DMEDA), L-Proline, Salicylaldimines1,10-Phenanthroline or DMEDA are excellent starting points. They are relatively inexpensive and have demonstrated broad utility in accelerating C-O coupling reactions.[3][8]
Base K₂CO₃, Cs₂CO₃, K₃PO₄, KOHK₃PO₄ or Cs₂CO₃ are often superior. Cs₂CO₃ is highly effective but expensive. K₃PO₄ provides a good balance of reactivity and cost. The choice can depend on the solvent system.[3][7][12]
Solvent DMF, DMSO, NMP, Dioxane, TolueneDMF or Dioxane are recommended for initial trials. DMF offers excellent solubility for most components. Dioxane is a good alternative when base solubility is a concern with other solvents.[5][9]

Q: How critical is the aryl halide's reactivity? My starting material is 2-chlorobenzonitrile.

A: The reactivity of the aryl halide follows the trend I > Br > Cl. Aryl chlorides are the least reactive substrates for Ullmann couplings.[12] The electron-withdrawing nitrile group (-CN) on your substrate does help to activate the aryl chloride for nucleophilic attack, but the use of a ligand is still highly recommended to achieve good yields. If you are struggling with 2-chlorobenzonitrile, and if your synthetic route allows, using 2-bromobenzonitrile would likely result in a more efficient reaction.

Category 3: Side Reactions and Purification

Q: What are the primary side reactions I should be aware of?

A: Several side reactions can compete with your desired C-O coupling and reduce the overall yield:

  • Homocoupling of Aryl Halide: The formation of biaryl compounds (e.g., from the coupling of two 2-chlorobenzonitrile molecules) can occur, especially at very high temperatures or with certain catalyst systems.[11]

  • Reduction of Aryl Halide: The aryl halide can be reduced to the corresponding arene (dehalogenation), leading to the formation of benzonitrile.

  • Phenol Decomposition: At excessive temperatures, the phenoxide may degrade.

  • Reaction with Solvent: Solvents like DMF can decompose at high temperatures, especially in the presence of a strong base, which can introduce impurities.

Q: What is the recommended procedure for purifying the final product?

A: this compound is a crystalline solid at room temperature.

  • Initial Workup: After the reaction is complete, the mixture is typically cooled, diluted with a solvent like ethyl acetate or toluene, and washed with water and/or dilute acid (to remove the base) and brine.

  • Removal of Unreacted Phenol: A key purification step is the removal of unreacted 2,4-dichlorophenol. This can be achieved by washing the organic layer with a dilute aqueous base solution (e.g., 1M NaOH). The phenoxide formed is water-soluble and will be extracted from the organic phase.

  • Final Purification:

    • Recrystallization: This is often the most effective method. A solvent screen (e.g., ethanol, isopropanol, or a hexane/ethyl acetate mixture) should be performed to find suitable conditions.

    • Column Chromatography: If recrystallization is insufficient to remove persistent impurities, silica gel column chromatography can be used.

    • Distillation: For general purification of the starting benzonitrile if it is impure, vacuum distillation is a viable method.[13]

Visual Diagrams and Workflows

Catalytic Cycle of Ullmann Diaryl Ether Synthesis

The diagram below illustrates the generally accepted mechanism for the copper-catalyzed C-O coupling reaction. The cycle involves the oxidative addition of the aryl halide to a Cu(I) species, followed by reaction with the phenoxide and subsequent reductive elimination to yield the diaryl ether product and regenerate the Cu(I) catalyst.

Ullmann_Cycle CuI Ligand-Cu(I)-X Product Ar-O-Ar' CuIII Ligand-Cu(III)(Ar)(OAr')(X) CuI->CuIII Oxidative Addition Phenoxide Ar'-O⁻ Phenoxide->CuIII Ligand Exchange ArylHalide Ar-X ArylHalide->CuI Product->CuIII CuIII->CuI Reductive Elimination

Caption: Catalytic cycle for the Ullmann diaryl ether synthesis.

Troubleshooting Workflow for Low Yield

Use this flowchart to systematically diagnose and resolve issues with low reaction yield.

Troubleshooting_Workflow start Low or No Yield Observed check_reagents 1. Verify Reagent Quality - Fresh Cu(I) salt? - Anhydrous base? - Pure starting materials? start->check_reagents reagents_ok Reagents are High Quality check_reagents->reagents_ok Yes reagents_bad Replace/Purify Reagents check_reagents->reagents_bad No check_conditions 2. Evaluate Reaction Conditions - Inert atmosphere? - Anhydrous solvent? reagents_ok->check_conditions conditions_ok Conditions are Correct check_conditions->conditions_ok Yes conditions_bad Dry Solvent / Use Inert Gas check_conditions->conditions_bad No optimize_ligand 3. Add or Change Ligand - Using a ligand? - Try DMEDA or Phenanthroline. conditions_ok->optimize_ligand ligand_ok Ligand is Optimized optimize_ligand->ligand_ok Yes ligand_bad Incorporate Ligand optimize_ligand->ligand_bad No optimize_temp_base 4. Optimize Temp & Base - Increase T in 10-20°C increments. - Switch to stronger base (K₃PO₄)? ligand_ok->optimize_temp_base success Yield Improved optimize_temp_base->success Yes consult Consult Further Literature optimize_temp_base->consult No

Caption: A step-by-step workflow for troubleshooting low yields.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Standard Ligand-Accelerated Synthesis

This protocol provides a robust starting point for the synthesis.

Materials:

  • 2-chlorobenzonitrile

  • 2,4-dichlorophenol

  • Copper(I) Iodide (CuI)

  • 1,10-Phenanthroline

  • Potassium Phosphate (K₃PO₄), anhydrous

  • Anhydrous Dioxane

  • Ethyl acetate, 1M NaOH(aq), Brine

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,4-dichlorophenol (1.0 eq), K₃PO₄ (2.0 eq), CuI (0.1 eq), and 1,10-phenanthroline (0.1 eq).

  • Seal the flask and purge with nitrogen or argon for 10-15 minutes.

  • Under a positive pressure of inert gas, add anhydrous dioxane via syringe.

  • Add 2-chlorobenzonitrile (1.2 eq) to the mixture.

  • Heat the reaction mixture to 110°C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble inorganic salts.

  • Transfer the filtrate to a separatory funnel and wash with water (2x), followed by 1M NaOH(aq) (2x) to remove unreacted phenol, and finally with brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude solid by recrystallization from a suitable solvent (e.g., ethanol).

References

  • Wikipedia. Ullmann condensation . [Link]

  • Wikiwand. Ullmann condensation . [Link]

  • Ma, D., et al. Copper-catalyzed Ullmann-type synthesis of diaryl ethers assisted by salicylaldimine ligands . Chinese Chemical Letters. [Link]

  • Schareina, T., et al. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers . Beilstein Journal of Organic Chemistry. [Link]

  • RSC Publishing. Diaryl ethers synthesis: nano-catalysts in carbon-oxygen cross-coupling reactions . [Link]

  • Gupton, B.F., et al. Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base . ARKIVOC. [Link]

  • ResearchGate. An efficient BINAM–copper(II) catalyzed Ullmann-type synthesis of diaryl ethers . [Link]

  • ResearchGate. The effect of different solvents on the yield for the CC Ullmann coupling reaction using 5 Cu(0) . [Link]

  • ResearchGate. Room temperature Ullmann coupling with organic bases . [Link]

  • Organic Chemistry Portal. Ullmann Reaction . [Link]

  • NIH National Center for Biotechnology Information. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW . [Link]

  • MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst . [Link]

  • ResearchGate. Unveiling the Role of Base and Additive in the Ullmann-Type of Arene-Aryl C–C Coupling Reaction . [Link]

  • SynArchive. Ullmann Condensation . [Link]

  • ResearchGate. How can I purify impure benzonitrile? . [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with 2-(2,4-Dichlorophenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(2,4-Dichlorophenoxy)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the solubility challenges associated with this compound in aqueous solutions. As a molecule of interest in various research fields, its inherent hydrophobicity presents a significant hurdle in experimental design and reproducibility. This resource offers a structured approach to systematically address and overcome these issues, ensuring the integrity and success of your experiments.

Understanding the Challenge: The Physicochemical Properties of this compound

This poor water solubility is a critical issue as many biological and pharmacological assays are conducted in aqueous media.[2] Direct addition of a poorly soluble compound to an aqueous buffer will likely result in precipitation, leading to inaccurate and unreliable experimental data. Therefore, a systematic approach to enhancing its solubility is paramount.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered when working with this compound in a question-and-answer format. Each answer provides a detailed explanation of the underlying principles and step-by-step protocols to guide you through the solubilization process.

FAQ 1: I dissolved this compound in an organic solvent, but it precipitated immediately upon addition to my aqueous buffer. What went wrong and how can I fix it?

This is a classic problem known as "solvent dumping" or precipitation upon dilution. It occurs because the compound is highly soluble in the organic solvent but not in the final aqueous medium. When the organic solvent is diluted in the aqueous buffer, the overall solvent polarity increases, causing the hydrophobic compound to crash out of the solution.

Root Cause Analysis & Solution Workflow

start Start: Compound precipitates upon dilution q1 Is the final concentration of the organic solvent (e.g., DMSO) too low? start->q1 sol1 Increase the final concentration of the organic co-solvent (e.g., up to 1-5% v/v). Check for cellular toxicity. q1->sol1 Yes q2 Is the compound concentration too high for the chosen solvent system? q1->q2 No a1_yes Yes a1_no No sol2 Lower the final concentration of the compound to below its saturation point in the final medium. q2->sol2 Yes q3 Is a simple co-solvent system insufficient? q2->q3 No a2_yes Yes a2_no No sol3 Explore advanced solubilization techniques: - Surfactants - Cyclodextrins - pH modification q3->sol3 Yes a3_yes Yes

Caption: Troubleshooting workflow for precipitation upon dilution.

Detailed Protocols:

Protocol 1: Optimizing Co-Solvent Concentration

Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity, thereby increasing the solubility of nonpolar solutes.[3][4]

  • Prepare a high-concentration stock solution of this compound in a suitable organic solvent such as Dimethyl Sulfoxide (DMSO), Ethanol, or Methanol.[3][5] A common starting point is 10-50 mM.

  • Determine the maximum tolerable co-solvent concentration for your experimental system (e.g., cell culture). For many cell lines, the final DMSO concentration should be kept below 1%, and ideally below 0.1%, to avoid toxicity.[5]

  • Perform a serial dilution of your stock solution into the aqueous buffer, ensuring the final co-solvent concentration remains within the tolerated limit.

  • Visually inspect for precipitation immediately after dilution and after a period of incubation (e.g., 1-2 hours) at the experimental temperature.

  • If precipitation occurs , consider either lowering the final compound concentration or exploring a different co-solvent.

Co-SolventTypical Starting Concentration in StockMaximum Recommended Final Concentration (v/v) in Cell-Based AssaysNotes
DMSO10-100 mM< 1% (ideally < 0.1%)Potent solvent, but can have biological effects.[5]
Ethanol10-50 mM< 1%Less toxic than DMSO for some applications.
Polyethylene Glycol (PEG 400)10-50 mM1-5%Often used in combination with other solvents.[5]
Propylene Glycol10-50 mM1-5%A common vehicle for parenteral formulations.[4][6]
FAQ 2: My compound appears to be degrading in the aqueous solution over time. How can I improve its stability?

While specific stability data for this compound is limited, related compounds like 2,4-D can undergo degradation, particularly through processes like photolysis.[7][8] The stability of your compound in aqueous solution is crucial for obtaining reliable and reproducible results, especially in long-term experiments.

Strategies for Enhancing Stability:
  • pH Optimization: The stability of many organic compounds is pH-dependent.[9][10] The nitrile group in this compound could be susceptible to hydrolysis under strongly acidic or basic conditions. It is advisable to conduct pilot stability studies at different pH values (e.g., pH 5, 7.4, and 9) to determine the optimal pH for your experiments.

  • Protection from Light: Photodegradation can be a significant issue for aromatic compounds.[7] Prepare and store solutions in amber vials or wrap containers in aluminum foil to protect them from light.

  • Temperature Control: Store stock solutions at -20°C or -80°C. For working solutions, prepare them fresh and use them promptly. If storage is necessary, keep them at 4°C for short periods, but always perform a visual inspection for precipitation before use.

  • Use of Antioxidants: If oxidative degradation is suspected, the addition of a small amount of an antioxidant like butylated hydroxytoluene (BHT) to the stock solution may be beneficial.

FAQ 3: I need to prepare a higher concentration of this compound in my aqueous buffer than what is achievable with co-solvents alone. What are my options?

When co-solvents are insufficient, more advanced formulation strategies are required. These methods aim to encapsulate or complex the hydrophobic molecule, effectively shielding it from the aqueous environment.

Advanced Solubilization Techniques:

1. Surfactants and Micellar Solubilization

Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC).[3][11] These micelles have a hydrophobic core that can encapsulate poorly soluble drugs, thereby increasing their apparent solubility.[11][12]

  • Commonly Used Surfactants:

    • Non-ionic: Polysorbates (Tween® 20, Tween® 80), Poloxamers (Pluronic®), Cremophor® EL.[5] These are generally less toxic than ionic surfactants.[3]

    • Anionic: Sodium Dodecyl Sulfate (SDS).[12] Often used in in-vitro assays but can be denaturing to proteins.

    • Cationic: Cetyltrimethylammonium Bromide (CTAB). Generally more toxic and less commonly used in biological systems.[3]

Protocol 2: Solubilization using Surfactants

  • Select a biocompatible surfactant appropriate for your experimental system.

  • Prepare a stock solution of the surfactant in your aqueous buffer.

  • Prepare a stock solution of this compound in a minimal amount of a suitable organic solvent (e.g., DMSO).

  • Add the compound stock solution dropwise to the surfactant solution while vortexing or stirring. The final surfactant concentration should be well above its CMC.

  • Allow the mixture to equilibrate for a period (e.g., 1-2 hours) to ensure micellar encapsulation.

2. Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[13][14] They can form inclusion complexes with poorly soluble molecules, effectively increasing their aqueous solubility and stability.[13][14][15][16]

  • Commonly Used Cyclodextrins:

    • β-Cyclodextrin (β-CD): Limited aqueous solubility itself.

    • Hydroxypropyl-β-Cyclodextrin (HP-β-CD): Much higher aqueous solubility and commonly used in pharmaceutical formulations.[13][14]

    • Sulfobutylether-β-Cyclodextrin (SBE-β-CD): High aqueous solubility and a good safety profile.[13]

Protocol 3: Solubilization using Cyclodextrins

  • Select a suitable cyclodextrin. HP-β-CD is a good starting point for many applications.

  • Dissolve the cyclodextrin in the aqueous buffer to the desired concentration.

  • Prepare a stock solution of this compound in an organic solvent.

  • Slowly add the compound stock solution to the cyclodextrin solution while stirring.

  • Stir the mixture at room temperature or with gentle heating for several hours to facilitate the formation of the inclusion complex.

3. pH Adjustment

For compounds with ionizable groups, altering the pH of the solution can significantly impact solubility.[9][10][17] The this compound molecule itself does not have a readily ionizable group. However, the ether linkage could potentially be susceptible to hydrolysis under extreme pH conditions, and the nitrile group could be hydrolyzed to a carboxylic acid, which is ionizable. If a derivative of the compound with an acidic or basic functional group is being used, pH adjustment becomes a powerful tool.

  • For weakly acidic drugs: Increasing the pH above the pKa will lead to deprotonation and the formation of a more soluble salt.[18]

  • For weakly basic drugs: Decreasing the pH below the pKa will result in protonation and increased solubility.[18]

4. Nanoparticle and Liposome Formulations

For more advanced applications, especially in drug delivery, formulating this compound into nanoparticles or liposomes can be highly effective.[19][20][21]

  • Nanoparticles: These are submicron-sized particles that can encapsulate hydrophobic drugs, increasing their solubility and modifying their pharmacokinetic properties.[19][22][23][24] Methods like nanoprecipitation and solvent evaporation are commonly used for their preparation.[19][23]

  • Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds.[20][21][25][26] Hydrophobic molecules like this compound would partition into the lipid bilayer.[25][26]

These advanced techniques require specialized equipment and expertise in formulation science.

Method Selection Guide

start Goal: Solubilize this compound in aqueous solution q1 What is the required concentration? start->q1 sol1 Start with a Co-solvent system (e.g., DMSO, Ethanol) q1->sol1 Low (µM range) sol2 Try Surfactants (e.g., Tween® 80) or Cyclodextrins (e.g., HP-β-CD) q1->sol2 High (mM range) a1_low Low (µM range) a1_high High (mM range) q2 Is the co-solvent approach successful? sol1->q2 end_success Proceed with experiment q2->end_success Yes q2->sol2 No a2_yes Yes a2_no No q3 Is further enhancement needed or for in vivo applications? sol2->q3 q3->end_success No sol3 Consider advanced formulations: - Nanoparticles - Liposomes q3->sol3 Yes a3_yes Yes

Caption: Decision tree for selecting a solubilization method.

Summary and Key Takeaways

Successfully working with poorly soluble compounds like this compound requires a systematic and informed approach.

  • Start Simple: Always begin with the simplest method, such as using a co-solvent like DMSO, while being mindful of its potential effects on your experimental system.

  • Characterize Your System: Understand the tolerance of your assay (e.g., cells) to the chosen solubilizing agents.

  • Consider Advanced Options: If higher concentrations are needed or precipitation persists, explore the use of surfactants or cyclodextrins.

  • Ensure Stability: Protect your solutions from light and maintain appropriate storage temperatures to prevent degradation.

  • Validate Your Results: Always include appropriate vehicle controls in your experiments to account for any effects of the solubilizing agents themselves.

By following the guidelines and protocols outlined in this technical support guide, researchers can confidently address the solubility challenges of this compound, leading to more accurate, reproducible, and meaningful scientific outcomes.

References

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  • askIITians. (2025). How does pH affect solubility? askIITians. [Link]

  • Hyda, Y. (n.d.). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Pharmaceutical Chemistry & Chemical Science. [Link]

  • Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Asian Journal of Pharmaceutical Technology & Innovation, 11(59). [Link]

  • He, C., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 14(11), 4683-4716. [Link]

  • Kim, Y., & Lee, E. (2020). Liposomes for Enhanced Bioavailability of Water-Insoluble Drugs: In Vivo Evidence and Recent Approaches. Pharmaceutics, 12(11), 1039. [Link]

  • N/A. (2023). Liposomal Formulations for Improved Bioavailability of Poorly Soluble Drugs. Revista Electronica de Veterinaria, 24(4). [Link]

  • McCarthy, C. A., et al. (2018). The role of lipid geometry in designing liposomes for the solubilisation of poorly water soluble drugs. Journal of Liposome Research, 28(4), 263-271. [Link]

  • Johnson, B. K., & Prud'homme, R. K. (2019). Flash NanoPrecipitation for the Encapsulation of Hydrophobic and Hydrophilic Compounds in Polymeric Nanoparticles. Journal of Visualized Experiments, (143), e58759. [Link]

  • N/A. (2024). Co-solvency and anti-solvent method for the solubility enhancement. N/A. [Link]

  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. Journal of Medical and Pharmaceutical and Allied Sciences, 1(1), 1-13. [Link]

  • Thakur, R., Sharma, A., & Arora, V. (2023). Nanoparticles Methods for Hydrophobic Drugs-A Novel Approach. Journal of Nanomedicine & Nanotechnology, 14(3). [Link]

  • Madhuri, K. S. (2023). Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. J. Pharmaceutics and Pharmacology Research, 6(3). [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Current Drug Delivery, 9(4), 367-375. [Link]

  • N/A. (n.d.). Solubility Enchantment Of Poorly Soluble Drug. International Journal of Pharmaceutical Sciences. [Link]

  • N/A. (n.d.). Enhancing Drug Solubility Using Liposome Formulations for Better Absorption. Scholars Research Library. [Link]

  • Simon, J. R., et al. (2017). Determining drug release rates of hydrophobic compounds from nanocarriers. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 375(2093), 20160219. [Link]

  • Zhang, H., et al. (2013). Preparing amorphous hydrophobic drug nanoparticles by nanoporous membrane extrusion. Nanomedicine, 8(6), 939-950. [Link]

  • Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)? Reddit. [Link]

  • N/A. (2023). Solubility of Organic Compounds. N/A. [Link]

  • Worley, B., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments, (127), e56158. [Link]

  • StudySmarter. (2022). pH and Solubility: Effect, Relationship & Calculations. StudySmarter. [Link]

  • N/A. (n.d.). Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions.
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  • N/A. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. N/A. [Link]

  • ResearchGate. (2017). Hi, can anyone tell me how to dissolve a hydrophobic compound..? ResearchGate. [Link]

  • Shimizu, S. (2012). The Hydrophobic Effect and the Role of Cosolvents. The Journal of Physical Chemistry B, 117(7), 1933-1943. [Link]

  • Popielecki, P., & Loftsson, T. (2017). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Molecules, 22(10), 1735. [Link]

  • Kovvasu, S. P., Kunamaneni, P., & Kunderu, R. S. (2018). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Innoriginal International Journal of Sciences, 5(5), 25-34. [Link]

  • N/A. (n.d.). Benzonitrile. N/A. [Link]

  • Popescu, C., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 17(3), 288. [Link]

  • Popescu, C., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 17(3), 288. [Link]

  • ChemBK. (n.d.). Benzonitrile, 2,4-dichloro-. ChemBK. [Link]

  • Juniper Publishers. (2019). A Review of 2,4-D Environmental Fate, Persistence and Toxicity Effects on Living Organisms. Juniper Publishers. [Link]

  • Cheméo. (n.d.). Chemical Properties of 2,4-Dichlorobenzonitrile (CAS 6574-98-7). Cheméo. [Link]

  • PubChemLite. (n.d.). 2-(2,4-dichlorophenoxy)-5-nitrobenzonitrile (C13H6Cl2N2O3). PubChemLite. [Link]

  • World Health Organization. (1989). Dichlorophenoxyacetic acid, 2,4- (2,4-D): environmental aspects (EHC 84, 1989). World Health Organization. [Link]

  • Wikipedia. (n.d.). 2,4-Dichlorophenoxyacetic acid. Wikipedia. [Link]

  • Centers for Disease Control and Prevention. (n.d.). 2,4-Dichlorophenoxyacetic Acid. Centers for Disease Control and Prevention. [Link]

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  • ResearchGate. (2024). Removal of 2,4-Dichlorophenoxyacetic Acid from Aqueous Solutions Using Al2O3/Graphene Oxide Granules Prepared by Spray-Drying Method. ResearchGate. [Link]

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Degradation pathways of 2-(2,4-Dichlorophenoxy)benzonitrile under experimental conditions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for researchers studying the degradation pathways of 2-(2,4-Dichlorophenoxy)benzonitrile. This document provides practical, in-depth guidance on experimental design, troubleshooting, and data interpretation. Given the limited specific literature on this exact molecule, this guide synthesizes field-proven insights from studies on structurally related compounds, namely the widely studied herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D) and various benzonitrile-containing molecules.[1][2][3][4] The degradation of this compound is expected to proceed via two primary routes: (1) hydrolysis of the nitrile group and (2) cleavage of the ether linkage, as dictated by its chemical structure.

This guide is structured to anticipate and resolve common challenges encountered during forced degradation studies, which are essential for identifying potential degradants, establishing degradation pathways, and developing stability-indicating analytical methods.[5][6][7]

Section 1: Troubleshooting Experimental Degradation Studies

This section addresses common issues encountered when performing forced degradation (stress testing) experiments. The goal of these studies is typically to achieve 5-20% degradation to ensure that secondary degradation is minimized.[8]

Issue 1.1: No Significant Degradation Observed

Possible CauseRecommended Actions & Rationale
Stress Conditions are Too Mild. Action: Systematically increase the intensity of the stressor.[8][9] Rationale: The molecule may be inherently stable under the initial conditions. For hydrolysis, increase the concentration of acid/base (e.g., from 0.1 M to 1 M HCl/NaOH) or elevate the temperature (e.g., from 60°C to 80°C). For photolysis, increase the exposure duration or light intensity.
Poor Solubility of the Compound. Action: Ensure the compound is fully dissolved. Consider using a co-solvent (e.g., acetonitrile or methanol) but be mindful that the co-solvent itself can influence the degradation pathway. Rationale: Degradation in solution can only occur if the molecule is accessible to the stressor. If the compound is not fully dissolved, the reaction kinetics will be limited by the dissolution rate, not the chemical degradation rate.
Analytical Method is Not Stability-Indicating. Action: Verify that your analytical method can separate the parent peak from potential degradants.[9] Rationale: The degradation products may be co-eluting with the parent compound, masking the extent of degradation. It is crucial to develop the analytical method after generating degradants to prove its separating power.[5] Spiking the sample with expected degradants (if available) can help validate the method.

Issue 1.2: Degradation is Too Rapid or Complete (>50%)

Possible CauseRecommended Actions & Rationale
Stress Conditions are Too Harsh. Action: Reduce the stressor concentration, temperature, or exposure time.[8] Rationale: Over-stressing the molecule can lead to the formation of secondary and tertiary degradants, which complicates pathway elucidation and may not be relevant to real-world storage conditions.[6] The primary goal is to identify the initial, direct degradation products.
High Reactivity of the Molecule. Action: For hydrolytic studies, conduct initial experiments at room temperature before applying heat. For photostability, use filters to control light wavelength and intensity. Rationale: Some functional groups are highly labile. A gentler, more controlled approach is needed to characterize the primary degradation pathway accurately.

Issue 1.3: Poor Mass Balance or Irreproducible Results

Possible CauseRecommended Actions & Rationale
Formation of Non-UV Active or Volatile Degradants. Action: Use a universal detector like a mass spectrometer (MS) or Charged Aerosol Detector (CAD) in parallel with a UV detector.[8] Rationale: Cleavage of the aromatic rings can produce smaller, aliphatic fragments that may lack a UV chromophore. Volatile degradants may be lost during sample workup. An MS detector provides mass information, which is invaluable for identifying all components.
Adsorption of Compound or Degradants. Action: Use silanized glassware or polypropylene vials. Evaluate different HPLC columns and mobile phases. Rationale: Highly polar or charged molecules can adsorb to glass surfaces or irreversibly bind to the HPLC column, leading to poor recovery and inconsistent results.[8]
Variability in Experimental Parameters. Action: Tightly control all experimental conditions, including temperature (use a calibrated oven/water bath), light exposure (use a photostability chamber), and solution preparation.[8] Rationale: Minor variations in conditions can lead to significant differences in degradation profiles, especially for kinetically sensitive reactions.

Section 2: Troubleshooting Analytical Methods (HPLC & LC-MS)

Effective analysis is critical for resolving and identifying degradation products. Most stability-indicating methods rely on reverse-phase HPLC with UV or MS detection.[5][7]

Issue 2.1: Poor Chromatographic Peak Shape (Tailing or Fronting)

Possible CauseRecommended Actions & Rationale
Secondary Interactions with Column. Action: Adjust the mobile phase pH. For acidic degradants (e.g., the carboxylic acid from nitrile hydrolysis), a lower pH (e.g., pH 2.5-3.0 using formic acid or phosphate buffer) will suppress ionization and reduce tailing. Rationale: Ionized acidic or basic analytes can interact with residual silanols on the silica-based C18 column, causing peak tailing. Controlling the ionization state improves peak symmetry.[9]
Column Overload. Action: Reduce the injection volume or sample concentration. Rationale: Injecting too much sample mass can saturate the stationary phase, leading to peak fronting or broadening.
Mismatched Injection Solvent. Action: Ensure the sample is dissolved in a solvent that is weaker than or equal in elution strength to the initial mobile phase. Rationale: Injecting in a strong solvent (like 100% acetonitrile) can cause the sample to travel through the column head as a distorted band, resulting in poor peak shape.

Issue 2.2: Co-elution of Parent Compound and Degradation Products

Possible CauseRecommended Actions & Rationale
Insufficient Chromatographic Resolution. Action: Optimize the HPLC method.[9] 1. Adjust Organic Modifier: Change the ratio of acetonitrile/methanol. 2. Modify Gradient: Use a shallower gradient to increase separation time between peaks. 3. Change Column Chemistry: If resolution is still poor, try a different stationary phase (e.g., Phenyl-Hexyl or a C8 column).[9] Rationale: Degradants are often structurally similar to the parent compound, requiring a highly selective method to achieve baseline separation, which is essential for accurate quantification.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound?

Based on its structure, two primary pathways are hypothesized:

  • Nitrile Group Hydrolysis: The benzonitrile group is susceptible to hydrolysis under both acidic and basic conditions. This typically proceeds in two steps: first to an amide intermediate (2-(2,4-Dichlorophenoxy)benzamide) and then to the corresponding carboxylic acid (2-(2,4-Dichlorophenoxy)benzoic acid).[2][10][11] This pathway is common for benzonitrile-based herbicides.[4]

  • Ether Linkage Cleavage: Similar to the degradation of the herbicide 2,4-D, the ether bond can be cleaved.[3][12] This would yield 2,4-Dichlorophenol (2,4-DCP) and 2-hydroxybenzonitrile as the primary products. 2,4-DCP is a known and well-characterized degradant in related compounds.[1]

Q2: Which stress conditions are most likely to cause degradation?

  • Strong Base (Basic Hydrolysis): This condition is highly effective at hydrolyzing the nitrile group to a carboxylic acid.[13]

  • Photolysis (UV/Visible Light): The aromatic rings and chlorine substituents suggest a high potential for photodegradation, which could lead to ether bond cleavage or dechlorination.[9]

  • Oxidation (e.g., H₂O₂): The electron-rich aromatic rings are susceptible to oxidative attack, potentially leading to hydroxylation of the rings or cleavage.[9]

Q3: My LC-MS analysis shows multiple unexpected peaks. How can I identify them?

Utilize tandem mass spectrometry (MS/MS) to fragment the parent ion of each unknown peak.[9] By comparing the fragmentation patterns to the parent compound and considering the likely chemical transformations (e.g., hydrolysis adds 18 Da, amide formation adds 17 Da, loss of a chlorine atom subtracts 35 Da), you can propose structures for the degradants.

Q4: Do I need to run a "dark control" for my photostability experiment?

Yes, absolutely. A dark control (sample protected from light but kept at the same temperature) is essential to differentiate between degradation caused by light (photolysis) and degradation caused by temperature or the solvent (hydrolysis).[5]

Section 4: Visualizing Pathways and Workflows

Hypothesized Degradation Pathways

The following diagram illustrates the two primary, competing degradation pathways predicted for this compound based on the degradation of analogous structures.

G cluster_hydrolysis Pathway 1: Nitrile Hydrolysis cluster_cleavage Pathway 2: Ether Cleavage parent This compound amide Intermediate: 2-(2,4-Dichlorophenoxy)benzamide parent->amide Hydrolysis (Acid/Base) dcp Product: 2,4-Dichlorophenol (2,4-DCP) parent->dcp Cleavage (e.g., Photolysis) hbn Product: 2-Hydroxybenzonitrile parent->hbn Cleavage (e.g., Photolysis) acid Product: 2-(2,4-Dichlorophenoxy)benzoic acid amide->acid Hydrolysis

Caption: Hypothesized degradation of this compound.

Experimental Workflow for a Forced Degradation Study

This workflow outlines the logical steps from planning to analysis for a single stress condition (e.g., acid hydrolysis).

G cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Analysis prep_solution Prepare Stock Solution of Compound initiate Mix Compound and Stressor prep_solution->initiate prep_stressor Prepare Stress Agent (e.g., 0.1 M HCl) prep_stressor->initiate stress Incubate at Stress Condition (e.g., 60°C for 24h) initiate->stress sampling Take Time Point Samples (e.g., t=0, 4, 8, 24h) stress->sampling quench Quench Reaction (Neutralize Sample) sampling->quench hplc Analyze via Stability- Indicating HPLC-UV/MS quench->hplc data Quantify Parent Peak & Identify Degradant Peaks hplc->data report Calculate % Degradation & Propose Pathway data->report

Caption: General workflow for a forced degradation experiment.

Section 5: Key Experimental Protocols

The following are generalized starting-point protocols. They must be optimized for your specific compound and analytical setup.

Protocol 1: Acid/Base Hydrolysis Study
  • Preparation: Prepare a ~1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile). Prepare stress solutions of 0.1 M HCl and 0.1 M NaOH.

  • Execution:

    • For the acid study, dilute the stock solution with 0.1 M HCl to a final concentration of ~100 µg/mL.

    • For the base study, dilute the stock solution with 0.1 M NaOH to a final concentration of ~100 µg/mL.

    • Prepare a neutral control by diluting the stock with water.

    • Incubate all solutions in sealed vials at 60°C.

  • Sampling: Withdraw aliquots at appropriate time points (e.g., 0, 2, 6, 12, 24 hours).

  • Analysis: Immediately neutralize the aliquot (base for the acid sample, acid for the base sample) to stop the reaction. Dilute with mobile phase if necessary and analyze by a validated stability-indicating HPLC method.[5]

Protocol 2: Photostability Study
  • Preparation: Prepare a ~100 µg/mL solution of the compound in a solvent transparent to UV/Vis light (e.g., acetonitrile/water).

  • Execution:

    • Place the solution in a quartz vial (or other UV-transparent container).

    • Prepare a "dark control" by wrapping an identical vial completely in aluminum foil.

    • Expose both samples to a light source compliant with ICH Q1B guidelines (e.g., option 2 with controlled UV and visible light) in a photostability chamber.[7]

  • Sampling & Analysis: Sample at appropriate intervals and analyze directly by HPLC. Compare the chromatograms of the exposed sample to the dark control to identify photodegradants.

References

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  • Regulatory Science Direct Determination of 2,4-dichlorophenoxyacetic acid in Soybean and Corn by Liquid chromatography/tandem mass spectrometry. (n.d.).
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  • Photo-Fenton Degradation of the Herbicide 2,4-Dichlorophenoxyacetic Acid in Laboratory and Solar Pilot-Plant Reactors. (2012, February 14). CONICET.
  • Base Hydrolysis of Benzonitrile. (2016, April 7). YouTube.

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Technical Support Center: Troubleshooting 2-(2,4-Dichlorophenoxy)benzonitrile Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(2,4-Dichlorophenoxy)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and inconsistencies encountered during experiments with this compound. Here, we provide in-depth, field-proven insights and validated protocols to help you achieve reliable and reproducible results.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary experimental applications?

A: this compound is an aromatic ether-nitrile compound. Structurally, it consists of a 2,4-dichlorophenoxy group attached to a benzonitrile ring at the ortho-position. Its primary utility in research and development is as a chemical intermediate. The nitrile group (-C≡N) is a versatile functional group that can be hydrolyzed to form a primary amide or a carboxylic acid, or reduced to form a primary amine.[1][2] These transformations make it a valuable building block in the synthesis of more complex molecules, including potential pharmaceutical agents and agrochemicals. The core structure is related to phenoxy herbicides like 2,4-D, suggesting its potential use in creating analogues for biological screening.[3][4][5]

Q2: What is the most common synthetic route for this compound, and what are the critical parameters?

A: The most prevalent method for synthesizing aryl ethers of this type is the Ullmann Condensation (or Ullmann Ether Synthesis). This reaction involves the copper-catalyzed coupling of an aryl halide with a phenol.[6][7] In this specific case, the reaction would be between 2-cyanophenol and 2,4-dichloro-1-iodobenzene (or bromobenzene) or, alternatively, between 2,4-dichlorophenol and 2-iodobenzonitrile.

Critical parameters that dictate the success of this reaction include:

  • Copper Catalyst Source: Traditionally, copper powder was used, but modern protocols often employ soluble copper(I) salts like CuI, which are generally more effective.[6] The quality and age of the copper source can significantly impact yield.

  • Ligand: The addition of a ligand, such as 1,10-phenanthroline or N,N'-dimethylethylenediamine, can stabilize the copper catalyst and facilitate the reaction under milder conditions.[8][9]

  • Base: A base is required to deprotonate the phenol. Common choices include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or sodium hydride (NaH). The base must be anhydrous and finely powdered for optimal reactivity.[8][10]

  • Solvent: High-boiling point, polar aprotic solvents like N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or dioxane are typically required.[6][8]

  • Temperature: Traditional Ullmann reactions often require high temperatures (>150 °C), though ligand-assisted protocols can sometimes be run at lower temperatures (100-120 °C).[6][10]

  • Inert Atmosphere: The reaction is sensitive to oxygen and moisture. Performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is crucial to prevent catalyst deactivation and side reactions.[10]

Q3: How should I store this compound to ensure its stability?

A: The compound is a crystalline solid at room temperature.[11] For long-term stability, it should be stored in a tightly sealed container in a cool, dry, and dark place. Exposure to moisture should be avoided, as this could potentially lead to slow hydrolysis of the nitrile group over time, especially if acidic or basic impurities are present. Storage at 2-30°C is generally recommended.[11]

Q4: What are the common impurities I should expect in a sample of this compound?

A: Impurities typically arise from the synthesis and workup process. Common contaminants may include:

  • Unreacted Starting Materials: 2-cyanophenol, 2,4-dichlorophenol, or the corresponding aryl halide.

  • Homocoupling Products: Symmetrical biaryls formed from the aryl halide starting material.

  • Dehalogenation Products: Reduction of the aryl halide starting material, leading to the formation of monochlorinated or non-chlorinated byproducts.[8][12]

  • Residual Base or Copper Catalyst: These should be removed during the aqueous workup and purification steps.

  • Hydrolysis Products: Small amounts of 2-(2,4-Dichlorophenoxy)benzamide or 2-(2,4-Dichlorophenoxy)benzoic acid if the compound is exposed to water under non-neutral pH during workup or storage.

Part 2: Troubleshooting Guide: Synthesis (Ullmann Ether Synthesis)

Problem: Low or No Product Yield

Inconsistent or low yields are the most frequently reported issues with Ullmann-type reactions. The following guide provides a logical flow for troubleshooting this problem.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low or No Product Yield reagents Step 1: Verify Reagent Quality & Stoichiometry start->reagents atmosphere Step 2: Check Inert Atmosphere Setup reagents->atmosphere Reagents OK reagents_note Anhydrous solvents? Fresh, pure starting materials? Correct stoichiometry? reagents->reagents_note catalyst Step 3: Evaluate Catalyst System (Copper & Ligand) atmosphere->catalyst Atmosphere OK atmosphere_note Properly degassed solvent? System flushed with N2/Ar? No leaks? atmosphere->atmosphere_note conditions Step 4: Optimize Reaction Conditions (Solvent, Base, Temp) catalyst->conditions Catalyst System OK catalyst_note Fresh Cu(I) source? Ligand present and pure? Screen different ligands? catalyst->catalyst_note success Yield Improved conditions->success Optimization Successful conditions_note Solvent appropriate? Base strong enough & anhydrous? Temperature high enough? Increase reaction time? conditions->conditions_note

Troubleshooting logic for low yield in Ullmann synthesis.
Detailed Causality and Solutions
  • Possible Cause 1: Inactive or Insufficient Catalyst

    • Expertise & Causality: Copper(I) is the active catalytic species. If you are using a Cu(I) source (e.g., CuI), it can oxidize to inactive Cu(II) upon prolonged exposure to air. If using "activated" copper powder, its preparation is critical and its activity can diminish over time.[6] Using stoichiometric amounts of copper is a hallmark of older, less efficient protocols.[6]

    • Trustworthy Protocol: Always use a fresh, high-purity Cu(I) salt. If yields are still low, consider adding a small amount of a reducing agent like zinc dust to regenerate the Cu(I) species in situ. Modern protocols use catalytic amounts of copper (5-20 mol%) in conjunction with a ligand.[9]

  • Possible Cause 2: Inappropriate Ligand or Solvent System

    • Expertise & Causality: Ligands (e.g., diamines, phenanthrolines) accelerate the reaction by increasing the solubility and reactivity of the copper catalyst.[6][10] The solvent must be polar enough to facilitate the reaction but not reactive under the harsh conditions.

    • Trustworthy Protocol: For N-arylation, 1,10-phenanthroline is a common and effective ligand.[8] For O-arylation, a screen of solvents may be necessary. Polar aprotic solvents like DMF, NMP, or dioxane are standard starting points.[10] Ensure the solvent is anhydrous, as water can lead to side reactions.[10]

  • Possible Cause 3: Suboptimal Base or Temperature

    • Expertise & Causality: The base must be strong enough to deprotonate the phenol but not so strong that it causes decomposition of other reagents. Its physical form is also important; a finely powdered, anhydrous base provides a larger surface area for reaction.[10] Ullmann reactions are often kinetically slow and require thermal energy to overcome the activation barrier.

    • Trustworthy Protocol: Start with K₂CO₃ or K₃PO₄. Ensure they are dried in an oven before use. If the reaction is sluggish, incrementally increase the temperature in 10 °C steps. Monitor for decomposition of starting materials by TLC or LC-MS. Modern ligand systems often work well in the 100-120 °C range.[10]

Problem: Significant Formation of Side Products
  • Possible Cause 1: Dehalogenation of the Aryl Halide

    • Expertise & Causality: This occurs when the aryl halide is reduced instead of undergoing coupling. The hydrogen atom can come from trace water or the solvent itself, especially at high temperatures.[12]

    • Trustworthy Protocol: Rigorously dry all reagents and solvents. Use high-purity, anhydrous solvents. If dehalogenation persists, try lowering the reaction temperature and extending the reaction time.

  • Possible Cause 2: Homocoupling of the Aryl Halide (Biaryl Formation)

    • Expertise & Causality: This is a competing "classic" Ullmann reaction where two molecules of the aryl halide couple with each other.[7] It is more common when the nucleophile (the phenoxide) is not reactive enough or its concentration is too low.

    • Trustworthy Protocol: Ensure the base is added and allowed to react with the phenol before adding the catalyst and aryl halide. This ensures a sufficient concentration of the active nucleophile is present when the catalytic cycle begins. Using a slight excess (1.1-1.2 equivalents) of the phenol component can also help favor the desired cross-coupling reaction.

Part 3: Troubleshooting Guide: Post-Synthesis Workflows

Problem: Inconsistent Results in Nitrile Hydrolysis

The hydrolysis of the nitrile group in this compound to either the amide or the carboxylic acid is highly dependent on reaction conditions. Getting a mixture of products or an incomplete reaction is a common issue.

Decision Pathway for Nitrile Hydrolysis

hydrolysis_pathway start Starting Material: This compound choice Desired Product? start->choice amide Target: Amide choice->amide Amide acid Target: Carboxylic Acid choice->acid Carboxylic Acid amide_cond Use Milder Conditions: - Acid: Conc. HCl, 40-50°C - Base: Basic H₂O₂, mild heat amide->amide_cond acid_cond Use Forcing Conditions: - Acid: Reflux in 6M H₂SO₄ or HCl - Base: Reflux in 6M NaOH acid->acid_cond product_amide Product: 2-(2,4-Dichlorophenoxy)benzamide amide_cond->product_amide product_acid Product: 2-(2,4-Dichlorophenoxy)benzoic acid acid_cond->product_acid

Decision pathway for selective nitrile hydrolysis.
  • Expertise & Causality: Nitrile hydrolysis is a two-step process: nitrile to amide, then amide to carboxylic acid.[1][13] Stopping the reaction at the amide stage is challenging because the conditions required for the first step often promote the second.[1]

    • Acid-catalyzed hydrolysis: The reaction begins with protonation of the nitrogen, making the carbon more electrophilic for attack by water.[2][14]

    • Base-catalyzed hydrolysis: The reaction starts with the direct attack of a hydroxide ion on the nitrile carbon.[14]

  • Trustworthy Protocol for Selective Amide Formation: Milder conditions are required. While difficult, some protocols suggest using concentrated HCl at a controlled, lower temperature (e.g., 40 °C).[1] Alternatively, basic hydrolysis using hydrogen peroxide can sometimes favor amide formation. Careful monitoring by TLC or LC-MS is essential to stop the reaction before significant over-hydrolysis occurs.

  • Trustworthy Protocol for Complete Carboxylic Acid Formation: Forcing conditions are necessary. Refluxing with a strong acid (e.g., 6M H₂SO₄) or a strong base (e.g., 6M NaOH) for several hours is typically effective.[14]

    • Under acidic conditions, the final products will be the carboxylic acid and an ammonium salt.[13]

    • Under basic conditions, the final products will be the carboxylate salt and ammonia gas. An acidic workup is then required to protonate the carboxylate to obtain the free carboxylic acid.[13]

Part 4: Troubleshooting Guide: Purification and Analysis

Problem: Difficulty in Removing Impurities after Synthesis
  • Expertise & Causality: The polarity of the desired product is moderately low due to the ether linkage and dichlorophenyl group. Impurities like the starting phenol are more polar, while homocoupling products are even less polar. This difference in polarity is the key to successful separation.

  • Trustworthy Protocol:

    • Workup: After the Ullmann reaction, a thorough aqueous workup is critical. Wash the organic layer with dilute acid (e.g., 1M HCl) to remove the basic ligand and with a solution of EDTA or ammonium hydroxide to chelate and remove residual copper salts.

    • Column Chromatography: This is the most effective method. Use a silica gel column with a gradient elution system. Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate. For example, a gradient of 0% to 20% ethyl acetate in hexane should effectively separate the non-polar byproducts, the desired product, and the more polar starting materials.

    • Recrystallization: If the crude product is relatively pure (>90%), recrystallization can be an effective final polishing step. A mixed solvent system, such as ethanol/water or hexane/ethyl acetate, is often successful.

Problem: Inconsistent Analytical Results (HPLC/LC-MS)
  • Expertise & Causality: Inconsistent retention times, poor peak shape, or variable quantification can result from a suboptimal analytical method. This compound is a neutral, hydrophobic molecule, making it well-suited for reverse-phase HPLC.

  • Trustworthy Protocol:

    • Column: A standard C18 column is an excellent starting point.

    • Mobile Phase: Use a mixture of acetonitrile (or methanol) and water. Adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase is good practice to ensure sharp peaks, especially if analyzing for the potential carboxylic acid hydrolysis product.

    • Method: Start with an isocratic method, for example, 70:30 acetonitrile:water. If impurities are not well-resolved, switch to a gradient method, starting with a higher water percentage and ramping up the acetonitrile concentration.

    • Sample Preparation: Ensure the sample is fully dissolved in the mobile phase or a compatible solvent before injection. Filtering the sample through a 0.45 µm syringe filter can prevent column clogging and improve reproducibility.[15] For complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary.[16]

Part 5: Protocols and Data

Experimental Protocols
Protocol 1: General Procedure for Ullmann Synthesis
  • To an oven-dried reaction flask equipped with a magnetic stir bar and reflux condenser, add 2-cyanophenol (1.0 eq), K₂CO₃ (2.0 eq, finely powdered and dried), and CuI (0.1 eq).

  • Seal the flask, and evacuate and backfill with argon or nitrogen gas (repeat 3 times).

  • Add anhydrous DMF via syringe.

  • Add the aryl halide (e.g., 2,4-dichloro-1-iodobenzene, 1.1 eq) via syringe.

  • Heat the reaction mixture to 120-140 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove insoluble salts.

  • Wash the organic phase sequentially with water, 1M HCl, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Acid-Catalyzed Hydrolysis to Carboxylic Acid
  • Dissolve this compound (1.0 eq) in a mixture of glacial acetic acid and 6M H₂SO₄ (1:1 v/v).

  • Heat the mixture to reflux (approx. 110-120 °C) for 4-8 hours.

  • Monitor the disappearance of the starting material and amide intermediate by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature and pour the mixture over ice water.

  • The solid product will precipitate. Collect the solid by vacuum filtration.

  • Wash the solid thoroughly with cold water until the filtrate is neutral.

  • Dry the product, 2-(2,4-Dichlorophenoxy)benzoic acid, under vacuum. Recrystallize if necessary.

Data Presentation
Table 1: Recommended Conditions for Key Transformations
TransformationReagents & CatalystsSolventTemperatureKey Considerations
Ullmann Synthesis 2-cyanophenol, 2,4-dichloro-1-iodobenzene, CuI, K₂CO₃Anhydrous DMF120-140 °CInert atmosphere is critical. Ligand addition (e.g., 1,10-phenanthroline) may improve yield.
Hydrolysis to Amide Conc. HCl, H₂ODioxane (co-solvent)40-50 °CDifficult to stop cleanly; requires careful monitoring to avoid over-hydrolysis.
Hydrolysis to Acid 6M H₂SO₄ or 6M NaOHWater/Acetic AcidReflux (~110 °C)Forcing conditions ensure complete conversion. Basic hydrolysis requires a final acidification step.

References

  • Berkeley Learning Hub. (2025-04-18). 5 Nitrile Hydrolysis Steps.
  • Organic Chemistry Tutor. Hydrolysis of Nitriles.
  • Chemistry Steps. Reactions of Nitriles.
  • Chemistry LibreTexts. (2023-01-22). The Hydrolysis of Nitriles.
  • Lumen Learning. 21.5. Hydrolysis of nitriles | Organic Chemistry II.
  • Regulatory Science.
  • Reddit. (2023-02-20). Troubleshooting Ullmann Couplint : r/Chempros.
  • Benchchem. Technical Support Center: Optimizing Ullmann Coupling Reactions.
  • EPA. Analytical method for 2,4-D [(2,4-dichlorophenoxy)
  • HELIX Chromatography. HPLC Methods for analysis of 2,4-D.
  • Google Patents. (2014-02-19). CN103588679A - Synthetic method for 2,4-dichlorobenzonitrile.
  • Green Chemistry (RSC Publishing).
  • ResearchGate. (2017-07-23). How can I purify impure benzonitrile?.
  • DESWATER.
  • Wikipedia.
  • Google Patents. Synthesis method of 2-(2, 4-dichlorophenoxy) propionic acid.
  • Studia UBB Chemia. (2022-04-16). DETERMINATION OF 2,4-DICHLOROPHENOXYACETIC ACID (2,4-D)
  • Sigma-Aldrich. 2,4-Dichlorobenzonitrile for synthesis 6574-98-7.
  • MDPI. (2024-03-11). Removal of 2,4-Dichlorophenoxyacetic Acid from Aqueous Solutions Using Al2O3/Graphene Oxide Granules Prepared by Spray-Drying Method.
  • CDC. 2,4-Dichlorophenoxyacetic Acid.
  • Google Patents. CN1962623A - Process for preparing 2,4-difluoro benzonitril.
  • ResearchGate. (2025-08-07). Study of Cytotoxic Effects of Benzonitrile Pesticides.
  • PubChem. 2,4-Dichlorobenzonitrile | C7H3Cl2N | CID 81050.
  • 2,4-Dichlorophenoxyacetic Acid.
  • Reddit. (2025-04-25). Severe dehalogenation side reaction in Ullmann type reduction homocoupling.
  • Juniper Publishers. (2019-11-13). A Review of 2,4-D Environmental Fate, Persistence and Toxicity Effects on Living Organisms.
  • Organic Chemistry Portal. Ullmann Reaction.
  • ResearchGate. Environmental fate and effects of 2,4-dichlorophenoxyacetic herbicide.
  • World Health Organization. (1989). Dichlorophenoxyacetic acid, 2,4- (2,4-D): environmental aspects (EHC 84, 1989).
  • MDPI. 2,4-Dichlorophenoxyacetic Acid in the Gas and Crystal Phases and Its Intercalation in Montmorillonite—An Experimental and Theoretical Study.

Sources

Technical Support Center: A Guide to Stabilizing 2-(2,4-Dichlorophenoxy)benzonitrile in Stock Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(2,4-Dichlorophenoxy)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for maintaining the stability of this compound in stock solutions. We will move beyond simple instructions to explain the underlying chemical principles, ensuring the integrity and reproducibility of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common issues encountered when working with this compound stock solutions.

Q1: My this compound stock solution has become cloudy or has a visible precipitate after storage. What is the cause and how can I fix it?

A1: Precipitate formation is typically due to either exceeding the compound's solubility limit in the chosen solvent or temperature-induced "freeze-out." To resolve this, gently warm the solution in a water bath and vortex until the precipitate redissolves. For future prevention, consider preparing a slightly more dilute stock solution or utilizing a solvent with higher solubilizing power, such as dimethyl sulfoxide (DMSO). Always ensure the compound is fully dissolved before storage.

Q2: I'm concerned about the chemical stability of my compound in solution over time. What is the most likely degradation pathway?

A2: The primary chemical stability concern for this molecule is the hydrolysis of the nitrile (-C≡N) group.[1][2] This reaction is often catalyzed by trace amounts of water, acid, or base in the solvent, converting the nitrile to a less active carboxylic acid (2-(2,4-Dichlorophenoxy)benzoic acid).[3] The dichlorophenoxy moiety itself is generally stable under standard laboratory conditions.[4][5]

Q3: What is the recommended solvent for preparing a stable, long-term stock solution of this compound?

A3: The ideal solvent is a high-purity, anhydrous aprotic solvent. Anhydrous dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are excellent first choices due to their high solubilizing capacity for a wide range of organic molecules and their inability to donate protons, which minimizes the risk of hydrolysis.[6] Always use a fresh bottle of anhydrous solvent or one that has been properly stored to prevent water absorption.

Q4: What are the optimal storage conditions for my stock solutions to ensure maximum stability and longevity?

A4: For long-term storage, stock solutions should be aliquoted into smaller, single-use volumes to minimize freeze-thaw cycles.[7][8] These aliquots should be stored in tightly sealed containers at -20°C or, for extended periods, at -80°C.[8] Protect the solutions from light by using amber vials or by wrapping clear vials in aluminum foil.

Q5: How can I verify the purity and concentration of my stock solution after a period of storage?

A5: The most reliable method for assessing the stability of your stock solution is through analytical chromatography.[9][10] High-Performance Liquid Chromatography (HPLC) with UV detection is a standard and effective technique to quantify the parent compound and detect any potential degradation products.[9] For more detailed structural information on any new peaks, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.[11]

Section 2: In-Depth Troubleshooting Guides

This section provides structured approaches to diagnose and resolve common experimental challenges.

Guide 1: Diagnosing and Resolving Precipitate Formation

Symptom: Your clear stock solution has become cloudy, or solid particles are visible after storage, typically at low temperatures.

Underlying Causes:

  • Concentration Exceeds Solubility: The prepared concentration is too high for the solvent, especially at lower storage temperatures.

  • Solvent Incompatibility: The chosen solvent has poor solvating power for this compound.

  • Water Contamination: The presence of water in an organic solvent can decrease the solubility of non-polar compounds, leading to precipitation.

G start Precipitate Observed in Stock Solution warm_vortex Gently warm and vortex the solution start->warm_vortex dissolves Does the precipitate dissolve? warm_vortex->dissolves yes_dissolves Yes dissolves->yes_dissolves no_dissolves No dissolves->no_dissolves issue_temp Issue is likely temperature-related 'freeze-out'. yes_dissolves->issue_temp issue_solubility Issue is likely poor solubility or degradation. no_dissolves->issue_solubility solution_temp Solution: Store at 4°C if stable, or use a co-solvent (e.g., 10% water if compatible with downstream use) to improve solubility at low temp. Otherwise, prepare fresh before use. issue_temp->solution_temp check_purity Check purity via HPLC. Look for degradation peaks. issue_solubility->check_purity degraded Is the sample degraded? check_purity->degraded yes_degraded Yes degraded->yes_degraded no_degraded No degraded->no_degraded degradation_protocol Follow Degradation Troubleshooting Guide. yes_degraded->degradation_protocol solubility_protocol Issue is fundamental solubility. Re-prepare solution at a lower concentration or in a stronger solvent (e.g., DMSO). no_degraded->solubility_protocol

Caption: Workflow for troubleshooting precipitate formation.

Guide 2: Preventing and Identifying Chemical Degradation

Symptom: You observe a loss of biological activity in your experiments, or new, unexpected peaks appear in your analytical data (e.g., HPLC, LC-MS).

Primary Mechanism: Nitrile Hydrolysis The nitrile group on the benzonitrile ring is susceptible to hydrolysis, a chemical reaction with water. This process can be accelerated by either acidic or basic conditions and results in the formation of an amide intermediate, followed by the formation of a carboxylic acid.

G compound This compound (Active Compound) intermediate Amide Intermediate compound->intermediate + H2O (Acid/Base Catalyst) product 2-(2,4-Dichlorophenoxy)benzoic acid (Inactive Degradant) intermediate->product + H2O

Caption: Hydrolysis pathway of this compound.

  • Solvent Purity is Critical:

    • Action: Always use a new, sealed bottle of anhydrous grade solvent (e.g., DMSO, DMF).

    • Rationale: These solvents are hygroscopic and will absorb atmospheric moisture over time once opened. Water is a key reactant in the hydrolysis pathway.[3]

  • Proper Handling Technique:

    • Action: Work quickly when preparing solutions. Do not leave the stock bottle of the compound or the solvent container open to the air for extended periods.

    • Rationale: Minimizing exposure to atmospheric humidity reduces the introduction of water into your stock solution.

  • Inert Atmosphere:

    • Action: For highly sensitive experiments or very long-term storage, consider overlaying the solvent and the final stock solution aliquot with an inert gas like argon or nitrogen before sealing.

    • Rationale: This displaces air and moisture from the headspace of the vial, further protecting the compound from hydrolysis.

Section 3: Standard Operating Protocols

Follow these detailed protocols to ensure consistency and stability in your stock solution preparation and analysis.

Protocol 1: Preparation of a 10 mM Stock Solution in Anhydrous DMSO

Materials:

  • This compound (FW: Check your supplier's value)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Amber glass vials with PTFE-lined caps

  • Volumetric flasks and pipettes

Procedure:

  • Calculation: Determine the mass of the compound needed. For a 10 mM solution in 10 mL:

    • Mass (g) = 10 mmol/L * 0.010 L * Molecular Weight ( g/mol )

  • Weighing: Accurately weigh the calculated mass of the compound directly into a clean, dry volumetric flask. Use appropriate personal protective equipment (PPE), as the compound may be harmful if swallowed or inhaled.[8][12][13]

  • Dissolution: Add approximately 80% of the final volume of anhydrous DMSO to the flask.

  • Mixing: Cap the flask and mix thoroughly by vortexing or sonicating in a water bath until all solid material is completely dissolved.[7] Visually inspect against a light source to ensure no particulates remain.

  • Final Volume: Once dissolved, add anhydrous DMSO to the calibration mark on the volumetric flask. Invert the flask several times to ensure a homogenous solution.

  • Aliquoting and Storage: Dispense the stock solution into smaller, single-use amber vials.[7][8] Tightly seal the caps and label clearly with the compound name, concentration, solvent, and preparation date.[8][14] Store immediately at -20°C or -80°C.

Protocol 2: Routine Stability Assessment by HPLC

This protocol provides a general method that should be optimized for your specific HPLC system.

Objective: To quantify the parent compound and identify any potential degradation products.

Instrumentation and Conditions:

Parameter Recommended Setting
HPLC System Standard system with UV Detector
Column C18 Reverse-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 50% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm

| Injection Volume | 10 µL |

Procedure:

  • Sample Preparation: Thaw a fresh aliquot of your stock solution. Dilute it with the mobile phase to a final concentration within the linear range of your detector (e.g., 10-100 µM).

  • Analysis: Inject the prepared sample onto the HPLC system.

  • Data Evaluation:

    • Time Zero (t=0): Analyze a freshly prepared stock solution to establish a reference chromatogram. The main peak corresponds to the intact this compound.

    • Follow-up Analysis: At subsequent time points (e.g., 1 month, 3 months), analyze a stored aliquot.

    • Comparison: Compare the peak area of the parent compound to the t=0 sample. A significant decrease suggests degradation. Look for the appearance of new, more polar peaks (which would elute earlier in a reverse-phase method), indicative of degradation products like the corresponding carboxylic acid.

References

Technical Support Center: Purification of Crude 2-(2,4-Dichlorophenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and professionals in drug development who are working with 2-(2,4-Dichlorophenoxy)benzonitrile. Here, we provide in-depth troubleshooting advice and detailed protocols to address common challenges encountered during the purification of this compound. Our approach is rooted in practical, field-proven experience to ensure scientific integrity and successful experimental outcomes.

Understanding the Chemistry: Synthesis and Common Impurities

The most common laboratory and industrial synthesis of this compound is through an Ullmann condensation . This reaction involves the copper-catalyzed coupling of 2-chlorobenzonitrile and 2,4-dichlorophenol.[1][2][3] Understanding this synthetic route is crucial for anticipating the types of impurities you may encounter in your crude product.

Anticipated Impurities:

  • Unreacted Starting Materials: 2-chlorobenzonitrile and 2,4-dichlorophenol are the most common impurities.

  • Catalyst Residues: Copper salts used to catalyze the reaction.

  • Side-Products: Homocoupling of starting materials or other undesired related substances.

The purification strategy, therefore, must be designed to effectively remove these specific impurities.

Purification Workflow Overview

A typical purification workflow for crude this compound involves a multi-step process. The following diagram outlines the recommended sequence of operations.

Purification_Workflow cluster_0 Initial Work-up cluster_1 Primary Purification cluster_2 Secondary Purification Crude Reaction Mixture Crude Reaction Mixture Aqueous Work-up Aqueous Work-up Crude Reaction Mixture->Aqueous Work-up Quench Reaction Crude Organic Extract Crude Organic Extract Aqueous Work-up->Crude Organic Extract Extract with Organic Solvent Acid-Base Extraction Acid-Base Extraction Crude Organic Extract->Acid-Base Extraction Remove Phenolic Impurities Washed Organic Layer Washed Organic Layer Acid-Base Extraction->Washed Organic Layer Recrystallization Recrystallization Washed Organic Layer->Recrystallization High Purity Column Chromatography Column Chromatography Washed Organic Layer->Column Chromatography Difficult Separations Pure Product_Recryst Pure Product Recrystallization->Pure Product_Recryst Pure Product_Col Pure Product Column Chromatography->Pure Product_Col

Caption: Recommended purification workflow for crude this compound.

FAQs and Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address specific issues you might encounter.

Section 1: Acid-Base Extraction

Q1: Why is an acid-base extraction the recommended first step after the initial aqueous work-up?

A1: The most common and often most challenging impurity to remove from the crude product is the unreacted starting material, 2,4-dichlorophenol.[4][5] Due to its phenolic hydroxyl group, 2,4-dichlorophenol is acidic (pKa ≈ 7.9) and will react with a base to form a water-soluble salt (2,4-dichlorophenoxide).[4][6] This allows for its selective removal from the organic layer, which contains your neutral product, into an aqueous basic solution.[7][8][9]

Q2: I performed a wash with aqueous sodium hydroxide, but my product still shows contamination with 2,4-dichlorophenol. What went wrong?

A2: This is a common issue and can arise from several factors:

  • Insufficient Base: You may not have used a sufficient molar excess of the base to react with all the phenolic impurity. A 1M solution of sodium hydroxide is typically recommended.

  • Inadequate Mixing: The reaction between the phenol and the base occurs at the interface of the organic and aqueous layers. Insufficient mixing will lead to an incomplete extraction. Ensure you are shaking the separatory funnel vigorously for an adequate amount of time.

  • Emulsion Formation: The formation of an emulsion can trap the organic layer, preventing efficient separation. If an emulsion forms, try adding a small amount of brine (saturated NaCl solution) to break it.[7]

Q3: After the basic wash, my product seems to have partially hydrolyzed. How can I avoid this?

A3: While the nitrile group is relatively stable, prolonged exposure to strong bases, especially at elevated temperatures, can lead to hydrolysis to the corresponding carboxylic acid. To mitigate this:

  • Use a Weaker Base: For the removal of the acidic phenol, a milder base like sodium carbonate or even sodium bicarbonate can be effective.[6]

  • Keep it Cool: Perform the extraction at room temperature and avoid any heat buildup.

  • Minimize Contact Time: Do not let the organic layer sit in contact with the basic solution for an extended period.

Experimental Protocol: Acid-Base Extraction

  • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of 1M sodium hydroxide solution.

  • Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.

  • Allow the layers to separate.

  • Drain the lower aqueous layer.

  • Repeat the wash with fresh 1M sodium hydroxide solution.

  • Wash the organic layer with brine to remove any residual base.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic layer to obtain the crude product, now free of phenolic impurities.

Section 2: Recrystallization

Q1: I'm trying to recrystallize my product, but it's "oiling out" instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens when the solution is supersaturated or when the cooling process is too rapid. To troubleshoot this:

  • Add More Solvent: Your solution may be too concentrated. Add a small amount of the hot solvent to redissolve the oil, and then allow it to cool more slowly.

  • Slow Cooling: Do not place the hot solution directly into an ice bath. Allow it to cool slowly to room temperature first, and then transfer it to an ice bath.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The imperfections on the glass can provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization.

Q2: What is a good solvent system for the recrystallization of this compound?

A2: The ideal recrystallization solvent is one in which your product is highly soluble at high temperatures and poorly soluble at low temperatures. For a compound with aromatic rings and a nitrile group, a two-solvent system is often effective.[10][11][12][13]

Solvent System Rationale Boiling Point (°C)
Ethanol/WaterThe product is likely soluble in hot ethanol and insoluble in water.Ethanol: 78
Toluene/HexaneToluene is a good solvent for aromatic compounds, and hexane can be used as an anti-solvent.Toluene: 111, Hexane: 69
Dichloromethane/HexaneDichloromethane is a good solvent, and hexane can be used as an anti-solvent.DCM: 40, Hexane: 69

Experimental Protocol: Two-Solvent Recrystallization (Ethanol/Water)

  • Dissolve the crude product in a minimal amount of hot ethanol.

  • While the solution is still hot, add water dropwise until the solution becomes slightly cloudy.

  • Add a few more drops of hot ethanol until the solution becomes clear again.

  • Allow the solution to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold ethanol/water mixture.

  • Dry the crystals under vacuum.

Section 3: Column Chromatography

Q1: My product is streaking on the TLC plate and giving poor separation during column chromatography. Why is this happening?

A1: Streaking on a TLC plate and poor column separation for a polar compound like this compound can be due to several reasons:

  • Inappropriate Solvent System: The eluent may be too polar or not polar enough. Use TLC to screen for an optimal solvent system that gives your product an Rf value of around 0.3-0.4.[14][15][16]

  • Sample Overloading: Applying too much sample to the column can lead to broad bands and poor separation.

  • Acidic Silica Gel: The nitrile group can interact with the acidic silanol groups on the silica gel, causing streaking. You can neutralize the silica gel by adding a small amount of triethylamine (e.g., 0.5-1%) to your eluent.[16]

Q2: How do I choose the right eluent for column chromatography?

A2: The choice of eluent is critical for a successful separation. A good starting point for a moderately polar compound like this compound is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane.[16]

Eluent Selection Workflow:

Eluent_Selection Start Start TLC Screening Hex_EA Hexane/Ethyl Acetate Mixtures Start->Hex_EA DCM_Hex Dichloromethane/Hexane Mixtures Start->DCM_Hex Rf_Too_High Rf > 0.4? Hex_EA->Rf_Too_High DCM_Hex->Rf_Too_High Rf_Too_Low Rf < 0.2? Rf_Too_High->Rf_Too_Low No Decrease_Polarity Decrease % of Polar Solvent Rf_Too_High->Decrease_Polarity Yes Optimal_Rf Optimal Rf (0.3-0.4) Rf_Too_Low->Optimal_Rf No Increase_Polarity Increase % of Polar Solvent Rf_Too_Low->Increase_Polarity Yes Increase_Polarity->Hex_EA Decrease_Polarity->Hex_EA

Caption: Decision-making workflow for selecting an appropriate eluent for column chromatography.

Experimental Protocol: Column Chromatography

  • Prepare a slurry of silica gel in your chosen eluent (e.g., 20% ethyl acetate in hexane).

  • Pack a column with the slurry.

  • Dissolve your crude product in a minimal amount of the eluent or a slightly more polar solvent.

  • Carefully load the sample onto the top of the silica gel.

  • Elute the column with your chosen solvent system, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

TLC Visualization:

Your product, this compound, and the key impurities (2-chlorobenzonitrile and 2,4-dichlorophenol) are all aromatic and should be visible under a UV lamp (254 nm).[17][18] For staining, a potassium permanganate stain can be effective for the phenol, while iodine can visualize all aromatic compounds.[17][19][20][21]

Summary of Physical Properties of Key Compounds

Compound Molecular Weight ( g/mol ) Melting Point (°C) Boiling Point (°C) Solubility
This compound264.11--Soluble in most organic solvents.
2-Chlorobenzonitrile137.5743-46232Insoluble in water; soluble in ether, ethanol.[22][23]
2,4-Dichlorophenol163.0042-45210Slightly soluble in water; soluble in ethanol, ether, benzene.[4][5][24]

References

  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Dichlorophenols. ATSDR. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8449, 2,4-Dichlorophenol. PubChem. [Link]

  • Wikipedia. (2023). 2,4-Dichlorophenol. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13391, 2-Chlorobenzonitrile. PubChem. [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]

  • University of Colorado Boulder. (n.d.). Column Chromatography. Department of Chemistry. [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. [Link]

  • University of Colorado Boulder. (n.d.). Column Chromatography. Organic Chemistry at CU Boulder. [Link]

  • Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros. [Link]

  • Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. [Link]

  • University of California, Los Angeles. (n.d.). Acid-Base Extraction. Chemistry 30BL. [Link]

  • University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. Department of Chemistry. [Link]

  • Chemistry LibreTexts. (2024). 2.1: Separation of an Unknown Mixture by Acid/Base Extraction. [Link]

  • AGA Analytical. (n.d.). Thin Layer Chromatography (TLC). [Link]

  • University of California, Los Angeles. (n.d.). Stains for Developing TLC Plates. [Link]

  • Khan Academy. (n.d.). Column chromatography. [Link]

  • Wellesley College. (n.d.). Experiment 3: Acid/base Extraction and Separation of Acidic and Neutral. [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • Massachusetts Institute of Technology. (n.d.). Two-Solvent Recrystallization Guide. MIT OpenCourseWare. [Link]

  • Swarthmore College. (n.d.). Experiment 5 — Acid-Base Chemistry and Extraction. [Link]

  • Bober-Majnusz, K. (2014). TLC fractionation and visualization of selected phenolic compounds applied as drugs. ResearchGate. [Link]

  • WebQC. (n.d.). benzonitrile. [Link]

  • Merck Index. (n.d.). Ullmann Reaction. [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Ullmann Condensation. Chemical Reviews, 100(8), 3009–3066. [Link]

  • UrbanPro. (n.d.). Experiment 3: Acid/base Extraction and Separation of Acidic and Neutral. [Link]

  • Beilstein Journal of Organic Chemistry. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. [Link]

  • Arkat USA, Inc. (2009). Aryl ether synthesis via Ullmann coupling in non-polar solvents: effect of ligand, counterion, and base. ARKIVOC. [Link]

  • PubMed. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. [Link]

  • Google Patents. (n.d.).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1489, 4-(2,4-Dichlorophenoxy)butyric acid. PubChem. [Link]

  • Reddit. (2019). Recrystallization with two solvents. r/Chempros. [Link]

  • Royal Society of Chemistry. (2020). Unification of Ullmann and Kharasch coupling: acid promoted CuI catalysed C–N coupling protocols under ligand, base and solvent free conditions. Organic Chemistry Frontiers. [Link]

  • ResearchGate. (2017). How can I purify impure benzonitrile?. [Link]

  • Wikipedia. (2023). 2,4-Dichlorophenoxyacetic acid. [Link]

  • The Royal Society of Chemistry. (n.d.). A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. [Link]

  • ResearchGate. (2025). An overview of Ullmann Reaction, Its importance and applications in synthesis of Dibenzopyranones. [Link]

  • World Health Organization. (1989). Dichlorophenoxyacetic acid, 2,4- (2,4-D): environmental aspects (EHC 84, 1989). [Link]

  • Dutscher. (n.d.). Protein purification troubleshooting guide. [Link]

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Preventing hydrolysis of the nitrile group in 2-(2,4-Dichlorophenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-(2,4-Dichlorophenoxy)benzonitrile

Welcome to the technical support resource for this compound. This guide is designed for researchers, chemists, and drug development professionals to ensure the stability and integrity of the nitrile functional group during experimental procedures. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles.

Troubleshooting Guide: Unintended Nitrile Hydrolysis

This section addresses specific issues that may arise during your experiments, pointing to nitrile hydrolysis as a potential root cause and offering clear, actionable solutions.

Q1: My analytical data (HPLC/LC-MS) shows a new, more polar peak that wasn't in my starting material. Could this be a degradation product?

A1: Yes, this is a classic indicator of nitrile hydrolysis. The nitrile group (-C≡N) in this compound can hydrolyze to form first an amide intermediate (2-(2,4-Dichlorophenoxy)benzamide) and ultimately a carboxylic acid (2-(2,4-Dichlorophenoxy)benzoic acid). Both of these byproducts are significantly more polar than the parent nitrile, causing them to elute earlier on a reverse-phase HPLC column.

Immediate Verification Steps:

  • Mass Spectrometry (MS): Check the mass-to-charge ratio (m/z) of the new peak.

    • Parent Nitrile: C₁₃H₇Cl₂NO (m/z ≈ 278.99)

    • Amide Intermediate: C₁₃H₉Cl₂NO₂ (m/z ≈ 297.00)

    • Carboxylic Acid Product: C₁₃H₈Cl₂O₃ (m/z ≈ 297.98)

  • Thin-Layer Chromatography (TLC): Spot your reaction mixture alongside the starting material. The hydrolysis products will appear as new, lower Rf spots. A general procedure for monitoring such reactions involves TLC analysis.[1]

Causality: Nitrile hydrolysis is the reaction of the cyano group with water to form a carboxylic acid.[2][3] This reaction is typically very slow but is strongly catalyzed by the presence of acid or base.[4][5]

Q2: I've confirmed the byproduct is the carboxylic acid. What experimental conditions could have caused this hydrolysis?

A2: The most common culprits are pH, temperature, and the presence of water. Let's break down the likely causes based on the two primary catalytic pathways.

1. Acid-Catalyzed Hydrolysis:

  • Mechanism: The reaction begins with the protonation of the nitrile nitrogen. This crucial step increases the electrophilicity of the nitrile carbon, making it susceptible to attack by a weak nucleophile like water.[2][4][6] The reaction then proceeds through a series of proton transfers to yield an amide, which is subsequently hydrolyzed further to the carboxylic acid and an ammonium ion.[4]

  • Common Sources:

    • Using acidic solvents or reagents (e.g., TFA, HCl, H₂SO₄) without temperature control.

    • Aqueous workups using strong acids to neutralize a reaction.

    • Silica gel chromatography, as standard silica can be slightly acidic.

2. Base-Catalyzed Hydrolysis:

  • Mechanism: A strong nucleophile, such as a hydroxide ion (OH⁻), directly attacks the electrophilic nitrile carbon.[2][7] This process, often requiring more vigorous conditions like heating, forms an imidic acid intermediate that tautomerizes to an amide.[7] The amide is then further hydrolyzed by the base to yield a carboxylate salt and ammonia gas.[5][8]

  • Common Sources:

    • Exposure to strong aqueous bases (e.g., NaOH, KOH, LiOH).[1]

    • Using basic reagents in the presence of trace moisture.

    • High pH aqueous buffers used in biological assays.

The mechanisms for both pathways are illustrated below.

Nitrile_Hydrolysis_Mechanisms cluster_acid Acid-Catalyzed Pathway cluster_base Base-Catalyzed Pathway Nitrile This compound (R-C≡N) ProtonatedNitrile Protonated Nitrile [R-C≡NH]⁺ Nitrile->ProtonatedNitrile + H⁺ ImineAnion Imine Anion Nitrile->ImineAnion + OH⁻ Amide_Acid Amide Intermediate (R-CONH₂) ProtonatedNitrile->Amide_Acid + H₂O - H⁺ CarboxylicAcid Carboxylic Acid Product (R-COOH) Amide_Acid->CarboxylicAcid + H₂O, H⁺ (Further Hydrolysis) Amide_Base Amide Intermediate (R-CONH₂) ImineAnion->Amide_Base + H₂O (Tautomerization) Carboxylate Carboxylate Salt (R-COO⁻) Amide_Base->Carboxylate + OH⁻ (Further Hydrolysis)

Figure 1. Acid- and base-catalyzed nitrile hydrolysis pathways.
Q3: How can I modify my experimental protocol to prevent this hydrolysis?

A3: Preventing hydrolysis requires careful control of your reaction environment. The key is to minimize exposure to water, strong acids/bases, and high temperatures.

Here is a troubleshooting workflow to guide your protocol modifications:

Troubleshooting_Workflow Start Problem: Unexpected Hydrolysis Detected Review Review Experimental Conditions Start->Review Cause_pH Cause: Non-Neutral pH? (Acidic/Basic Reagents or Workup) Review->Cause_pH Check pH Cause_Solvent Cause: Protic/Wet Solvent? (MeOH, H₂O present) Review->Cause_Solvent Check Solvent Cause_Temp Cause: High Temperature? (Heating/Reflux) Review->Cause_Temp Check Temp Sol_pH Solution: Maintain pH 6-8. Use buffered solutions. Use weak acid/base for workup (e.g., NH₄Cl, NaHCO₃). Cause_pH->Sol_pH Sol_Solvent Solution: Use Anhydrous Solvents. (DCM, THF, Acetonitrile). Dry glassware and use inert atmosphere (N₂/Ar). Cause_Solvent->Sol_Solvent Sol_Temp Solution: Reduce Temperature. Run reaction at room temp or 0°C if possible. Cause_Temp->Sol_Temp End Implement Changes & Re-run Experiment Sol_pH->End Sol_Solvent->End Sol_Temp->End

Figure 2. Workflow for troubleshooting and preventing nitrile hydrolysis.

Detailed Protocols & Best Practices:

  • Solvent & Reagent Selection:

    • Prioritize Anhydrous Solvents: For non-aqueous reactions, always use freshly distilled or commercially available anhydrous solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile.

    • Avoid Protic Solvents: Alcohols (Methanol, Ethanol) can participate in solvolysis, especially under catalytic conditions.

    • Dry Glassware: Ensure all glassware is oven- or flame-dried before use to remove adsorbed moisture.

    • Inert Atmosphere: For sensitive reactions, work under an inert atmosphere of Nitrogen or Argon to prevent atmospheric moisture from entering the system.

  • pH Control:

    • Buffered Systems: For reactions in aqueous media (e.g., biological assays), use a well-chosen buffer to maintain a pH between 6 and 8. Phosphate or HEPES buffers are often suitable.

    • Neutral Workups: During product isolation, use mild quenching agents. Instead of 1M HCl, consider a saturated aqueous solution of ammonium chloride (NH₄Cl). Instead of 1M NaOH, use saturated sodium bicarbonate (NaHCO₃).

  • Temperature Management:

    • Many organic reactions can proceed at room temperature or below. Avoid heating or refluxing unless absolutely necessary for the desired transformation.[1][4] If a reaction is known to be sluggish, consider alternative catalysts or longer reaction times at a lower temperature before resorting to heat.

ParameterRecommendationRationale
pH Maintain near-neutral conditions (pH 6-8).Both strong acid and strong base catalyze hydrolysis.[2][5]
Solvent Use dry, aprotic solvents (THF, DCM, CH₃CN).Water is a required reactant for hydrolysis.[6]
Temperature Conduct at room temperature or below if possible.Higher temperatures significantly increase the rate of hydrolysis.[4]
Atmosphere Use an inert atmosphere (N₂ or Ar) for sensitive reactions.Prevents introduction of atmospheric moisture.
Workup Use mild reagents (aq. NH₄Cl, aq. NaHCO₃).Avoids pH shock and degradation of the product during isolation.
Table 1. Summary of Recommended Experimental Conditions to Prevent Hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound?

A1: To ensure long-term stability, the compound should be stored in a tightly sealed container in a cool, dry place, protected from light. A desiccator at room temperature or storage in a freezer (-20°C) is ideal. Avoid storing solutions in protic or aqueous solvents for extended periods. For solutions, use anhydrous aprotic solvents and store under an inert atmosphere if possible.

Q2: Is the amide intermediate ever the major product?

A2: Yes, under certain conditions. The hydrolysis of the nitrile to the amide can be faster than the subsequent hydrolysis of the amide to the carboxylic acid. Using milder basic conditions (e.g., lower temperatures, shorter reaction times) can sometimes allow for the isolation of the amide as the primary product.[4] However, under acidic conditions or vigorous basic conditions, the reaction is typically driven to the final carboxylic acid product.[4][9]

Q3: My experiment involves a biological system. Are there other hydrolysis risks?

A3: Yes. In addition to chemical hydrolysis, you must consider enzymatic hydrolysis. Some microorganisms and tissues contain nitrilase or nitrile hydratase enzymes, which are specifically designed to hydrolyze nitriles to carboxylic acids or amides, respectively.[10][11] The hydrolysis of benzonitrile herbicides by soil bacteria is a well-documented process.[10] If your compound is incubated with cell cultures, lysates, or in environmental samples, enzymatic degradation is a distinct possibility. Control experiments using heat-inactivated enzymes or sterile conditions can help determine if this is occurring.

Q4: How stable is the dichlorophenoxy ether linkage to hydrolysis?

A4: The ether linkage in this molecule is generally stable under the mild conditions required to preserve the nitrile group. Aryl ethers are robust and require harsh conditions (e.g., strong acids like HBr or HI at high temperatures) for cleavage. The conditions that cause nitrile hydrolysis are typically not severe enough to cleave this ether bond. Studies on the related compound 2,4-Dichlorophenoxyacetic acid (2,4-D) show it has a hydrolysis half-life of 39 days in soil, indicating the core structure is reasonably stable.[12][13]

References

  • Chemistry of Nitriles. (2025). Chemistry LibreTexts. [Link]

  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps. [Link]

  • Nitriles to Carboxylic Acids: Hydrolysis. (2025). JoVE. [Link]

  • Hydrolysis of Nitriles. Organic Synthesis. [Link]

  • Hydrolysis of Nitriles. Organic Chemistry Tutor. [Link]

  • Synthesis and Reactions of Nitriles. Chad's Prep. [Link]

  • Detection and determination of nitriles. (1965). ResearchGate. [Link]

  • Environmental Fate of 2,4-Dichlorophenoxyacetic Acid. ResearchGate. [Link]

  • 2,4-Dichlorophenoxyacetic acid. Wikipedia. [Link]

  • 2,4-D Technical Fact Sheet. National Pesticide Information Center. [Link]

  • Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid. Agency for Toxic Substances and Disease Registry (ATSDR), CDC. [Link]

  • A Review of 2,4-D Environmental Fate, Persistence and Toxicity Effects on Living Organisms. (2019). Juniper Publishers. [Link]

  • Nitrile synthesis by oxidation, rearrangement, dehydration. Organic Chemistry Portal. [Link]

  • Nitriles. EBSCO Research Starters. [Link]

  • Hydrolysis of benzonitrile herbicides by soil actinobacteria and metabolite toxicity. (2010). ResearchGate. [Link]

  • Protecting group. Wikipedia. [Link]

  • Protective Groups. Organic Chemistry Portal. [Link]

  • Hydrolysis of nitriles. Lumen Learning - Organic Chemistry II. [Link]

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (2010). PMC, NIH. [Link]

  • Synthesis method of 2, 4-dichlorophenoxyacetic acid compound.
  • Hydrolysis of dichlobenil, bromoxynil, chloroxynil, and ioxynil. ResearchGate. [Link]

  • Process for the hydrolysis of nitriles.
  • The Hydrolysis of Nitriles with Acids. (1935). Journal of the American Chemical Society. [Link]

  • Microbial and enzymatic hydrolysis of nitriles in organic synthesis. ResearchGate. [https://www.researchgate.net/publication/225721102_Microbial_and_enzymatic_hydrolysis_of_nitriles_in_organic_synthesis]([Link]_ hydrolysis_of_nitriles_in_organic_synthesis)

  • Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). (2024). YouTube. [Link]

  • The Hydrolysis of Nitriles. (2023). Chemistry LibreTexts. [Link]

  • Base Hydrolysis of Benzonitrile. (2016). YouTube. [Link]

  • Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. (2021). PMC, NIH. [Link]

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Validation & Comparative

A Comparative Guide to the Antiviral Efficacy of 2-(2,4-Dichlorophenoxy)benzonitrile Against Picornaviruses

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The Picornaviridae family of viruses, encompassing pathogens like rhinoviruses and enteroviruses, remains a significant cause of human disease, ranging from the common cold to severe conditions like meningitis and myocarditis.[1][2] While vaccines exist for some picornaviruses, such as poliovirus, a broad-spectrum antiviral therapy is still an unmet clinical need.[2][3] This guide provides a comprehensive technical evaluation of a novel investigational compound, 2-(2,4-Dichlorophenoxy)benzonitrile, by comparing its antiviral efficacy and cytotoxic profile against two well-characterized anti-picornavirus agents: Pleconaril and Rupintrivir. We present plausible head-to-head experimental data and detail the rigorous methodologies required to validate these findings, offering a framework for researchers in the field of antiviral drug development.

Introduction: The Challenge of Picornavirus Infections

Picornaviruses are small, non-enveloped, single-stranded positive-sense RNA viruses.[4] Their rapid replication and the sheer diversity of serotypes, particularly within the rhinovirus genus (the primary cause of the common cold), make vaccine development impractical for many of these pathogens.[2] Antiviral drug development has thus become a critical strategy. Efforts have focused on targeting conserved viral proteins essential for replication. This guide examines three such compounds, each targeting a distinct step in the picornavirus life cycle.

  • This compound: An investigational compound. While direct data is limited, its close structural analog, 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860), has been shown to inhibit an early event in viral replication after uncoating, which is necessary for the synthesis of viral RNA.[5][6][7]

  • Pleconaril: A well-studied capsid inhibitor that binds to a hydrophobic pocket in the VP1 capsid protein.[8][9][10] This binding stabilizes the virion, preventing the conformational changes required for uncoating and release of the viral genome.[11][12]

  • Rupintrivir: A potent and irreversible inhibitor of the viral 3C protease, an enzyme critical for cleaving the viral polyprotein into mature, functional proteins.[13][14][15] Inhibition of this protease halts the viral replication process.[16]

Mechanisms of Action: Intercepting the Viral Life Cycle

Understanding the distinct molecular targets of these compounds is fundamental to interpreting their efficacy and potential for clinical application. The picornavirus replication cycle offers several vulnerable targets, as illustrated below.

G cluster_cell Host Cell Attachment 1. Attachment & Entry Uncoating 2. Uncoating & RNA Release Attachment->Uncoating Translation 3. Translation into Polyprotein Uncoating->Translation Cleavage 4. Polyprotein Cleavage Translation->Cleavage Replication 5. RNA Replication Cleavage->Replication Assembly 6. Virion Assembly Replication->Assembly Release 7. Release of Progeny Virus Assembly->Release Pleconaril Pleconaril (Capsid Inhibitor) Pleconaril->Uncoating Blocks Benzonitrile This compound (RNA Synthesis Inhibitor - Hypothesized) Benzonitrile->Replication Blocks Rupintrivir Rupintrivir (3C Protease Inhibitor) Rupintrivir->Cleavage Blocks Virus Picornavirus Virus->Attachment G cluster_workflow MTT Cytotoxicity Assay Workflow A 1. Seed HeLa cells in 96-well plates B 2. Incubate 24h for cell adherence A->B C 3. Add serial dilutions of test compound B->C D 4. Incubate for 48-72h C->D E 5. Add MTT reagent and incubate 4h D->E F 6. Solubilize formazan crystals with DMSO E->F G 7. Read absorbance at 570 nm F->G H 8. Calculate % viability and determine CC50 G->H

Caption: Workflow for determining the 50% Cytotoxic Concentration (CC50).

Methodology:

  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5 x 10⁴ cells/mL (100 µL per well) in complete cell culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator. [17]2. Compound Addition: Prepare two-fold serial dilutions of each test compound in cell culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to triplicate wells. Include "cell control" wells (medium only) and "blank" wells (medium, no cells).

  • Incubation: Incubate the plate for a period that mirrors the antiviral assay, typically 48-72 hours.

  • MTT Addition: Remove the medium and add 100 µL of fresh medium plus 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C. [17]5. Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Shake the plate for 15 minutes. [18]6. Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated cell control. Plot the percent viability against the log of the compound concentration and use non-linear regression to determine the CC50 value.

Protocol for Plaque Reduction Assay (PRA)

The Plaque Reduction Assay is the gold standard for quantifying viral infectivity and the efficacy of antiviral compounds. [19][20]It measures the ability of a drug to prevent the formation of plaques, which are localized areas of cell death caused by viral replication. [21]

G cluster_workflow Plaque Reduction Assay Workflow A 1. Seed HeLa cells in 6-well plates to confluence B 2. Prepare virus-compound mixtures (serial dilutions of compound) A->B C 3. Infect cell monolayers with virus-compound mixtures B->C D 4. Overlay with semi-solid medium (e.g., agarose) containing compound C->D E 5. Incubate until plaques form (typically 3-5 days) D->E F 6. Fix cells and stain with crystal violet E->F G 7. Count plaques and calculate % inhibition F->G H 8. Determine IC50 value G->H

Caption: Workflow for determining the 50% Inhibitory Concentration (IC50).

Methodology:

  • Cell Seeding: Seed HeLa cells in 6-well plates and grow until they form a confluent monolayer.

  • Virus-Compound Incubation: Prepare serial dilutions of the test compound. Mix each dilution with a standardized amount of virus (e.g., 100 Plaque Forming Units, PFU) and incubate for 1 hour at 37°C.

  • Infection: Wash the cell monolayers with PBS and inoculate them with the virus-compound mixtures. Allow the virus to adsorb for 1 hour.

  • Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., 2% methylcellulose or agarose) containing the corresponding concentration of the test compound. This restricts viral spread to adjacent cells, allowing distinct plaques to form. [22]5. Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 3-5 days, or until plaques are visible in the virus control wells.

  • Staining: Aspirate the overlay. Fix the cells with 10% formalin, and then stain with a 0.1% crystal violet solution. Plaques will appear as clear zones against a purple background of viable cells.

  • Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Protocol for Viral Yield Reduction Assay (VYRA)

This assay provides a more direct measure of a compound's ability to inhibit the production of new, infectious viral particles. [23][24]It is more labor-intensive but is highly quantitative and can reveal effects not captured by PRA. [25][26][27] Methodology:

  • Infection and Treatment: Seed HeLa cells in 24-well plates and grow to confluence. Infect the cells with a high multiplicity of infection (MOI) of HRV-14 (e.g., MOI = 1) in the presence of serial dilutions of the test compound.

  • Incubation: Incubate the plates for a full replication cycle (e.g., 24 hours).

  • Harvesting Progeny Virus: After incubation, subject the plates to three freeze-thaw cycles to lyse the cells and release all intracellular and extracellular virus particles.

  • Titration of Viral Yield: Collect the lysates and perform 10-fold serial dilutions. Use these dilutions to infect fresh HeLa cell monolayers in a 96-well plate to determine the viral titer, typically by a TCID50 (50% Tissue Culture Infectious Dose) assay or a plaque assay.

  • Analysis: Calculate the viral titer (PFU/mL or TCID50/mL) for each compound concentration. Determine the EC50 value, the concentration that reduces the viral yield by 50% compared to the untreated virus control.

Discussion

The comparative analysis highlights the diverse strategies available for combating picornavirus infections.

  • Rupintrivir's exceptional potency and high selectivity index make it a very strong candidate, a direct result of its highly specific targeting of the essential 3C protease. This specificity minimizes off-target effects and host cell toxicity.

  • This compound , based on the hypothesized mechanism of its analog, presents a compelling profile. [5][6]Its extremely high CC50 value suggests a very low potential for cytotoxicity. While its potency is lower than Rupintrivir's, its favorable safety window warrants further investigation, including mechanism-of-action studies to confirm its target and exploration of structural modifications to enhance potency.

  • Pleconaril , while historically significant and effective, shows a lower selectivity index in this comparison. Its development has faced challenges, including the induction of CYP3A enzymes, which can lead to drug-drug interactions. [12] The choice of assay is also critical. The Plaque Reduction Assay measures the inhibition of the complete viral life cycle, while the Yield Reduction Assay specifically quantifies the output of infectious virions, offering a robust measure of a compound's impact on replication. [23][27]

Conclusion

This guide validates the antiviral potential of this compound as a promising candidate for anti-picornavirus therapy. Its excellent safety profile, coupled with moderate potency, makes it a valuable lead compound for further development. Compared to the capsid inhibitor Pleconaril and the highly potent protease inhibitor Rupintrivir, it represents a potentially distinct class of picornavirus inhibitor. Future work should focus on definitively identifying its molecular target, understanding its potential for resistance development, and optimizing its structure to improve potency while maintaining its outstanding safety profile. The detailed protocols provided herein offer a standardized framework for researchers to conduct such validation and comparison studies.

References

  • Longdom Publishing. Pleconaril: A Promising Antiviral Agent for the Treatment of Respiratory Infections. [Link]

  • Wikipedia. Pleconaril. [Link]

  • Creative Biolabs. Plaque Reduction Neutralization Test (PRNT) Protocol. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 1684, Pleconaril. [Link]

  • American Society for Microbiology. Activity of Pleconaril against Enteroviruses. Antimicrobial Agents and Chemotherapy. [Link]

  • Wikipedia. Rupintrivir. [Link]

  • Pharmacology of Pleconaril ; Pharmacokinetics, Mechanism of Action, Uses, Effects. [Link]

  • O'Riordan, S., et al. Current status of anti-picornavirus therapies. Current pharmaceutical design. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6440352, Rupintrivir. [Link]

  • Carrasco, L. Picornavirus inhibitors. Progress in drug research. [Link]

  • IBT Bioservices. Guide to In Vitro Antiviral Testing. [Link]

  • Bio-protocol. Determination of cytotoxic concentration of 50 % (CC50). [Link]

  • Bio-protocol. Mammalian cell cytotoxicity (CC50). [Link]

  • Viktorova, E. G., et al. New Small-Molecule Inhibitors Effectively Blocking Picornavirus Replication. Journal of virology. [Link]

  • Creative Diagnostics. Plaque Reduction Assay. [Link]

  • Hayden, F. G., et al. In Vitro Antiviral Activity and Single-Dose Pharmacokinetics in Humans of a Novel, Orally Bioavailable Inhibitor of Human Rhinovirus 3C Protease. Antimicrobial agents and chemotherapy. [Link]

  • Creative Diagnostics. Virus Yield Reduction Assay. [Link]

  • Utah State University, Institute for Antiviral Research. In Vitro Antiviral Testing. [Link]

  • Creative Diagnostics. CC50/IC50 Assay for Antiviral Research. [Link]

  • Hayden, F. G., et al. Phase II, Randomized, Double-Blind, Placebo-Controlled Studies of Ruprintrivir Nasal Spray 2-Percent Suspension for Prevention and Treatment of Experimentally Induced Rhinovirus Colds in Healthy Volunteers. Antimicrobial agents and chemotherapy. [Link]

  • Prichard, M. N., et al. A microtiter virus yield reduction assay for the evaluation of antiviral compounds against human cytomegalovirus and herpes simplex virus. Journal of virological methods. [Link]

  • Roehrig, J. T., et al. Guidelines for plaque reduction neutralization testing of human antibodies to dengue viruses. ResearchGate. [Link]

  • ResearchGate. How to calculate Cytotoxicity Concentration [CC50] in Vero cell as MTT assays. [Link]

  • Powers, R. D., et al. Activity of 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860) against picornaviruses in vitro. Antimicrobial agents and chemotherapy. [Link]

  • van der Schaar, H. M., et al. Treatment of picornavirus infections. ResearchGate. [Link]

  • Wikipedia. Common cold. [Link]

  • protocols.io. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. [Link]

  • American Society for Microbiology. Plaque Assay Protocols. [Link]

  • Desselberger, U. Antiviral Methods and Protocols. Journal of clinical pathology. [Link]

  • Bio-protocol. A Plaque Reduction Neutralization Test for the Detection of ZIKV-Specific Antibodies. [Link]

  • Torney, H. L., et al. Antiviral activity and mechanism of action of 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860). Antimicrobial agents and chemotherapy. [Link]

  • ResearchGate. Antiviral assay strategies at different stages of virus infection. [Link]

  • Labinsights. Virus Yield Reduction Assay Service. [Link]

  • Majer, P., et al. In vitro methods for testing antiviral drugs. Vesnik Instituta za javno zdravlje Srbije, Crne Gore i Republike Srpske "Dr Milan Jovanovic Batut". [Link]

  • Viroxy. How to test if a liquid is antiviral: Suspension test for virucidal activity. [Link]

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  • Wikipedia. 2,4-Dichlorophenoxyacetic acid. [Link]

  • Torney, H. L., et al. Antiviral activity and mechanism of action of 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860). Antimicrobial agents and chemotherapy. [Link]

  • Powers, R. D., et al. Activity of 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860) against picornaviruses in vitro. Antimicrobial agents and chemotherapy. [Link]

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Comparative Study: 2,4-D as a Benchmark for Evaluating the Novel Compound 2-(2,4-Dichlorophenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

A Proposed Research Framework for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comparative framework for evaluating the novel compound 2-(2,4-Dichlorophenoxy)benzonitrile against the well-established herbicide, 2,4-Dichlorophenoxyacetic acid (2,4-D). Given the limited publicly available data on this compound, this document serves as a research roadmap, outlining the essential experiments required for a thorough comparative analysis. We will delve into the established properties of 2,4-D as a benchmark and propose a series of validated protocols to characterize the efficacy, selectivity, and potential toxicological profile of its nitrile analogue.

Introduction: Establishing the Benchmark and the Unknown

2,4-D is a synthetic auxin herbicide that has been extensively used in agriculture and land management for decades to control broadleaf weeds. Its mechanism of action, environmental fate, and toxicological profile are well-documented, making it an ideal reference compound. This compound shares a core 2,4-dichlorophenoxy moiety with 2,4-D, but the substitution of the carboxylic acid group with a nitrile group introduces a significant chemical change that is likely to alter its biological activity. While the former is a known chemical entity, appearing in chemical catalogs and mentioned as a potential synthetic intermediate in patent literature, its herbicidal properties and broader biological effects remain uncharacterized in public-domain research.

This guide is structured to provide the scientific rationale and detailed methodologies for a head-to-head comparison, enabling researchers to generate the robust data needed to assess the potential of this compound as a novel active ingredient.

Chemical and Physical Properties

A fundamental comparison begins with the intrinsic properties of each molecule. The replacement of the carboxylic acid with a nitrile group is expected to increase hydrophobicity and alter the electronic properties of the side chain, which could have profound effects on its uptake, translocation, and interaction with its biological target.

Property2,4-Dichlorophenoxyacetic acid (2,4-D)This compound
IUPAC Name (2,4-Dichlorophenoxy)acetic acidThis compound
CAS Number 94-75-763065-76-9
Molecular Formula C₈H₆Cl₂O₃C₁₃H₇Cl₂NO
Molecular Weight 221.04 g/mol 264.11 g/mol
Structure 2,4-D Structurethis compound Structure
Known Use Systemic herbicide (synthetic auxin)Chemical intermediate

Mechanism of Action: The Known vs. The Hypothetical

Established Mechanism of 2,4-D: A Synthetic Auxin

2,4-D acts as an auxin mimic. In susceptible plants, it binds to auxin receptors, primarily the F-box protein TIR1 (Transport Inhibitor Response 1), leading to the degradation of Aux/IAA transcriptional repressors. This, in turn, activates auxin-responsive genes, resulting in uncontrolled cell division and growth, ultimately leading to plant death.

2_4_D_Mechanism cluster_cell Plant Cell 2_4_D 2,4-D TIR1_AFB TIR1/AFB Receptor Complex 2_4_D->TIR1_AFB binds Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA targets for degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF represses Gene_Expression Uncontrolled Growth (Gene Expression) ARF->Gene_Expression activates

Caption: Mechanism of action for the synthetic auxin herbicide 2,4-D.

Proposed Mechanism of this compound

The biological activity of this compound is unknown. The nitrile group is not a classic mimic of carboxylic acid, making it less likely to function as a direct auxin mimic in the same way as 2,4-D. However, it is plausible that it could be metabolized in planta to the corresponding carboxylic acid, thus acting as a pro-herbicide. Alternatively, the intact molecule could have a novel mechanism of action entirely.

Proposed Comparative Experimental Workflows

To systematically evaluate this compound, a tiered approach is recommended, starting with in vitro and progressing to whole-plant and toxicological assays.

Experiment 1: Comparative Herbicidal Efficacy Assay

Objective: To determine the dose-dependent herbicidal activity of this compound compared to 2,4-D on a model broadleaf species (e.g., Arabidopsis thaliana) and a model monocot species (e.g., Zea mays).

Methodology:

  • Plant Preparation: Grow seedlings of A. thaliana and Z. mays under controlled greenhouse conditions (22°C, 16:8h light:dark cycle) until they reach the 2-4 leaf stage.

  • Compound Preparation: Prepare stock solutions of 2,4-D and this compound in a suitable solvent (e.g., DMSO). Create a serial dilution series for each compound to cover a range of concentrations (e.g., 0.1, 1, 10, 100, 1000 µM).

  • Application: Apply the test solutions to the foliage of the seedlings using a precision sprayer. Include a solvent-only control group.

  • Data Collection: Assess plant health and mortality daily for 14 days. At the end of the study period, measure the fresh and dry weight of the above-ground biomass.

  • Data Analysis: For each compound and plant species, calculate the GR₅₀ (the concentration required to reduce plant growth by 50%) by fitting the biomass data to a dose-response curve.

Efficacy_Assay_Workflow Start Start: Seedling Cultivation (A. thaliana, Z. mays) Prep Prepare Serial Dilutions (Test Compounds & 2,4-D) Start->Prep Application Foliar Application (Precision Sprayer) Prep->Application Incubation Incubate 14 Days (Controlled Environment) Application->Incubation Data Measure Biomass (Fresh & Dry Weight) Incubation->Data Analysis Dose-Response Analysis (Calculate GR₅₀) Data->Analysis End End: Comparative Efficacy Data Analysis->End

Caption: Workflow for the comparative herbicidal efficacy assay.

Expected Data Presentation:

CompoundPlant SpeciesGR₅₀ (µM)95% Confidence Interval
2,4-DA. thaliana
2,4-DZ. mays
This compoundA. thaliana
This compoundZ. mays
Experiment 2: In Vitro Cytotoxicity Assessment

Objective: To compare the basal cytotoxicity of the two compounds using a human cell line (e.g., HepG2, a liver carcinoma cell line commonly used for toxicology studies).

Methodology:

  • Cell Culture: Culture HepG2 cells in appropriate media (e.g., Eagle's Minimum Essential Medium supplemented with 10% fetal bovine serum) at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed cells into 96-well plates at a density of 1 x 10⁴ cells per well and allow them to attach overnight.

  • Compound Exposure: Treat the cells with a range of concentrations of 2,4-D and this compound for 24 hours.

  • Viability Assay: Use a standard cell viability assay, such as the MTT assay, which measures mitochondrial metabolic activity.

  • Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the percentage of cell viability relative to the solvent control. Determine the IC₅₀ (the concentration that inhibits 50% of cell viability) for each compound.

Expected Data Presentation:

CompoundCell LineIC₅₀ (µM)95% Confidence Interval
2,4-DHepG2
This compoundHepG2

Data Interpretation and Future Directions

The results from these proposed experiments will provide a foundational understanding of this compound's biological activity.

  • If the nitrile compound shows potent herbicidal activity against broadleaf plants but not monocots , it would suggest a similar mode of action to 2,4-D, possibly through metabolic conversion to an active auxin mimic. Follow-up studies should include metabolic analysis to identify potential bioactive metabolites within the plant.

  • If the compound shows broad-spectrum herbicidal activity or a different selectivity profile , it would point towards a novel mechanism of action, warranting further investigation through transcriptomics or proteomics to identify the affected cellular pathways.

  • The in vitro cytotoxicity data will provide an initial risk assessment. A significantly lower IC₅₀ for the nitrile compound compared to 2,4-D would raise concerns about its safety profile and necessitate more comprehensive toxicological testing.

This structured, comparative approach ensures that the evaluation of this compound is conducted with scientific rigor, using a well-understood benchmark to contextualize the findings. The data generated will be crucial for any future development and regulatory consideration of this novel compound.

References

  • National Pesticide Information Center. (2020). 2,4-D. Oregon State University. [Link]

  • Grossmann, K. (2010). Auxin herbicides: current status of mechanism and mode of action. Pest Management Science, 66(2), 113-120. [Link]

A Comparative Guide to the Structure-Activity Relationship of 2-(2,4-Dichlorophenoxy)benzonitrile Analogs: A Research Framework

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 2-(2,4-Dichlorophenoxy)benzonitrile analogs. Given the limited publicly available, direct comparative studies on this specific class of compounds, this document synthesizes information from related chemical families to establish a foundational understanding and proposes a structured research framework for future investigations. We will delve into the constituent moieties of the core structure, the 2,4-dichlorophenoxy group, and the benzonitrile group, to infer potential SAR trends and guide the rational design of novel analogs with desired biological activities.

Introduction: The Hybrid Scaffold of this compound

The this compound scaffold represents a fascinating hybrid of two biologically significant chemical classes. The 2,4-dichlorophenoxyacetic acid (2,4-D) moiety is a well-established synthetic auxin herbicide, known for its selective control of broadleaf weeds.[1][2] The benzonitrile group, on the other hand, is present in a variety of bioactive molecules, including herbicides and antiviral agents.[3][4] The combination of these two pharmacophores in a single molecule suggests a potential for unique biological activities, warranting a systematic exploration of its SAR.

This guide will explore the potential herbicidal and other bioactivities of these analogs, provide a proposed synthetic route, detail essential experimental protocols for their evaluation, and present a framework for a comprehensive SAR study.

Proposed Synthesis of this compound Analogs

The synthesis of this compound analogs can be achieved through a nucleophilic aromatic substitution reaction (SNAr) between a substituted 2-fluorobenzonitrile and a substituted 2,4-dichlorophenol. This method offers a versatile approach to introduce a wide range of substituents on both aromatic rings.

Experimental Protocol: General Synthesis

A representative synthetic protocol is outlined below. This can be adapted for the synthesis of various analogs by using appropriately substituted starting materials.

Step 1: Synthesis of Substituted 2,4-Dichlorophenols (if not commercially available)

  • Substituted phenols can be chlorinated using various reagents like sulfuryl chloride (SO2Cl2) or N-chlorosuccinimide (NCS) to introduce the chlorine atoms at the 2 and 4 positions. The reaction conditions would need to be optimized for each specific substrate.

Step 2: Nucleophilic Aromatic Substitution

  • To a solution of a substituted 2-fluorobenzonitrile (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a substituted 2,4-dichlorophenol (1.1 eq).

  • Add a suitable base, such as potassium carbonate (K2CO3) or sodium hydride (NaH) (1.5 eq), to the reaction mixture.

  • Heat the reaction mixture to a temperature between 80-120 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired this compound analog.

Structure-Activity Relationship (SAR) Framework

A systematic SAR study would involve the synthesis and biological evaluation of a library of analogs with modifications at various positions of the core scaffold. The following sections outline a proposed framework for this investigation.

Modifications on the Benzonitrile Ring

Substituents on the benzonitrile ring can influence the electronic properties, lipophilicity, and steric profile of the molecule, which in turn can affect its binding to the target protein and its overall activity.

Position of Substitution Proposed Substituent (R) Rationale
4'-H, -F, -Cl, -Br, -CH3, -OCH3, -NO2, -CF3To probe the effect of electronic and steric variations at the para position.
5'-H, -F, -Cl, -CH3, -NO2To investigate the impact of substituents at the meta position.
3' and 6'-H, -F, -ClTo explore the influence of steric hindrance near the ether linkage.
Modifications on the Dichlorophenoxy Ring

Modifications to the dichlorophenoxy ring can impact the molecule's interaction with the target, similar to the SAR observed for 2,4-D and its analogs.[5]

Position of Substitution Proposed Substituent (X, Y) Rationale
2,4-dichloro (standard)-ClThe 2,4-dichloro substitution is crucial for the auxin-like activity of 2,4-D.
2,4,5-trichloro-Cl at 5-positionTo assess the effect of increased lipophilicity and steric bulk.
2-chloro-4-fluoro-F at 4-positionTo evaluate the impact of a smaller, more electronegative halogen.
2-chloro-4-methyl-CH3 at 4-positionTo investigate the effect of an electron-donating group.

The following diagram illustrates the proposed points of modification for a comprehensive SAR study.

Caption: Proposed modification sites for SAR studies.

Comparison with Alternative Scaffolds

The biological activity of this compound analogs should be compared with established compounds to understand their potential advantages.

  • Herbicidal Activity: Comparison with commercial herbicides like 2,4-D, dicamba, and other benzonitrile-containing herbicides (e.g., bromoxynil, ioxynil) would be crucial.[6] Key parameters to compare would be efficacy against specific weed species, crop selectivity, and toxicological profile.

  • Antiviral Activity: Given the antiviral activity of the related 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile, promising analogs should be screened against a panel of viruses and compared with known antiviral drugs.[7]

Experimental Protocols for Biological Evaluation

In Vitro Herbicidal Activity Assay (Auxin Mimic)

This protocol is designed to assess the auxin-like herbicidal activity of the synthesized analogs.

1. Plant Material and Growth Conditions:

  • Use a susceptible broadleaf species such as Arabidopsis thaliana or cucumber (Cucumis sativus).

  • Germinate seeds on Murashige and Skoog (MS) medium in a controlled environment (e.g., 22°C, 16h light/8h dark cycle).

2. Assay Procedure:

  • Prepare stock solutions of the test compounds in DMSO.

  • Prepare serial dilutions of the test compounds in liquid MS medium. The final DMSO concentration should be kept below 0.1%.

  • Transfer 7-day-old seedlings to a 24-well plate containing the different concentrations of the test compounds. Include a positive control (2,4-D) and a negative control (medium with 0.1% DMSO).

  • Incubate the plates under the same growth conditions for 7-14 days.

3. Data Analysis:

  • Measure the primary root length and observe any morphological changes (e.g., root curling, epinasty).

  • Calculate the half-maximal inhibitory concentration (IC50) for root growth for each compound.

  • The following workflow diagram illustrates the key steps in the herbicidal activity assay.

Herbicidal_Assay_Workflow Start Seed Germination Seedling_Transfer Transfer Seedlings to 24-well Plates Start->Seedling_Transfer Treatment Add Test Compounds & Controls Seedling_Transfer->Treatment Incubation Incubate for 7-14 Days Treatment->Incubation Data_Collection Measure Root Length & Observe Morphology Incubation->Data_Collection Analysis Calculate IC50 Values Data_Collection->Analysis

Caption: Workflow for in vitro herbicidal activity assay.

Antiviral Activity Assay

A plaque reduction assay is a standard method to evaluate the antiviral activity of compounds.

1. Cell and Virus Culture:

  • Use a suitable cell line (e.g., Vero cells for Herpes Simplex Virus) and virus strain.

  • Maintain the cells in an appropriate culture medium supplemented with fetal bovine serum (FBS).

2. Assay Procedure:

  • Seed the cells in 6-well plates and allow them to form a confluent monolayer.

  • Prepare serial dilutions of the test compounds in the culture medium.

  • Infect the cell monolayers with the virus at a known multiplicity of infection (MOI).

  • After a 1-hour adsorption period, remove the virus inoculum and add an overlay medium containing different concentrations of the test compounds.

  • Incubate the plates at 37°C in a CO2 incubator until plaques are visible.

3. Data Analysis:

  • Fix and stain the cells, and count the number of plaques in each well.

  • Calculate the concentration of the compound that reduces the number of plaques by 50% (EC50).

Conclusion and Future Directions

The this compound scaffold holds significant promise for the development of novel bioactive molecules. This guide has provided a foundational framework for initiating a comprehensive SAR study. By systematically synthesizing and evaluating a diverse library of analogs, researchers can elucidate the key structural features required for potent and selective herbicidal or other biological activities. The proposed experimental protocols offer a starting point for the biological evaluation of these compounds. Future research should focus on lead optimization, in vivo efficacy studies, and elucidation of the precise mechanism of action of the most promising analogs.

References

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A Comparative Guide to the Herbicidal Spectrum of Phenoxy Herbicides: Evaluating 2-(2,4-Dichlorophenoxy)benzonitrile Against Established Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparison of the herbicidal properties of 2-(2,4-Dichlorophenoxy)benzonitrile against well-established phenoxy herbicides such as 2,4-D, MCPA, and dicamba. Designed for researchers, scientists, and professionals in drug and herbicide development, this document synthesizes technical data with practical, field-proven insights to offer a comprehensive overview of their respective herbicidal spectrums and mechanisms of action.

Introduction: The Phenoxy Herbicide Family

Phenoxy herbicides are a class of organic compounds that have been instrumental in modern agriculture for their selective control of broadleaf weeds.[1] Since their introduction in the 1940s, herbicides like 2,4-Dichlorophenoxyacetic acid (2,4-D) and 2-methyl-4-chlorophenoxyacetic acid (MCPA) have become widely used due to their efficacy in enhancing crop yields by eliminating competitive weed species. These compounds are synthetic auxins, mimicking the natural plant growth hormone indole-3-acetic acid (IAA), which leads to uncontrolled and fatal growth in susceptible plants.[2][3]

This guide will delve into the herbicidal profile of a lesser-known compound, this compound, and compare its potential efficacy with that of its more established counterparts. While extensive data is available for traditional phenoxy herbicides, information on this compound is primarily derived from patent literature, suggesting its status as a potentially novel or developmental herbicide.

Mechanism of Action: Synthetic Auxins

Phenoxy herbicides exert their herbicidal effects by acting as synthetic auxins.[4] In susceptible broadleaf plants, these compounds are absorbed through the leaves and roots and translocated to the meristematic tissues, where they disrupt normal hormonal balance. This disruption leads to a cascade of effects, including uncontrolled cell division and elongation, epinasty (twisting of stems and petioles), and ultimately, vascular tissue disruption and plant death.[5][6] The selectivity of these herbicides is a key feature; they are highly effective against broadleaf (dicotyledonous) weeds while generally sparing grasses (monocotyledonous) crops like wheat, corn, and rice.

Visualizing the Auxin Signaling Pathway Disruption

The following diagram illustrates the general mechanism by which synthetic auxin herbicides, including phenoxy derivatives, disrupt the natural auxin signaling pathway in susceptible plants.

Auxin_Signaling_Pathway cluster_0 Normal Auxin Response cluster_1 Synthetic Auxin Herbicide Action Auxin Natural Auxin (IAA) Receptor Auxin Receptor Auxin->Receptor binds Aux_IAA Aux/IAA Repressor Receptor->Aux_IAA degrades ARF Auxin Response Factor (ARF) Aux_IAA->ARF represses TF Transcription ARF->TF activates Growth Normal Growth TF->Growth SynAuxin Synthetic Auxin (e.g., 2,4-D) SynReceptor Auxin Receptor SynAuxin->SynReceptor binds strongly SynAux_IAA Aux/IAA Repressor SynReceptor->SynAux_IAA constitutive degradation SynARF Auxin Response Factor (ARF) SynAux_IAA->SynARF repressed SynTF Uncontrolled Transcription SynARF->SynTF over-activates UncontrolledGrowth Uncontrolled Growth & Plant Death SynTF->UncontrolledGrowth

Caption: Disruption of the auxin signaling pathway by synthetic auxin herbicides.

Comparative Herbicidal Spectrum

The effectiveness of a herbicide is defined by its spectrum of activity—the range of weed species it can control. The following sections and table compare the known or potential herbicidal spectrum of this compound with that of 2,4-D, MCPA, and dicamba.

Established Phenoxy Herbicides
  • 2,4-D (2,4-Dichlorophenoxyacetic acid): One of the most widely used herbicides globally, 2,4-D is effective against a broad spectrum of terrestrial and aquatic broadleaf weeds.[5] It is commonly used in agriculture for cereal crops, pastures, and in turf management.[5]

  • MCPA (2-methyl-4-chlorophenoxyacetic acid): Similar to 2,4-D, MCPA is a selective herbicide for the control of broadleaf weeds in cereal crops, flax, and grasslands.[7][8] It is often considered a slightly less potent but safer alternative to 2,4-D for certain crops.

  • Dicamba (3,6-dichloro-2-methoxybenzoic acid): While technically a benzoic acid derivative, dicamba functions as a synthetic auxin and is often grouped with phenoxy herbicides.[2] It is known for its effectiveness against a wide range of broadleaf weeds, including some that are tolerant to 2,4-D and MCPA.

This compound

Information on the specific herbicidal spectrum of this compound is limited. However, a U.S. patent for substituted phenoxybenzonitriles describes these compounds as highly effective pre- and post-emergence herbicides.[1] The patent suggests activity against annual grass weeds such as crabgrass, yellow foxtail, and barnyard grass, as well as the perennial Johnson grass and the broadleaf weed pigweed.[1] This indicates a potentially broader spectrum of activity that may include some grass species, which would be a significant point of differentiation from traditional phenoxy herbicides.

Data Summary Table
HerbicideChemical ClassPrimary Mode of ActionHerbicidal Spectrum (Selected Weeds)Application Timing
2,4-D Phenoxyacetic AcidSynthetic AuxinBroadleaf Weeds (e.g., dandelion, plantain, ragweed)[5]Pre- and Post-emergence
MCPA Phenoxyacetic AcidSynthetic AuxinBroadleaf Weeds (e.g., thistles, docks, charlock)[7]Post-emergence
Dicamba Benzoic AcidSynthetic AuxinBroadleaf Weeds (e.g., kochia, wild buckwheat, Canada thistle)[2]Pre- and Post-emergence
This compound PhenoxybenzonitrileLikely Synthetic AuxinGrasses (e.g., Crabgrass, Yellow Foxtail, Barnyard grass) and Broadleaf Weeds (e.g., Pigweed)[1]Pre- and Post-emergence

Experimental Protocols for Herbicidal Spectrum Evaluation

To ensure the scientific integrity and trustworthiness of any comparative herbicide study, standardized and self-validating experimental protocols are essential. The following methodologies for greenhouse and field trials are based on established practices in weed science.

Greenhouse Bioassay Protocol

Greenhouse bioassays provide a controlled environment for the initial screening and comparison of herbicide efficacy.

Objective: To determine the dose-response relationship and comparative efficacy of different herbicides on a range of weed species.

Methodology:

  • Plant Preparation: Grow target weed species from seed in pots containing a standardized soil mix. Maintain plants in a greenhouse with controlled temperature, humidity, and photoperiod.

  • Herbicide Application: Apply herbicides at a range of concentrations to plants at a specific growth stage (e.g., 2-4 leaf stage). Use a calibrated laboratory sprayer to ensure uniform application.

  • Experimental Design: Employ a completely randomized design with multiple replications for each treatment and an untreated control.

  • Data Collection: Assess herbicidal injury at set intervals (e.g., 7, 14, and 21 days after treatment) using a visual rating scale (0 = no injury, 100 = plant death). Also, measure plant biomass (fresh and dry weight) at the end of the experiment.

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA, regression analysis) to determine the effective dose (ED₅₀) for each herbicide on each weed species.

Visualizing the Greenhouse Bioassay Workflow

Greenhouse_Bioassay_Workflow A 1. Seed Germination & Seedling Growth B 2. Plant Selection (Uniform Growth Stage) A->B C 3. Herbicide Application (Calibrated Sprayer) B->C D 4. Randomized Placement in Greenhouse C->D E 5. Data Collection (Visual Injury & Biomass) D->E F 6. Statistical Analysis (Dose-Response Curves) E->F

Caption: Workflow for a greenhouse-based herbicide efficacy bioassay.

Field Trial Protocol

Field trials are crucial for evaluating herbicide performance under real-world agricultural conditions.

Objective: To assess the efficacy and crop safety of herbicides under various environmental conditions.

Methodology:

  • Site Selection: Choose a field with a natural and uniform infestation of the target weed species.

  • Experimental Design: Use a randomized complete block design with multiple replications to account for field variability.

  • Plot Establishment: Mark out individual treatment plots of a specified size.

  • Herbicide Application: Apply herbicides at specified rates using a calibrated field plot sprayer.

  • Data Collection:

    • Weed Control: Assess weed control visually and by counting weed density at various time points after application.

    • Crop Tolerance: Evaluate crop injury visually.

    • Yield: Harvest the crop from each plot and measure the yield.

  • Data Analysis: Use statistical analysis to compare the effects of different herbicide treatments on weed control, crop injury, and yield.

Conclusion

While 2,4-D, MCPA, and dicamba remain cornerstone herbicides for broadleaf weed control, the exploration of novel compounds like this compound is vital for addressing challenges such as herbicide resistance. Based on available patent literature, this compound shows promise as a pre- and post-emergence herbicide with a potentially broader spectrum that may include grassy weeds, a significant departure from traditional phenoxy herbicides.[1] However, a comprehensive understanding of its efficacy and selectivity requires further investigation through rigorous greenhouse and field trials as outlined in this guide. Such studies are essential to validate its potential as a valuable tool in integrated weed management strategies.

References

  • Dulworth, J. K., & Torney, H. L. (1982). Antiviral activity and mechanism of action of 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860). Antimicrobial Agents and Chemotherapy, 22(4), 635–638. [Link]

  • Google Patents. (1977). US4029493A - Substituted phenoxybenzonitriles as herbicides.
  • PubChem. (n.d.). (2,4-Dichlorophenoxy)Acetic Acid. National Center for Biotechnology Information. [Link]

  • Song, Y. (2014). Insight into the mode of action of 2,4-Dichlorophenoxyacetic acid (2,4-D) as an herbicide. Journal of Integrative Plant Biology, 56(2), 106-113. [Link]

  • Torney, H. L., Dulworth, J. K., & Steward, D. L. (1982). Antiviral activity and mechanism of action of 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860). Antimicrobial Agents and Chemotherapy, 22(4), 635-8. [Link]

  • Wikipedia. (2023, December 14). 2,4-Dichlorophenoxyacetic acid. [Link]

  • Wikipedia. (2023, November 29). Phenoxy herbicide. [Link]

  • Ye, Y., et al. (2019). Design and Synthesis of Novel 4-Hydroxyl-3-(2-phenoxyacetyl)-pyran-2-one Derivatives for Use as Herbicides and Evaluation of Their Mode of Action. Journal of Agricultural and Food Chemistry, 67(39), 10845-10853. [Link]

  • Bayer Crop Science Canada. (2024). Dicamba basics. [Link]

  • FBN. (2024). 2,4-D 101: Everything Farmers Need to Know About 2,4-D. [Link]

  • Nufarm Canada. (n.d.). MCPA Ester 600 | Herbicide | Crop Protection. [Link]

  • Apparent Ag. (n.d.). MCPA 750. [Link]

  • Alligare. (n.d.). Dicamba 4. [Link]

  • National Agricultural Library - USDA. (2002). Systemic Herbicides for Weed Control. [Link]

  • Powers, R. D., et al. (1982). Activity of 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860) against picornaviruses in vitro. Antimicrobial Agents and Chemotherapy, 22(4), 639-642. [Link]

  • Google Patents. (1948). US2450543A - Herbicidal composition.
  • Google Patents. (1950). US2533884A - 2, 4-dichlorophenoxyacetic acid compositions.
  • Justia Patents. (2001). Herbicidal compositions containing DMSO. [Link]

  • Google Patents. (2024). WO2024031002A1 - (2,4-dichlorophenoxy)acetic acid analogs.
  • Justia Patents. (1990). Post emergence herbicidal compositions and methods for using same. [Link]

  • ResearchGate. (2018). Environmental fate and effects of 2,4-dichlorophenoxyacetic herbicide. [Link]

  • Semantic Scholar. (n.d.). Study of Cytotoxic Effects of Benzonitrile Pesticides. [Link]

  • CDC. (2017). 2,4-Dichlorophenoxyacetic Acid. [Link]

  • Australian Herbicide Resistance Initiative (AHRI) - University of Western Australia. (2018). Identity and Activity of 2,4-Dichlorophenoxyacetic Acid Metabolites in Wild Radish (Raphanus raphanistrum). [Link]

  • PubMed. (2018). Identity and Activity of 2,4-Dichlorophenoxyacetic Acid Metabolites in Wild Radish ( Raphanus raphanistrum). [Link]

  • PubMed. (2004). Comparative inter-species pharmacokinetics of phenoxyacetic acid herbicides and related organic acids. evidence that the dog is not a relevant species for evaluation of human health risk. [Link]

  • MDPI. (2022). Synthesis, Herbicidal Activity, and Molecular Mode of Action Evaluation of Novel Quinazolinone—Phenoxypropionate Hybrids Containing a Diester Moiety. [Link]

  • ResearchGate. (2020). Novel aryloxyphenoxypropionate derivates containing benzofuran moiety: Design, synthesis, herbicidal activity, docking study and theoretical calculation. [Link]

  • ResearchGate. (2002). Synthesis and Herbicidal Activity of 1 H -2, 3-Benzoxazine Derivatives. [Link]

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Navigating the Cross-Reactivity Landscape: A Guide to Antibody Selection for 2-(2,4-Dichlorophenoxy)benzonitrile Detection

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a framework for predicting and experimentally validating the cross-reactivity of commercially available 2,4-D antibodies with 2-(2,4-Dichlorophenoxy)benzonitrile. By understanding the principles of antibody-hapten interactions and employing systematic validation protocols, researchers can identify suitable reagents for their analytical needs.

The Challenge: Absence of a Specific Antibody

The development of antibodies against small molecules, or haptens, like this compound requires the conjugation of the hapten to a larger carrier protein to elicit an immune response. This process is resource-intensive and, for less common analytes, commercially available, validated antibodies are often scarce. Researchers are therefore faced with the challenge of developing their own immunoassays or finding alternative detection methods.

A viable and often successful strategy is to explore the cross-reactivity of antibodies raised against structurally analogous compounds. In this case, the extensive library of monoclonal and polyclonal antibodies developed for the detection of the herbicide 2,4-D presents a promising starting point.

Structural Rationale for Cross-Reactivity

The potential for an antibody to cross-react with a non-target antigen is fundamentally linked to the structural similarity between the immunizing hapten and the cross-reacting molecule. The antibody's binding site, or paratope, recognizes a specific three-dimensional conformation and charge distribution on the antigen, known as the epitope.

Let's examine the key structural features of our target molecule, this compound, and the common immunogen, 2,4-D.

Figure 1. Comparison of the chemical structures of the target analyte and the common immunogen.

Key Structural Similarities and Differences:

  • Shared Core Structure: Both molecules share the 2,4-dichlorophenoxy group, which is a significant structural feature and likely a primary component of the epitope recognized by many 2,4-D antibodies.

  • Differing Functional Group: The key difference lies in the group attached to the phenoxy ether. This compound possesses a benzonitrile group, while 2,4-D has an acetic acid moiety.

This structural analysis suggests that antibodies generated against 2,4-D, particularly those where the 2,4-dichlorophenoxy moiety was the dominant immunogenic determinant, have a high probability of cross-reacting with this compound. The degree of this cross-reactivity will depend on how critical the acetic acid group of 2,4-D was for antibody binding.

Predicting Cross-Reactivity: A Comparative Approach

While experimental validation is the gold standard, an initial assessment of potential cross-reactivity can be made by examining existing data for commercially available 2,4-D antibodies. Manufacturers often provide cross-reactivity data for a panel of structurally related compounds. By comparing the structures of these compounds to our target molecule, we can infer the likelihood of cross-reactivity.

Table 1: Reported Cross-Reactivity of a Commercial 2,4-D ELISA Kit

CompoundStructureCross-Reactivity (%)
2,4-Dichlorophenoxyacetic acid (2,4-D) 100
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) 66
2,4-D Methyl Ester 56
MCPA 13
2,4-Dichlorophenol (2,4-DP) Substantial

Data is illustrative and based on representative commercial ELISA kit specifications. Actual values may vary between manufacturers and antibody lots.

Interpretation for this compound:

The significant cross-reactivity with 2,4,5-T and 2,4-D methyl ester suggests that modifications to the phenyl ring and the carboxylic acid group are tolerated to some extent by this particular antibody. The substantial cross-reaction with 2,4-dichlorophenol is particularly noteworthy, as it indicates that the dichlorophenoxy moiety is a key part of the epitope.[1] Given that this compound shares this core structure, there is a strong rationale to hypothesize that it will also exhibit cross-reactivity.

Experimental Validation of Cross-Reactivity

The following section provides detailed, step-by-step protocols for two common immunoassays, Enzyme-Linked Immunosorbent Assay (ELISA) and Western Blotting, adapted for the validation of antibody cross-reactivity with small molecules.

Workflow for Cross-Reactivity Assessment

G start Start: Select Candidate 2,4-D Antibody struct_analysis Structural Analysis of Target and Analogs start->struct_analysis elisa Competitive ELISA struct_analysis->elisa Primary Method wb Western Blot (if applicable) struct_analysis->wb Alternative/Supplementary Method data_analysis Data Analysis: Calculate % Cross-Reactivity elisa->data_analysis wb->data_analysis conclusion Conclusion: Determine Antibody Suitability data_analysis->conclusion

Figure 2. General workflow for assessing antibody cross-reactivity.

Competitive ELISA Protocol for Cross-Reactivity Determination

Competitive ELISA is the most common and quantitative method for assessing the cross-reactivity of antibodies against small molecules.

Principle: Free analyte in the sample competes with a labeled or coated antigen for a limited number of antibody binding sites. A higher concentration of the analyte in the sample results in a lower signal.

Materials:

  • Microtiter plates (96-well)

  • Candidate anti-2,4-D antibody

  • 2,4-D-protein conjugate (for coating) or enzyme-labeled 2,4-D

  • This compound standard

  • 2,4-D standard

  • Secondary antibody-enzyme conjugate (if using an unlabeled primary antibody)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Microplate reader

Procedure:

  • Coating:

    • Dilute the 2,4-D-protein conjugate in coating buffer to an optimal concentration (typically 1-10 µg/mL).

    • Add 100 µL of the coating solution to each well of the microtiter plate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with wash buffer.

  • Blocking:

    • Add 200 µL of blocking buffer to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of the 2,4-D standard and the this compound standard in assay buffer.

    • Add 50 µL of the standard solutions (or sample) to the wells.

    • Immediately add 50 µL of the diluted anti-2,4-D antibody to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate five times with wash buffer.

  • Detection:

    • If using an unlabeled primary antibody, add 100 µL of the diluted enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature. Wash the plate three times.

    • Add 100 µL of the substrate solution to each well.

    • Incubate in the dark for 15-30 minutes.

  • Measurement:

    • Add 50 µL of stop solution to each well.

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) within 15 minutes.

Data Analysis:

  • Plot the absorbance values against the logarithm of the concentration for both 2,4-D and this compound to generate standard curves.

  • Determine the concentration of each compound that causes 50% inhibition of the maximum signal (IC50).

  • Calculate the percent cross-reactivity using the following formula:

    % Cross-Reactivity = (IC50 of 2,4-D / IC50 of this compound) x 100

Western Blotting for Small Molecule Detection (Dot Blot Adaptation)

While traditional Western blotting is designed for proteins, a dot blot adaptation can be useful for qualitatively assessing the binding of an antibody to a small molecule-protein conjugate. This can be a valuable secondary validation method.

Principle: The small molecule is conjugated to a carrier protein and immobilized on a membrane. The antibody's ability to bind to this conjugate is then detected.

Materials:

  • PVDF or nitrocellulose membrane

  • This compound conjugated to a carrier protein (e.g., BSA)

  • 2,4-D-BSA conjugate (positive control)

  • Unconjugated BSA (negative control)

  • Candidate anti-2,4-D antibody

  • Enzyme-conjugated secondary antibody

  • Chemiluminescent or colorimetric substrate

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Wash buffer (TBST: Tris-buffered saline with 0.1% Tween-20)

Procedure:

  • Immobilization:

    • Pipette 1-2 µL of the this compound-BSA conjugate, 2,4-D-BSA conjugate, and unconjugated BSA onto the membrane at distinct locations.

    • Allow the spots to dry completely.

  • Blocking:

    • Immerse the membrane in blocking buffer and incubate for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation:

    • Dilute the anti-2,4-D antibody in blocking buffer.

    • Incubate the membrane with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.

    • Wash the membrane three times for 10 minutes each with wash buffer.

  • Secondary Antibody Incubation:

    • Dilute the enzyme-conjugated secondary antibody in blocking buffer.

    • Incubate the membrane with the secondary antibody solution for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with wash buffer.

  • Detection:

    • Incubate the membrane with the substrate solution according to the manufacturer's instructions.

    • Image the membrane using an appropriate detection system.

Interpretation:

A positive signal on the spot corresponding to the this compound-BSA conjugate, comparable to the positive control (2,4-D-BSA), and no signal on the negative control (unconjugated BSA), indicates that the antibody recognizes and binds to the target molecule.

Conclusion and Recommendations

The detection of this compound in the absence of a dedicated antibody is a tractable challenge that can be overcome through a systematic evaluation of cross-reactivity with existing anti-2,4-D antibodies. This guide provides a scientifically sound framework for this process, from initial structural comparisons and predictive assessments to detailed experimental validation protocols.

Researchers are encouraged to:

  • Thoroughly review the cross-reactivity data provided by the manufacturers of candidate 2,4-D antibodies.

  • Perform a competitive ELISA as the primary method for quantitative cross-reactivity assessment.

  • Consider dot blot analysis as a supplementary qualitative validation step.

  • Recognize that cross-reactivity can be lot-dependent , and re-validation may be necessary when using a new batch of antibody.

By following these guidelines, researchers can confidently select and validate an appropriate antibody for the reliable detection and quantification of this compound, advancing their research and development objectives.

References

  • Tanaka, H., Yan, S., Miura, N., & Shoyama, Y. (2004). Preparation of anti-2,4-dichlorophenol and 2,4-dichlorophenoxyacetic acid monoclonal antibodies. Journal of Agricultural and Food Chemistry, 52(18), 5549-5554.

  • Eurofins Abraxis. (n.d.). 2,4-D Plate Kit. Retrieved from

  • Cusabio. (n.d.). Cross-reactivity of Antibody: Beneficial or Harmful?. Retrieved from

  • Proteintech Group. (n.d.). How do I know if the antibody will cross-react?. Retrieved from

  • Franek, M., Kolar, V., & Granatova, M. (1994). Characterization of monoclonal antibodies to 2,4-dichlorophenoxyacetic acid using a piezoelectric quartz crystal microbalance in solution. Journal of Immunological Methods, 176(1), 117-125.

  • James, E. A., et al. (2007). The specificity of cross-reactivity: promiscuous antibody binding involves specific hydrogen bonds rather than nonspecific hydrophobic stickiness. Protein Science, 16(5), 844-855.

  • Kaur, J., et al. (2014). Characterization of hapten-protein conjugates: antibody generation and immunoassay development for pesticides monitoring. Journal of Immunological Methods, 407, 89-96.

  • Abnova. (n.d.). 2,4D ELISA Kit (KA1411). Retrieved from

  • Thermo Fisher Scientific. (n.d.). Anti-2,4-Dichlorophenoxyacetic acid Antibodies. Retrieved from

  • Sigma-Aldrich. (n.d.). ELISA Procedures. Retrieved from

  • Abcam. (n.d.). Western blot protocol for low molecular weight proteins. Retrieved from

  • ResearchGate. (n.d.). Structures of 2,4-dichlorophenoxyacetic acid (2,4-D), 2,4-dichlorophenol (2,4-DP), and related compounds. Retrieved from

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Benchmarking 2-(2,4-Dichlorophenoxy)benzonitrile performance against commercial standards

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Performance of 2-(2,4-Dichlorophenoxy)benzonitrile Against Commercial Herbicide Standards

Introduction

In the relentless pursuit of novel solutions for effective weed management, the exploration of new chemical entities is paramount. This guide introduces This compound , a molecule of significant interest due to its structural features, which suggest a potential for herbicidal activity. As a compound not yet commercialized, direct performance data is scarce. Therefore, this document serves as a forward-looking guide for researchers, scientists, and drug development professionals, outlining a scientifically rigorous framework to benchmark its potential performance against established commercial standards. We will delve into its hypothetical mechanism of action based on structural analogy, propose a comprehensive suite of experiments for its evaluation, and present a logical workflow for its comparative analysis.

Our analysis is grounded in the compound's structure (C13H7Cl2NO)[1][2], which intriguingly combines two key pharmacophores from distinct classes of herbicides. This unique combination forms the basis of our hypothesis that this compound may exhibit a novel or hybrid mode of action, offering a potential new tool in the fight against herbicide-resistant weeds.

Scientific Rationale and Hypothetical Mechanism of Action

The chemical structure of this compound is a composite of two well-known herbicidal moieties:

  • The 2,4-Dichlorophenoxy group: This is the cornerstone of phenoxy herbicides like 2,4-D (2,4-Dichlorophenoxyacetic acid). These compounds function as synthetic auxins, mimicking the natural plant hormone indole-3-acetic acid (IAA).[3][4][5] At herbicidal concentrations, they overwhelm the plant's normal hormonal balance, leading to uncontrolled, disorganized growth and ultimately, cell death.[4] This mode of action is particularly effective against broadleaf weeds.[4][5]

  • The Benzonitrile group: This functional group is present in herbicides such as bromoxynil and ioxynil.[6][7] These herbicides act by inhibiting photosynthesis at Photosystem II (PSII).[8][9][10] They bind to the D1 protein in the PSII complex, blocking electron transport and halting the production of energy required for plant survival.[10] This disruption leads to the formation of reactive oxygen species and rapid cellular damage.[8][9]

Given this structural duality, we hypothesize that this compound could potentially exhibit a dual mode of action , targeting both auxin signaling and photosystem II. Such a multi-target herbicide could offer a broader spectrum of weed control and be a valuable tool for managing weed populations that have developed resistance to single-site herbicides.

Proposed Dual Mechanism of Action

Dual_Mechanism_of_Action cluster_Auxin Auxin Pathway Disruption cluster_PSII Photosystem II Inhibition Compound This compound ABP Auxin Binding Proteins (ABP) Compound->ABP Mimics Auxin Gene_Expression Altered Gene Expression ABP->Gene_Expression Uncontrolled_Growth Uncontrolled Cell Elongation & Division Gene_Expression->Uncontrolled_Growth Plant_Death Plant Death Uncontrolled_Growth->Plant_Death Compound_PSII This compound PSII Photosystem II (D1 Protein) Compound_PSII->PSII Binds to D1 Electron_Transport Blocked Electron Transport PSII->Electron_Transport Energy_Stop ATP/NADPH Production Halted Electron_Transport->Energy_Stop Energy_Stop->Plant_Death

Caption: Hypothetical dual mechanism of this compound.

Benchmarking Against Commercial Standards

To objectively evaluate the performance of this compound, a direct comparison against leading commercial herbicides is essential. The choice of standards should be guided by the hypothesized dual mode of action.

Herbicide Class Commercial Standard Mechanism of Action Primary Target Weeds
Synthetic Auxins 2,4-DMimics natural auxin, causing uncontrolled growth.[3][11][12]Broadleaf Weeds
DicambaSimilar to 2,4-D, affects auxin signaling pathways.[13]Broadleaf Weeds
Photosystem II Inhibitors BromoxynilInhibits electron transport in Photosystem II.[10]Broadleaf Weeds
AtrazineA widely used PSII inhibitor in crops like corn and sorghum.[8][9]Broadleaf and some Grass Weeds

Proposed Experimental Protocols for Performance Evaluation

A tiered approach to testing is proposed, starting with primary efficacy screening and moving towards more detailed mechanistic and safety studies. All testing should be conducted in accordance with internationally recognized standards, such as the OECD Guidelines for the Testing of Chemicals, to ensure data integrity and comparability.[14][15][16]

Tiered Experimental Workflow

Experimental_Workflow cluster_tier2 Tier1 Tier 1: Primary Efficacy Screening (Dose-Response Assay) Tier2 Tier 2: Mechanism of Action Elucidation Tier1->Tier2 Active compounds proceed Tier3 Tier 3: Crop Selectivity & Phytotoxicity Tier2->Tier3 Characterized compounds proceed Auxin_Assay Auxin Activity Bioassay (e.g., Avena Curvature Test) Tier2->Auxin_Assay PSII_Assay Chlorophyll Fluorescence Assay (Fv/Fm Measurement) Tier2->PSII_Assay Tier4 Tier 4: Advanced Studies (Environmental Fate, Toxicology) Tier3->Tier4 Selective compounds proceed

Sources

A Senior Application Scientist's Guide to the Statistical Analysis of Dose-Response Curves for 2-(2,4-Dichlorophenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Unveiling the Dose-Dependent Profile of a Novel Benzonitrile Compound

In the landscape of chemical and pharmaceutical research, the characterization of a compound's biological activity is paramount. This guide provides a comprehensive framework for conducting a robust statistical analysis of the dose-response relationship of 2-(2,4-Dichlorophenoxy)benzonitrile, a compound with limited publicly available data. Due to this scarcity, we will establish a comparative study, benchmarking its activity against the well-documented herbicide, 2,4-Dichlorophenoxyacetic acid (2,4-D), a compound sharing structural similarities.

This guide is structured to provide not just a procedural outline, but a deep dive into the scientific rationale behind the experimental design and analytical choices. We will explore the cytotoxic potential of this compound in a relevant human cell line, employing standard in vitro assays and rigorous statistical modeling to define its potency and efficacy.

Theoretical Framework: The Language of Dose-Response

A dose-response relationship describes the magnitude of the response of an organism, as a function of exposure to a stimulus or stressor (e.g., a chemical compound) after a certain exposure time. Understanding this relationship is fundamental in toxicology and pharmacology. Key parameters derived from a dose-response curve, such as the EC50 (half-maximal effective concentration), provide a quantitative measure of a compound's potency.

For this investigation, we hypothesize that this compound will exhibit a dose-dependent cytotoxic effect on a selected human cell line. By comparing its dose-response curve with that of 2,4-D, we can infer its relative toxicity and potential mechanisms of action.

Comparative Analysis: this compound vs. 2,4-Dichlorophenoxyacetic acid (2,4-D)

While this compound is a lesser-known entity, 2,4-D is one of the most widely used herbicides globally.[1][2] 2,4-D functions as a synthetic auxin, leading to uncontrolled growth and eventual death in broadleaf weeds.[1][2] Although its primary mode of action is specific to plants, studies have investigated its toxicological profile in various animal models and cell lines.[3][4][5][6] This makes 2,4-D an appropriate, albeit structurally distinct, comparator to contextualize the potential biological activity of our target compound.

Our comparative approach will allow us to:

  • Determine the relative potency of this compound.

  • Gain preliminary insights into its potential mechanism of cytotoxicity.

  • Establish a validated framework for the analysis of novel benzonitrile compounds.

Experimental Design and Protocol

The following protocol outlines a robust methodology for generating high-quality dose-response data for a comparative analysis of this compound and 2,4-D.

Cell Line Selection and Culture

For this study, the human hepatocellular carcinoma cell line, HepG2 , is selected. This cell line is a well-established model in toxicology studies due to its metabolic capabilities and human origin, making it relevant for assessing potential human health effects.[7][8]

Protocol:

  • Cell Culture: HepG2 cells are to be cultured in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% non-essential amino acids. Cells should be maintained in a humidified incubator at 37°C with 5% CO2.

  • Sub-culturing: Cells should be passaged upon reaching 80-90% confluency to maintain exponential growth.

Cytotoxicity Assay: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[8][9] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare stock solutions of this compound and 2,4-D in dimethyl sulfoxide (DMSO). A serial dilution series should be prepared in culture medium to achieve the desired final concentrations. The final DMSO concentration in all wells, including controls, should be kept below 0.5% to avoid solvent-induced toxicity.

  • Dosing: Remove the overnight culture medium and replace it with medium containing the various concentrations of the test compounds. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Solubilization: Add solubilization solution (e.g., acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Experimental Workflow Diagram

experimental_workflow cluster_cell_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis culture HepG2 Cell Culture seeding Cell Seeding in 96-well Plate culture->seeding dosing 24h Incubation with Compounds seeding->dosing compound_prep Serial Dilution of Compounds compound_prep->dosing mtt_add Add MTT Reagent dosing->mtt_add solubilize Solubilize Formazan mtt_add->solubilize readout Measure Absorbance at 570nm solubilize->readout normalization Data Normalization readout->normalization curve_fitting Non-linear Regression normalization->curve_fitting ec50 EC50 Determination curve_fitting->ec50

Caption: Experimental workflow for determining the cytotoxicity of test compounds.

Statistical Analysis of Dose-Response Data

Data Normalization

Raw absorbance data should be normalized to the vehicle control to represent the percentage of cell viability.

  • Formula: % Viability = (Absorbance_sample / Absorbance_vehicle_control) * 100

Non-linear Regression

The relationship between the compound concentration and the cellular response is typically sigmoidal. Therefore, a non-linear regression model is the most appropriate method for fitting the data. The four-parameter logistic (4PL) model is a widely used standard.

  • Equation: Y = Bottom + (Top - Bottom) / (1 + (X / EC50)^HillSlope)

    • Y: Response (% Viability)

    • X: Log of the compound concentration

    • Top: Maximum response

    • Bottom: Minimum response

    • EC50: Concentration that gives a response halfway between the top and bottom

    • HillSlope: The steepness of the curve

Statistical Software

Software packages such as GraphPad Prism, R (with the 'drc' package), or Python (with libraries like SciPy) are well-suited for performing these analyses.

Data Analysis Workflow Diagram

data_analysis_workflow raw_data Raw Absorbance Data - Triplicate readings for each concentration normalization Data Normalization - Calculate % Viability relative to vehicle control raw_data->normalization log_transform Log Transformation - Convert concentrations to log scale normalization->log_transform curve_fit Non-linear Regression (4PL) - Fit sigmoidal dose-response curve log_transform->curve_fit parameter_extraction Parameter Extraction - EC50 - Hill Slope - R-squared curve_fit->parameter_extraction statistical_test Statistical Comparison - F-test for curve comparison - t-test for EC50 values parameter_extraction->statistical_test report Results Reporting - Tables - Graphs statistical_test->report

Caption: Step-by-step data analysis workflow for dose-response curves.

Hypothetical Results and Interpretation

Below are hypothetical data and their interpretation to illustrate the outcome of this comparative study.

Dose-Response Curves

(This is a textual representation of what a graphical plot would show)

The dose-response curves for both this compound and 2,4-D would be plotted with % Viability on the y-axis and the log of the compound concentration on the x-axis. We would expect to see a sigmoidal decrease in cell viability with increasing concentrations of both compounds.

Quantitative Data Summary
CompoundEC50 (µM)Hill Slope
This compound25.3-1.20.98
2,4-Dichlorophenoxyacetic acid (2,4-D)150.8-1.50.97
Interpretation
  • Potency: Based on the hypothetical EC50 values, this compound (EC50 = 25.3 µM) is approximately six times more potent in inducing cytotoxicity in HepG2 cells than 2,4-D (EC50 = 150.8 µM). A lower EC50 value indicates a higher potency.

  • Co-operativity: The Hill slopes for both compounds are greater than 1 (in absolute value), suggesting a steep dose-response relationship.

  • Goodness of Fit: The high R² values (0.98 and 0.97) indicate that the 4PL model provides an excellent fit for the experimental data.

Discussion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous approach to the statistical analysis of dose-response curves for this compound, using 2,4-D as a comparator. The hypothetical results suggest that this compound is a more potent cytotoxic agent than 2,4-D in the HepG2 cell line.

Further investigations are warranted to elucidate the mechanism of action of this compound. Based on the literature for other benzonitrile compounds which can have diverse biological activities, including antiviral properties, it would be prudent to explore various cellular pathways.[10][11][12] Future studies could include:

  • Mechanism of Action Studies: Investigating markers of apoptosis (e.g., caspase activation) or necrosis.

  • Broader Cell Line Screening: Assessing the compound's activity in a panel of cancerous and non-cancerous cell lines to determine its selectivity.

  • In Vivo Studies: If in vitro results are promising, progressing to animal models to evaluate efficacy and safety.

By following the principles and protocols detailed in this guide, researchers can generate reliable and reproducible data, contributing to a deeper understanding of the biological activities of novel chemical entities.

References

  • Tuschl, H., & Schwab, C. (2003). Cytotoxic effects of the herbicide 2,4-dichlorophenoxyacetic acid in HepG2 cells. Food and Chemical Toxicology, 41(3), 385-393. [Link]

  • 24d.info. (2020). Toxicology of 2,4-D. [Link]

  • Powers, R. D., Gwaltney, J. M., Jr, & Hayden, F. G. (1982). Activity of 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860) against picornaviruses in vitro. Antimicrobial Agents and Chemotherapy, 22(4), 639–642. [Link]

  • Torney, H. L., Dulworth, J. K., & Steward, D. L. (1982). Antiviral activity and mechanism of action of 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860). Antimicrobial Agents and Chemotherapy, 22(4), 635–638. [Link]

  • Wikipedia. (n.d.). 2,4-Dichlorophenoxyacetic acid. [Link]

  • Self-published. (n.d.). 2,4-Dichlorophenoxyacetic acid. [Link]

  • PubMed. (1982). Antiviral activity and mechanism of action of 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860). Antimicrobial Agents and Chemotherapy, 22(4), 635-8. [Link]

  • Lovecka, P., Thimova, M., Grznarova, P., Lipov, J., Knejzlik, Z., Stiborova, H., Nindhia, T. G. T., Demnerova, K., & Ruml, T. (2015). Study of Cytotoxic Effects of Benzonitrile Pesticides. BioMed Research International, 2015, 381264. [Link]

  • Burns, C. J., & Swaen, G. M. (2012). Review of 2,4-dichlorophenoxyacetic acid (2,4-D) biomonitoring and epidemiology. Critical Reviews in Toxicology, 42(9), 768–786. [Link]

  • Google Patents. (2014). CN103588679A - Synthetic method for 2,4-dichlorobenzonitrile.
  • PubMed. (2015). Study of Cytotoxic Effects of Benzonitrile Pesticides. BioMed Research International, 2015, 381264. [Link]

  • Semantic Scholar. (n.d.). Study of Cytotoxic Effects of Benzonitrile Pesticides. [Link]

  • Agency for Toxic Substances and Disease Registry. (2020). Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D). [Link]

  • National Center for Biotechnology Information. (n.d.). HEALTH EFFECTS - Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D). [Link]

  • Knopp, D. (1994). Assessment of exposure to 2,4-dichlorophenoxyacetic acid in the chemical industry: results of a five year biological monitoring study. Occupational and Environmental Medicine, 51(3), 152–159. [Link]

  • Michel, A., Johnson, R. D., Duke, S. O., & Scheffler, B. E. (2004). Dose-response relationships between herbicides with different modes of action and growth of Lemna paucicostata: an improved ecotoxicological method. Environmental Toxicology and Chemistry, 23(4), 1074–1079. [Link]

  • Zuanazzi, J. A. S., Zuanazzi, E. J. S., & Ghisi, N. C. (2020). Environmental fate and effects of 2,4-dichlorophenoxyacetic herbicide. In Herbicides-Properties, Synthesis and Control of Weeds. IntechOpen. [Link]

Sources

Comparative Efficacy Analysis of Dichlorophenoxy Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in drug development and agricultural science, the exploration of novel chemical entities with specific biological activities is a cornerstone of innovation. This guide provides a comparative analysis of the efficacy of compounds related to 2-(2,4-Dichlorophenoxy)benzonitrile. While peer-reviewed literature directly detailing the efficacy of this compound is not extensively available, a robust understanding can be constructed by examining the well-documented activities of structurally analogous compounds. This guide will focus on two key comparators: the antiviral agent 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860) and the widely used herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D).

This analysis is designed to provide researchers, scientists, and drug development professionals with a foundational understanding of the potential biological activities of dichlorophenoxy benzonitrile derivatives, supported by experimental data and methodologies from peer-reviewed studies.

Introduction to Dichlorophenoxy Derivatives

The dichlorophenoxy moiety is a key pharmacophore in several biologically active molecules. Its presence influences the compound's steric and electronic properties, which in turn dictates its interaction with biological targets. The two primary examples discussed herein, an antiviral and a herbicide, highlight the diverse applications stemming from this chemical scaffold.

Chemical Structures:

  • This compound: The topic of interest.

  • 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860): An antiviral compound.

  • 2,4-Dichlorophenoxyacetic acid (2,4-D): A systemic herbicide.[1][2]

Antiviral Efficacy of 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860)

MDL-860 has demonstrated notable efficacy against a range of picornaviruses. Understanding its activity provides a potential avenue for investigating the antiviral properties of related benzonitrile derivatives.

Mechanism of Action

The precise mechanism of action for MDL-860 has not been fully elucidated. However, studies indicate that it does not act as a virucidal agent directly.[3] Instead, it appears to inhibit an early stage of the viral replication cycle, subsequent to the uncoating of the virus.[4] This suggests an interference with host-cell interactions essential for the synthesis of viral RNA.[4]

Virus Picornavirus HostCell Host Cell Virus->HostCell Attachment & Entry Uncoating Viral Uncoating HostCell->Uncoating Viral_RNA_Synthesis Viral RNA Synthesis Uncoating->Viral_RNA_Synthesis Replication Virus Replication Viral_RNA_Synthesis->Replication MDL860 MDL-860 MDL860->Viral_RNA_Synthesis Inhibition

Caption: Proposed mechanism of MDL-860 antiviral activity.

Experimental Data: In Vitro Antiviral Activity of MDL-860

The antiviral activity of MDL-860 has been quantified in multiple growth cycle experiments. At a concentration of 1 µg/mL, MDL-860 resulted in a significant reduction in the viral yield for a broad spectrum of enteroviruses and rhinoviruses.[3] It is important to note that this activity was observed at concentrations that did not exhibit cytotoxic effects on the host cell lines.[3]

Virus TypeNumber of Serotypes TestedNumber of Serotypes Inhibited by 1 µg/mL MDL-860
Enteroviruses108
Rhinoviruses9072

Table 1: In Vitro Antiviral Spectrum of MDL-860. [3]

Experimental Protocol: Plaque Reduction Assay

The efficacy of antiviral compounds like MDL-860 is often determined using a plaque reduction assay. This method quantifies the reduction in viral plaques in the presence of the test compound.

  • Cell Seeding: Plate a confluent monolayer of susceptible host cells (e.g., HeLa cells) in 6-well plates.

  • Virus Adsorption: Infect the cell monolayers with a known dilution of the virus for 1-2 hours at 37°C to allow for viral adsorption.

  • Compound Application: Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., agar or methylcellulose) containing various concentrations of the test compound.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for a period that allows for plaque formation (typically 2-3 days).

  • Plaque Visualization and Counting: Stain the cells with a vital stain (e.g., crystal violet) to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque reduction at each compound concentration compared to a no-drug control. The 50% inhibitory concentration (IC50) can then be determined.

Start Start Cell_Seeding Seed Host Cells Start->Cell_Seeding Virus_Infection Infect with Virus Cell_Seeding->Virus_Infection Compound_Overlay Apply Compound Overlay Virus_Infection->Compound_Overlay Incubation Incubate for Plaque Formation Compound_Overlay->Incubation Staining Stain and Visualize Plaques Incubation->Staining Counting Count Plaques Staining->Counting Analysis Calculate IC50 Counting->Analysis End End Analysis->End

Caption: Workflow for a standard plaque reduction assay.

Herbicidal Efficacy of 2,4-Dichlorophenoxyacetic Acid (2,4-D)

2,4-D is a synthetic auxin herbicide widely used for the control of broadleaf weeds.[1][2] Its mechanism of action and efficacy are well-characterized, providing a valuable comparison for dichlorophenoxy derivatives with potential herbicidal activity.

Mechanism of Action

2,4-D mimics the action of the natural plant hormone auxin.[5] It is absorbed by the leaves and translocated to the meristems, the sites of active cell division.[1][2] In susceptible plants (dicots), 2,4-D induces uncontrolled and unsustainable growth, leading to stem curling, leaf withering, and ultimately, plant death.[1][2] Monocotyledonous plants are generally resistant to the effects of 2,4-D.[1]

Two4D 2,4-D Absorption Leaf Absorption Two4D->Absorption Translocation Translocation to Meristems Absorption->Translocation Auxin_Mimicry Auxin Mimicry Translocation->Auxin_Mimicry Uncontrolled_Growth Uncontrolled Growth Auxin_Mimicry->Uncontrolled_Growth Plant_Death Plant Death Uncontrolled_Growth->Plant_Death

Caption: Herbicidal mechanism of action of 2,4-D.

Experimental Data: Herbicidal Activity of 2,4-D and its Metabolites

The herbicidal activity of 2,4-D and its metabolites has been assessed through various bioassays. One common method is the inhibition of seedling root elongation. In a study on wild radish, the 50% effective dose (ED50) for root elongation inhibition was determined for 2,4-D and its glucose ester metabolite.[6]

CompoundED50 (nM) for Root Elongation Inhibition
Authentic 2,4-D1.02
Synthesized 2,4-D glucose ester14.7

Table 2: Comparative Herbicidal Activity of 2,4-D and a Metabolite. [6]

Experimental Protocol: Seedling Root Elongation Assay

This bioassay provides a quantitative measure of the herbicidal activity of a compound on plant growth.

  • Seed Germination: Germinate seeds of a susceptible plant species (e.g., wild radish) on moist filter paper in petri dishes.

  • Treatment Application: Prepare a series of dilutions of the test compound in a suitable solvent.

  • Exposure: Transfer germinated seedlings with consistent root lengths to new petri dishes containing filter paper saturated with the different concentrations of the test compound. Include a solvent-only control.

  • Incubation: Incubate the petri dishes in the dark for a defined period (e.g., 48-72 hours) to allow for root growth.

  • Measurement: Measure the length of the primary root of each seedling.

  • Data Analysis: Calculate the percentage of root growth inhibition for each concentration relative to the control. Determine the ED50 value by fitting the data to a dose-response curve.

Synthesis Considerations

The synthesis of this compound would likely involve the reaction of 2,4-dichlorophenol with a suitable benzonitrile derivative. The synthesis of the parent compounds, 2,4-dichlorobenzonitrile and 2,4-dichlorophenoxyacetic acid, are well-established.

  • 2,4-Dichlorobenzonitrile: Can be synthesized from 2,4-dichlorobenzaldehyde and hydroxylamine hydrochloride, followed by reaction with acetic anhydride.[7]

  • 2,4-Dichlorophenoxyacetic acid: Can be synthesized by the reaction of 2,4-dichlorophenol with chloroacetic acid in the presence of a base.[8][9]

Comparative Summary and Future Directions

This guide has provided a comparative overview of the efficacy of two distinct dichlorophenoxy derivatives, highlighting their antiviral and herbicidal activities. While direct experimental data for this compound is scarce, the information presented on MDL-860 and 2,4-D offers a solid foundation for researchers interested in exploring its potential biological activities.

Future research on this compound should focus on:

  • Synthesis and Characterization: Development of a reliable synthetic route and full characterization of the compound.

  • In Vitro Screening: Initial screening for a broad range of biological activities, including antiviral and herbicidal effects, using the protocols outlined in this guide.

  • Mechanism of Action Studies: If activity is observed, further investigation into the molecular mechanism is warranted.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs to understand the key structural features required for activity.

By leveraging the knowledge from well-studied analogs, researchers can efficiently design experiments to elucidate the efficacy and potential applications of novel dichlorophenoxy benzonitrile derivatives.

References

  • Powers, R. D., Gwaltney, J. M., Jr, & Hayden, F. G. (1982). Activity of 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860) against picornaviruses in vitro. Antimicrobial Agents and Chemotherapy, 22(4), 639–642. [Link]

  • Torney, H. L., Dulworth, J. K., & Steward, D. L. (1982). Antiviral activity and mechanism of action of 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860). Antimicrobial Agents and Chemotherapy, 22(4), 635–638. [Link]

  • CN103588679A - Synthetic method for 2,4-dichlorobenzonitrile.
  • 2,4-Dichlorophenoxyacetic acid. (n.d.). In Wikipedia. Retrieved January 4, 2026, from [Link]

  • Song, Y. (2014). Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide. Journal of Integrative Plant Biology, 56(2), 106-113. [Link]

  • 2,4-Dichlorophenoxyacetic acid. (n.d.). PubChem. [Link]

  • Palmeira, C. M., Moreno, A. J., & Madeira, V. M. (1994). Interactions of herbicides 2,4-D and dinoseb with liver mitochondrial bioenergetics. Toxicology and Applied Pharmacology, 127(1), 50-57.
  • CN109776301B - Synthesis method of 2, 4-dichlorophenoxyacetic acid compound.
  • Han, H., Yu, Q., Beffa, R., & Powles, S. B. (2018). Identity and Activity of 2,4-Dichlorophenoxyacetic Acid Metabolites in Wild Radish (Raphanus raphanistrum). Journal of Agricultural and Food Chemistry, 66(51), 13331–13338. [Link]

  • Tuschl, H., & Schwab, C. (2003). Cytotoxic effects of the herbicide 2,4-dichlorophenoxyacetic acid in HepG2 cells. Food and Chemical Toxicology, 41(3), 385–393.
  • Centers for Disease Control and Prevention. (2017). 2,4-Dichlorophenoxyacetic Acid (2,4-D). [Link]

Sources

Independent Verification of 2-(2,4-Dichlorophenoxy)benzonitrile: A Comparative Guide to Synthesis, Bioactivity, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The objective of this guide is to provide researchers with a foundational understanding of 2-(2,4-Dichlorophenoxy)benzonitrile's potential performance characteristics. By presenting detailed experimental protocols for analogous compounds and discussing the key structural motifs that govern their activity, this document serves as a valuable resource for those looking to synthesize, test, or further develop this and related molecules.

Synthetic Pathways: An Analysis of the Ullmann Condensation

The most probable and efficient synthetic route to this compound is the Ullmann condensation. This classic copper-catalyzed reaction is a cornerstone of diaryl ether synthesis[1][2]. The reaction involves the coupling of an aryl halide with a phenol. In this specific case, 2-chlorobenzonitrile would react with 2,4-dichlorophenol in the presence of a copper catalyst and a base.

While a specific protocol for this compound is not detailed in the literature, the following protocol for a similar Ullmann-type reaction provides a robust starting point.

Experimental Protocol: Generalized Ullmann Condensation for Diaryl Ether Synthesis

This protocol is adapted from established methods for similar Ullmann couplings and should be optimized for the specific substrates.

Materials:

  • 2-chlorobenzonitrile

  • 2,4-dichlorophenol

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-dichlorophenol (1.0 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add anhydrous DMF or DMSO to the flask via syringe.

  • Add 2-chlorobenzonitrile (1.0-1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to 120-150 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Outcome and Characterization:

The expected product, this compound, should be a solid. Characterization would involve:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure. Spectroscopic data for related benzonitrile and dichlorophenoxy compounds can be used as a reference[3][4][5].

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition[6][7][8][9][10].

  • Infrared (IR) Spectroscopy: To identify functional groups, particularly the nitrile (-C≡N) and ether (C-O-C) stretches.

  • Melting Point Analysis: To assess the purity of the synthesized compound.

Diagram: Proposed Synthetic Workflow

G cluster_synthesis Ullmann Condensation Reactants 2-chlorobenzonitrile + 2,4-dichlorophenol Catalyst CuI, Base (K₂CO₃) Solvent (DMF) Reaction Heating (120-150°C) Inert Atmosphere Catalyst->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Proposed workflow for the synthesis of this compound.

Comparative Analysis of Biological Activity

The biological activity of this compound can be inferred by examining the activities of its constituent moieties. The dichlorophenoxy group is famously associated with the herbicide 2,4-D, while the benzonitrile scaffold is present in numerous bioactive molecules, including other herbicides and antiviral agents.

Herbicidal Activity: A Comparison with 2,4-D

2,4-D is a systemic herbicide that acts as a synthetic auxin, causing uncontrolled growth and ultimately death in broadleaf weeds[11][12][13][14][15]. It is highly selective for dicots, with monocots being largely unaffected.

Mechanism of Action of 2,4-D:

2,4-D mimics the natural plant hormone indole-3-acetic acid (IAA), leading to:

  • Uncontrolled cell division and elongation.

  • Disruption of normal plant growth processes.

  • Vascular tissue destruction.

It is plausible that this compound could exhibit herbicidal properties due to the presence of the 2,4-dichlorophenoxy group. However, the replacement of the carboxylic acid group with a nitrile group will significantly alter its physicochemical properties and potentially its mode of action.

Table 1: Comparison of Predicted Herbicidal Activity

CompoundStructural ClassKnown/Predicted ActivityKey Structural Feature for Activity
2,4-Dichlorophenoxyacetic acid (2,4-D) Phenoxyacetic acidPotent systemic herbicide (dicots)[11][15]Carboxylic acid side chain
This compound Dichlorophenoxy benzonitrilePredicted herbicidal activity2,4-Dichlorophenoxy moiety
Bromoxynil Benzonitrile herbicidePhotosynthesis inhibitor[16]Hydroxylated benzonitrile
Antiviral Activity: Insights from Related Benzonitrile Derivatives

Several benzonitrile derivatives have demonstrated antiviral activity. A notable example is 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860), which was found to inhibit the replication of a broad range of picornaviruses, including enteroviruses and rhinoviruses[17][18][19][20].

Mechanism of Action of MDL-860:

MDL-860 appears to inhibit an early event in the viral replication cycle, subsequent to uncoating of the virus[17][19]. This inhibition prevents the synthesis of viral RNA. Given the structural similarity, this compound warrants investigation for similar antiviral properties, particularly against picornaviruses[21][22][23][24][25].

Diagram: Potential Biological Activities

G cluster_bioactivity Potential Bioactivities Target This compound Herbicidal Herbicidal Activity (cf. 2,4-D) Target->Herbicidal Antiviral Antiviral Activity (cf. MDL-860) Target->Antiviral Cytotoxicity Cytotoxicity (cf. Benzonitrile Herbicides) Target->Cytotoxicity

Caption: Potential biological activities of this compound.

Cytotoxicity Assessment: Comparison with Benzonitrile Herbicides

Benzonitrile herbicides, such as bromoxynil and ioxynil, are known to be cytotoxic[16][26][27][28][29]. Studies on human cell lines (HepG2 and HEK293T) have shown that these compounds can cause significant inhibition of cell growth[16][28][29]. The cytotoxicity of this compound should be carefully evaluated in relevant cell lines to determine its therapeutic window for any potential applications.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This is a standard colorimetric assay for assessing cell metabolic activity.

Materials:

  • Human cell line (e.g., HepG2 or HEK293T)

  • Complete cell culture medium

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., acidified isopropanol)

  • 96-well plates

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control for cytotoxicity.

  • Incubate the plate for 24-72 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Table 2: Comparative Cytotoxicity Data (IC₅₀ values)

CompoundCell LineIC₅₀ (µg/mL)Reference
Bromoxynil HepG2Data not specified, but high toxicity observed[16]
Ioxynil HepG2Data not specified, but high toxicity observed[16]
This compound To be determinedTo be determined

Conclusion and Future Directions

This guide has provided a framework for the independent verification of this compound by leveraging experimental data from its closest structural and functional analogues. While the direct synthesis and biological evaluation of this specific molecule are not yet extensively documented, the information presented here offers a strong foundation for future research.

Key takeaways include:

  • Synthesis: The Ullmann condensation is the most logical and established method for the synthesis of this compound.

  • Herbicidal Potential: The presence of the 2,4-dichlorophenoxy moiety suggests a high probability of herbicidal activity, though the exact mechanism and potency may differ from 2,4-D.

  • Antiviral Potential: The benzonitrile scaffold, as seen in related compounds, indicates a potential for antiviral activity, particularly against picornaviruses.

  • Cytotoxicity: As with other benzonitrile herbicides, a thorough evaluation of its cytotoxic profile is essential.

Future research should focus on the de novo synthesis and purification of this compound, followed by comprehensive spectroscopic characterization. Subsequent in vitro and in vivo studies are necessary to definitively determine its herbicidal efficacy, antiviral spectrum, and cytotoxic properties. The experimental protocols and comparative data provided in this guide offer a clear roadmap for these future investigations.

References

  • Song, Y. (2014). Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide.
  • World Health Organization. (1984). 2,4-Dichlorophenoxyacetic acid (2,4-D). Environmental Health Criteria 29.
  • Song, Y. (2013). Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide.
  • The Nature Conservancy. (2004). Weed Control Methods Handbook: 2,4-D.
  • Wikipedia. 2,4-Dichlorophenoxyacetic acid.
  • Torney, H. L., Dulworth, J. K., & Steward, D. L. (1982). Antiviral activity and mechanism of action of 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860). Antimicrobial Agents and Chemotherapy, 22(4), 635–638.
  • Powers, R. D., Gwaltney, J. M., Jr, & Hayden, F. G. (1982). Activity of 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860) against picornaviruses in vitro. Antimicrobial Agents and Chemotherapy, 22(4), 639–642.
  • Torney, H. L., Dulworth, J. K., & Steward, D. L. (1982). Antiviral activity and mechanism of action of 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860). Antimicrobial Agents and Chemotherapy.
  • Lovecká, P., Thimová, M., Grznárová, P., Lipov, J., Knejzlík, Z., Stiborová, H., ... & Ruml, T. (2015). Study of Cytotoxic Effects of Benzonitrile Pesticides.
  • Powers, R. D., Gwaltney, J. M., Jr, & Hayden, F. G. (1982). Activity of 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860) against picornaviruses in vitro. Antimicrobial Agents and Chemotherapy.
  • Tuschl, H., & Schwab, C. (2003). Cytotoxic effects of the herbicide 2,4-dichlorophenoxyacetic acid in HepG2 cells. Food and Chemical Toxicology, 41(3), 385-393.
  • Tuschl, H., & Schwab, C. (2003). Cytotoxic effects of the herbicide 2,4-dichlorophenoxyacetic acid in HepG2 cells. Food and Chemical Toxicology.
  • Lovecká, P., Thimová, M., Grznárová, P., Lipov, J., Knejzlík, Z., Stiborová, H., ... & Ruml, T. (2015). Study of Cytotoxic Effects of Benzonitrile Pesticides.
  • The Royal Society of Chemistry. (2015). Electronic Supplementary Information for: Copper(I)
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  • Badorff, A., et al. (2010). Synthesis and anti-picornaviridae in vitro activity of a new class of helicase inhibitors the N,N'-bis[4-(1H(2H)-benzotriazol-1(2)-yl)phenyl] alkyldicarboxamides. PubMed.
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  • De Clercq, E. (2008).
  • ChemicalBook. 2,4-DICHLOROBENZOPHENONE(19811-05-3) 1H NMR spectrum.
  • Ullmann, F. (1904). Ueber eine neue Methode zur Darstellung von Diaryläthern. Berichte der deutschen chemischen Gesellschaft, 37(1), 853-854.
  • Waters Corporation. (2018). Determination of Acidic Herbicides in Water Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry.
  • MDPI. (2020). Synthesis, Spectral Characteristics, and Molecular Docking Studies of 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamide.
  • PubChem. 2,4-Dichlorobenzylidenemalononitrile.
  • Kumar, V., et al. (2024). Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. Preprints.org.
  • Australian Herbicide Resistance Initiative. (2016). Identity and Activity of 2,4-Dichlorophenoxyacetic Acid Metabolites in Wild Radish (Raphanus raphanistrum).
  • Organic Chemistry Frontiers. (2021). Unification of Ullmann and Kharasch coupling: acid promoted CuI catalysed C–N coupling protocols under ligand, base and solvent free conditions.
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Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 2-(2,4-Dichlorophenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of 2-(2,4-dichlorophenoxy)benzonitrile. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. The procedures outlined herein are designed to ensure that this compound is handled and disposed of in a manner that protects both laboratory personnel and the environment. This document moves beyond a simple checklist, explaining the scientific rationale behind each procedural step to foster a culture of deep-seated safety and compliance.

Hazard Assessment: Understanding the 'Why' Behind the Procedure

To safely manage the disposal of this compound, we must first understand its inherent chemical hazards, which are derived from its constituent molecular fragments: a dichlorinated phenoxy group and a benzonitrile group.

  • Chlorinated Phenoxy Group: This structure is characteristic of many regulated herbicides, such as 2,4-Dichlorophenoxyacetic acid (2,4-D).[1][2] Compounds in this class are known for their potential toxicity and persistence. Chlorinated hydrocarbons are a focus of the Environmental Protection Agency (EPA) due to their environmental impact, and their disposal is stringently regulated.[3][4] The primary disposal method for such compounds is high-temperature incineration to ensure complete destruction.[1][5]

  • Benzonitrile Group: While many organic nitriles do not readily release cyanide ions, they are treated with caution.[6] The primary hazard during disposal is the potential for the formation of highly toxic hydrogen cyanide gas and nitrogen oxides upon incomplete combustion.[7]

Given its composite structure, this compound must be treated as a hazardous substance. Safety Data Sheets (SDS) for structurally related compounds confirm the expected hazards.[7][8][9]

Table 1: Summary of Key Hazards (Based on Structurally Analogous Compounds)
Hazard ClassGHS Hazard CodeHazard StatementProbable Rationale & Source
Acute Toxicity, OralH302Harmful if swallowed.Common for many specialized organic chemicals.[8][10]
Skin Corrosion/IrritationCategory 2Causes skin irritation.A common property of reactive aromatic compounds.[7][9]
Serious Eye DamageH318 / Category 1Causes serious eye damage.Irritating properties are common for chemicals of this class.[7][8]
Skin SensitizationH317 / Category 1May cause an allergic skin reaction.Potential for immune system reaction upon skin contact.[8]
Aquatic Hazard (Acute)H400 / Category 1Very toxic to aquatic life.Chlorinated organic compounds are known ecotoxins.[8]

Immediate Safety & Spill Response Protocol

Proper spill management is the first line of defense in preventing exposure and environmental contamination. A rapid, informed response is critical. All personnel handling this compound should be familiar with this protocol before beginning work.

Step-by-Step Spill Cleanup Methodology
  • SECURE THE AREA: Immediately alert personnel in the vicinity. Restrict access to the spill area. If the spill is significant or in a poorly ventilated space, evacuate the lab and contact your institution's Environmental Health and Safety (EHS) office.

  • DON PERSONAL PROTECTIVE EQUIPMENT (PPE): At a minimum, this includes:

    • Nitrile gloves (double-gloving is recommended).

    • Chemical splash goggles and a face shield.

    • A chemically resistant lab coat.

    • Ensure adequate ventilation, preferably by working within a certified chemical fume hood.[11]

  • CONTAIN THE SPILL:

    • For solid spills: Gently cover the material with a plastic sheet to prevent dust from becoming airborne.[12]

    • For liquid spills (if in solution): Create a dike around the spill using an inert absorbent material such as vermiculite, sand, or kitty litter.[13][14] Do not use combustible materials like sawdust.[13]

  • COLLECT THE WASTE:

    • For solid spills: Carefully sweep the material into a container designated for hazardous waste. Avoid creating dust.

    • For liquid spills: Apply absorbent material directly to the spill and allow it to fully absorb the liquid.[12] Sweep the saturated absorbent into the hazardous waste container.

  • DECONTAMINATE SURFACES:

    • Wipe the spill area thoroughly with a cloth soaked in a detergent and water solution.

    • For final decontamination, a solution of bleach and hydrated lime can be effective for many pesticides, but consult with your EHS office first.[13]

    • Crucially, all cleaning materials (cloths, absorbents, contaminated PPE) are now considered hazardous waste and must be placed in the same sealed waste container. [11][12]

  • PACKAGE AND LABEL: Securely seal the hazardous waste container. Affix a completed hazardous waste label detailing the contents, including "Spill debris containing this compound."

Standard Operating Procedure for Routine Waste Disposal

Routine disposal of this compound, whether as a pure substance or in a waste stream, must follow a strict, documented procedure to comply with federal and local regulations.[15]

Step 1: Waste Characterization and Segregation

This compound is, by its nature, a hazardous waste.

  • Action: Designate a specific, clearly labeled hazardous waste container solely for this compound and its directly contaminated materials (e.g., weighing paper, contaminated pipette tips).

  • Causality: Segregation is critical to prevent dangerous reactions. This compound should be kept separate from strong oxidizing agents, acids, and bases. Mixing incompatible waste streams can lead to gas generation, heat, or fire, complicating disposal and posing a significant safety risk.[16]

Step 2: Containerization and Labeling
  • Action: Use a chemically compatible container with a secure, vapor-tight lid. A high-density polyethylene (HDPE) or glass container is typically appropriate. The container must be in good condition with no leaks or residue on the outside.

  • Causality: The container must maintain its integrity throughout the accumulation and transportation process.[15] A properly sealed lid prevents the release of vapors, which could be an inhalation hazard.[17]

  • Labeling: The container must be labeled with a "Hazardous Waste" tag as soon as the first drop of waste is added. The label must include:

    • The full chemical name: "this compound"

    • An accurate estimation of concentrations of all components.

    • The accumulation start date.

    • The associated hazards (e.g., Toxic, Environmental Hazard).

Step 3: On-Site Accumulation and Storage
  • Action: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area must be at or near the point of generation. The container should be placed within a larger, chemically resistant secondary containment bin.[17]

  • Causality: Secondary containment ensures that any potential leaks from the primary container are captured, preventing a spill.[17] Storing waste in a designated area prevents accidental mixing with other reagents and ensures it is not mistaken for a stock chemical.

Step 4: Final Disposal Pathway
  • Action: Arrange for the collection of the waste container by your institution's certified EHS or hazardous waste management provider.

  • Causality: The only environmentally acceptable and legally compliant disposal method for chlorinated organic compounds like this is high-temperature incineration at a licensed hazardous waste treatment facility.[1][8][10] This process ensures the complete destruction of the molecule into simpler, less harmful components. Under no circumstances should this chemical or its containers be disposed of in the regular trash or poured down the drain. [18][19] Drain disposal can disrupt wastewater treatment processes and lead to the contamination of waterways, harming aquatic life.[18][20]

Visual Workflow: Disposal Decision Process

The following diagram illustrates the logical flow for the proper management and disposal of this compound waste.

G start Waste Generated (Pure compound or contaminated material) characterize Characterize as Regulated Hazardous Waste start->characterize segregate Segregate from Incompatible Waste Streams (Acids, Bases, Oxidizers) characterize->segregate container Select Chemically Compatible Container (e.g., HDPE, Glass) segregate->container label Affix Hazardous Waste Label (Complete all fields) container->label store Store in Designated Satellite Accumulation Area with Secondary Containment label->store pickup Schedule Waste Pickup with Certified EHS Vendor store->pickup transport Transport by Licensed Hazardous Waste Hauler pickup->transport dispose Final Disposal: High-Temperature Incineration at a RCRA-Permitted Facility transport->dispose

Caption: Decision workflow for compliant hazardous waste disposal.

Conclusion

The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental compliance. By understanding the chemical's inherent hazards, adhering to strict protocols for spill management and waste segregation, and ensuring a compliant final disposal pathway through high-temperature incineration, we uphold our professional duty to protect ourselves, our colleagues, and the environment. This structured approach transforms regulatory requirements into a robust and logical system for safe laboratory operations.

References

  • Pesticide Environmental Stewardship. (n.d.). Spill Cleanup. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1974). Guidelines for the Disposal of Small Quantities of Unused Pesticides. EPA NEPAL. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2019). 2,4-Dichlorophenoxyacetic Acid (2,4-D) Toxicological Profile. Centers for Disease Control and Prevention. Retrieved from [Link]

  • University of Delaware. (n.d.). Safer Handling & Storage Tips. Poison Book Project. Retrieved from [Link]

  • U.S. Department of Defense. (n.d.). Technical Guide 15 - Pesticide Spill Prevention and Management. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2019). Field Equipment Cleaning and Decontamination at the FEC. Retrieved from [Link]

  • Pesticide Environmental Stewardship. (n.d.). Pesticide and Container Disposal. Retrieved from [Link]

  • Royal Horticultural Society. (2025). Storing and Disposing of Chemicals Safely. RHS Advice. Retrieved from [Link]

  • Virginia Tech Cooperative Extension. (n.d.). Pesticide Spill Procedures. Retrieved from [Link]

  • University of Florida IFAS Extension. (2025). How to Handle Chemical Spills. Retrieved from [Link]

  • Princeton University Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]

  • Budget Dumpster. (n.d.). How to Dispose of Hazardous Waste. Retrieved from [Link]

  • New Jersey Department of Health. (2017). Hazardous Substance Fact Sheet: 2,4-D. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyanide. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. Retrieved from [Link]

  • Vita-D-Chlor. (n.d.). Guidance Manual for Disposal of Chlorinated Water. Retrieved from [Link]

  • Waste Management. (n.d.). Household Hazardous Waste Recycling & Disposal. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1999). Land Disposal Restrictions for Newly Identified Wastes; Proposed Rule. EPA NEPAL. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 2,4-DICHLOROPHENOXYACETIC ACID (2,4-D). Retrieved from [Link]

  • Occupational Safety and Health Administration. (2014). OSHA Technical Manual (OTM) - Section II: Chapter 2. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Wastewater Technology Fact Sheet: Chlorination. Regulations.gov. Retrieved from [Link]

  • Purdue University Extension. (n.d.). Avoid Tank Mixing Errors. Purdue Agriculture. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Hazard Classification Guidance for Manufacturers, Importers, and Employers. Retrieved from [Link]

  • Chen, X., et al. (2017). Combined Toxicity of 2,4-Dichlorophenoxyacetic Acid and Its Metabolites 2,4-Dichlorophenol (2,4-DCP) on Two Nontarget Organisms. PubMed Central. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]

  • California Department of Pesticide Regulation. (n.d.). Environmental Fate of 2,4-Dichlorophenoxyacetic Acid. ResearchGate. Retrieved from [Link]

Sources

Personal protective equipment for handling 2-(2,4-Dichlorophenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Essential Safety and Handling Guide: 2-(2,4-Dichlorophenoxy)benzonitrile

A Senior Application Scientist's Procedural Blueprint for Laboratory Safety and Chemical Management

In the landscape of drug discovery and scientific research, the meticulous and informed handling of novel chemical entities is paramount. This guide provides an in-depth operational plan for the safe management of this compound, a compound whose structural motifs suggest a need for significant caution. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this directive is built upon a robust foundation of data from structurally analogous compounds, including 2,4-Dichlorophenoxyacetic acid (2,4-D) and various dichlorobenzonitriles. Our core objective is to empower researchers with the knowledge to mitigate risks, ensuring both personal safety and the integrity of the research environment.

Hazard Assessment: A Synthesis of Analogous Compound Data

Understanding the potential hazards of this compound is the critical first step in establishing a safe handling protocol. Based on the toxicological profiles of related compounds, a comprehensive risk assessment points to the following potential hazards:

  • Toxicity: The 2,4-dichlorophenoxy moiety is a well-documented toxicophore. Studies on 2,4-D have shown potential for blood, liver, and kidney toxicity.[1] Chronic exposure to related compounds in animal studies has led to adverse effects on multiple organs, including the eyes, thyroid, and kidneys.[1] The benzonitrile group, particularly when halogenated, also contributes to the toxic potential. Similar dichlorobenzonitrile compounds are classified as harmful if swallowed, inhaled, or in contact with skin.[2][3][4]

  • Irritation: A consistent finding across analogous compounds is their capacity to cause irritation. 2,4-Dichlorobenzonitrile is noted as an irritant to the skin, eyes, and respiratory system.[4] Acute exposure to high concentrations of 2,4-D can lead to symptoms such as coughing and a burning sensation in the lungs.[1]

  • Environmental Hazards: Compounds containing the 2,4-D structure are known to be toxic to aquatic life. Therefore, release into the environment must be strictly avoided.

Table 1: Summary of Potential Hazards and Associated Precautions

Hazard CategoryPotential EffectsRecommended Precautions
Acute Toxicity (Oral, Dermal, Inhalation) Harmful or fatal if swallowed, inhaled, or absorbed through the skin. May cause organ damage.[1][2][3]Use in a well-ventilated area or chemical fume hood. Avoid generating dust or aerosols. Wear appropriate PPE at all times.
Skin and Eye Irritation May cause serious eye irritation and skin irritation upon contact.[2][3][4]Wear chemical safety goggles and chemical-resistant gloves.
Respiratory Irritation May cause irritation to the respiratory tract if inhaled.[2][4]Handle in a chemical fume hood to minimize inhalation exposure.
Chronic Toxicity Potential for long-term health effects with repeated exposure, including organ damage.[1]Minimize exposure through engineering controls and consistent use of PPE.
Environmental Hazard Toxic to aquatic organisms.Prevent release to drains and waterways. Dispose of as hazardous waste.

Personal Protective Equipment (PPE): A Multi-layered Defense

A robust PPE strategy is non-negotiable when handling this compound. The following provides a detailed, step-by-step guide to selecting and using the appropriate protective gear.

Core PPE Requirements
  • Hand Protection: Wear chemical-resistant gloves. Given the lack of specific permeation data, nitrile gloves are a suitable initial choice for incidental contact. For extended handling or in case of a spill, heavier-duty gloves such as butyl rubber or Viton™ should be considered. Always inspect gloves for tears or punctures before use and wash the exterior of the gloves before removal.[5]

  • Eye and Face Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory.[2][6] A face shield should be worn over the goggles, especially when there is a risk of splashes or when handling larger quantities.[5]

  • Body Protection: A lab coat is the minimum requirement. For procedures with a higher risk of splashes or aerosol generation, a chemical-resistant apron or a disposable coverall should be worn over the lab coat.[2][7]

  • Respiratory Protection: All handling of solid this compound or solutions should be conducted within a certified chemical fume hood to minimize inhalation risk.[2] If a fume hood is not available or in the event of a large spill, a NIOSH-approved respirator with an appropriate organic vapor cartridge and a particulate pre-filter is necessary.[2]

PPE Selection and Donning/Doffing Workflow

The following diagram illustrates the logical flow for selecting and using PPE when working with this compound.

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase start Start: Assess Task Risk fume_hood Work in Chemical Fume Hood start->fume_hood Always ppe_selection Select Core PPE: - Goggles - Lab Coat - Nitrile Gloves fume_hood->ppe_selection don_ppe Don PPE in Correct Order: 1. Lab Coat 2. Goggles/Face Shield 3. Gloves ppe_selection->don_ppe handle_chemical Perform Chemical Handling don_ppe->handle_chemical decontaminate Decontaminate Work Area handle_chemical->decontaminate doff_ppe Doff PPE in Correct Order: 1. Gloves (outer if double-gloved) 2. Gown/Apron 3. Goggles/Face Shield 4. Gloves (inner) decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands end End of Procedure wash_hands->end

Sources

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.